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  • Product: 1,2-Oxazol-3-OL
  • CAS: 127925-01-3; 5777-20-8

Core Science & Biosynthesis

Foundational

The Dynamic Nature of a Privileged Scaffold: Unraveling the 1,2-Oxazol-3-ol Tautomeric Equilibrium in Aqueous Solution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: The isoxazole ring is a "privileged scaffold" in medicinal chemistry, integral to numerous pharmaceuticals.[1...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The isoxazole ring is a "privileged scaffold" in medicinal chemistry, integral to numerous pharmaceuticals.[1] Specifically, the 3-hydroxyisoxazole moiety is gaining significant attention as a versatile zinc-binding group (ZBG) and a bioisosteric replacement for potentially problematic functionalities like hydroxamic acids.[2][3] However, its chemical behavior and biological activity are critically dependent on a complex tautomeric equilibrium that is highly sensitive to the surrounding environment. This guide provides a detailed examination of the tautomeric equilibrium of 1,2-oxazol-3-ol in aqueous solution, synthesizing theoretical principles with practical experimental methodologies. We will explore the structural forms, the governing physicochemical forces, and the analytical techniques required to characterize this equilibrium, offering field-proven insights for professionals in drug discovery and development.

The Isoxazole Scaffold: A Nexus of Reactivity and Tautomerism

The isoxazole ring is a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, which imbue it with a unique electronic profile and a diverse range of reactivity.[1] Its derivatives are found in numerous approved drugs, highlighting their importance in medicinal chemistry.[4][5] A key subclass, 3-hydroxyisoxazoles (or 1,2-oxazol-3-ols), exhibits prototropic tautomerism—a dynamic equilibrium involving the migration of a proton.[6] This phenomenon means the molecule can exist as a mixture of interconverting structural isomers, or tautomers.[6] Understanding which tautomer predominates in a specific environment, particularly in the aqueous milieu of biological systems, is paramount, as the structure dictates its properties, from receptor binding to pharmacokinetics.[7]

Deconstructing the Equilibrium: The Tautomers of 1,2-Oxazol-3-ol

In an aqueous solution, 1,2-oxazol-3-ol primarily exists in a dynamic equilibrium between two main heterocyclic forms, with the potential for a third, ring-opened species. The position of this equilibrium is not static; it is profoundly influenced by the stabilizing or destabilizing effects of the aqueous solvent.

The Principal Tautomeric Forms

The equilibrium involves at least two, and potentially three, key structures:

  • The 3-Hydroxy Form (Enol-like): This form retains the aromatic isoxazole ring. Its stability is enhanced by the aromatic character of the heterocyclic system.[2][3]

  • The Isoxazol-3(2H)-one Form (Keto-like): This is a non-aromatic keto tautomer. While the C=O bond is generally more stable than a C=C bond, the loss of aromaticity is a significant energetic penalty.

  • The β-Ketonitrile Form (Ring-Opened): Some isoxazoles can undergo reversible ring-cleavage to form an acyclic β-ketonitrile.[8][9] This ring-chain tautomerism adds another layer of complexity to the equilibrium in solution.[10]

Table 1: Key Tautomeric Forms of 1,2-Oxazol-3-ol
Tautomer NameStructural ClassKey Characteristics
3-HydroxyisoxazoleEnol / HydroxyAromatic five-membered ring; possesses an acidic hydroxyl proton.
Isoxazol-3(2H)-oneKeto / OxoNon-aromatic; contains a carbonyl group and an N-H proton.
β-KetonitrileRing-OpenedAcyclic; contains both a ketone and a nitrile functional group.
The Decisive Role of Aqueous Solvation

Solvation is a critical factor governing tautomeric equilibria.[11] A polar, protic solvent like water can preferentially stabilize one tautomer over another through mechanisms like hydrogen bonding and dipole-dipole interactions.[11]

  • Hydrogen Bonding: Water can act as both a hydrogen bond donor and acceptor. It can stabilize the more polar keto form by forming hydrogen bonds with the carbonyl oxygen and the N-H group.[12] Similarly, it can stabilize the hydroxy form by interacting with the hydroxyl group and the ring nitrogen.

  • Polarity: The tautomer with the larger dipole moment will be more stabilized by a polar solvent.

For 3-hydroxyisoxazole, both experimental and computational studies suggest that the 3-hydroxy (enol) form is the dominant species in aqueous solution .[13] Quantum-chemical calculations indicate the enol form is approximately 0.5 kcal/mol more stable than the keto tautomer in water, a preference likely driven by the energetic favorability of maintaining the aromatic ring system.[2][3] This contrasts with some other heterocyclic systems where polar solvents can dramatically shift the equilibrium toward a keto or zwitterionic form.[14]

Tautomerism Hydroxy 3-Hydroxyisoxazole (Enol Form) Dominant in Water Keto Isoxazol-3(2H)-one (Keto Form) Hydroxy->Keto Proton Transfer Open β-Ketonitrile (Ring-Opened Form) Keto->Open Ring-Chain Tautomerism

Caption: The tautomeric equilibrium of 1,2-oxazol-3-ol in solution.

Experimental Characterization of the Tautomeric Equilibrium

Quantifying the tautomeric ratio requires robust analytical techniques capable of distinguishing between the different isomers in solution. Spectroscopic methods are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for studying tautomerism.[11] It provides detailed structural information, and if the rate of interconversion between tautomers is slow on the NMR timescale, distinct signals for each species can be observed and integrated to determine their relative populations.[15]

  • Causality: The chemical environment of each proton and carbon atom is unique in each tautomer. For example, the proton on the hydroxyl group in the enol form will have a different chemical shift than the proton on the nitrogen in the keto form. Likewise, the sp2 carbon atom bonded to the hydroxyl group (C-3) in the enol form will have a chemical shift distinct from the sp2 carbonyl carbon in the keto form.[9] By analyzing the ¹H and ¹³C NMR spectra, one can identify the signature peaks for each tautomer present.

UV-Vis Spectroscopy

UV-Vis spectroscopy monitors the electronic transitions within a molecule. Since the different tautomers possess different electronic systems (e.g., aromatic vs. non-aromatic), they will exhibit distinct absorption spectra.[16][17]

  • Causality: The conjugated π-system of the aromatic 3-hydroxy form will have a different λ_max (wavelength of maximum absorbance) compared to the non-aromatic keto form. By measuring the absorbance of a solution and applying the Beer-Lambert law, one can, in principle, determine the concentration of each species. However, a significant challenge is the potential for strong overlap between the absorption bands of the individual tautomers, which may require deconvolution techniques for accurate quantification.[14]

Table 2: Conceptual Influence of Solvent on Tautomeric Equilibrium
Solvent PropertyInfluence on EquilibriumRationale
Polarity (High) Stabilizes the more polar tautomer.Dipole-dipole interactions lower the energy of the species with the largest dipole moment.
Protic Nature (e.g., Water) Can stabilize both forms via H-bonding.Intermolecular hydrogen bonds with the solvent can stabilize both donor (OH, NH) and acceptor (C=O, N) sites on the tautomers.[12]
Non-Polar (Low) Favors the less polar, often more stable intrinsic form.Minimizes solute-solvent interactions, revealing the inherent stability difference between tautomers, which often favors the keto form in the absence of other effects.

Computational Modeling: Predicting Tautomeric Preference

Modern computational chemistry provides powerful tools to predict and rationalize tautomeric equilibria. Quantum chemical calculations, particularly Density Functional Theory (DFT), can accurately model the energetics of the different tautomers.[18][19]

  • Methodology: The geometries of the different tautomers are optimized to find their lowest energy structures. The relative energies are first calculated in the gas phase to understand their intrinsic stability. Subsequently, a solvation model, such as the Polarizable Continuum Model (PCM), is applied to simulate the effect of the aqueous environment.[13][20]

  • Insight: These calculations consistently predict that while different keto forms may be more stable in the gas phase, the inclusion of an aqueous solvation model leads to the 3-hydroxy (enol) form being the most stable tautomer for 3-hydroxyisoxazole, which aligns with experimental observations.[13] This validates the importance of both aromaticity and solvent interactions in determining the final equilibrium state.

Protocols for Experimental Analysis

A self-validating experimental approach requires meticulous execution and an understanding of the principles behind each step.

Protocol: UV-Vis Spectrophotometric Analysis

Objective: To qualitatively assess the tautomeric composition by observing the absorption spectrum in an aqueous buffer.

  • Preparation of Stock Solution: Accurately weigh a sample of the 1,2-oxazol-3-ol derivative and dissolve it in a minimal amount of a co-solvent (e.g., DMSO or ethanol) to create a concentrated stock solution (e.g., 10 mM). Causality: The co-solvent is necessary for compounds with low aqueous solubility. Its volume must be kept to a minimum (<1% of the final volume) to avoid significantly altering the properties of the aqueous medium.

  • Preparation of Working Solution: Dilute the stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration suitable for UV-Vis analysis (typically 10-50 µM).

  • Spectrometer Blanking: Use the same aqueous buffer (containing the same percentage of co-solvent) as the blank reference in the spectrophotometer. Causality: This step is critical to subtract the absorbance of the solvent and buffer components, ensuring the resulting spectrum is solely from the compound of interest.

  • Spectrum Acquisition: Scan the sample across a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the λ_max of the major absorption bands. The presence of multiple distinct peaks or shoulders may indicate the presence of more than one tautomer. Compare the spectrum to those of "locked" analogues (where tautomerism is prevented by alkylation) if available.

Protocol: NMR Spectroscopic Analysis

Objective: To identify and quantify the major tautomeric forms in an aqueous environment.

  • Sample Preparation: Dissolve a sufficient amount of the 1,2-oxazol-3-ol derivative (typically 1-5 mg) in a deuterated aqueous solvent system (e.g., D₂O with 5-10% DMSO-d₆). Causality: D₂O is used as the NMR solvent to avoid a large, interfering water signal. DMSO-d₆ is often added to aid solubility. The deuterated solvents ensure they are not observed in the ¹H NMR spectrum.

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure high resolution and a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Use solvent suppression techniques to minimize the residual HDO signal. Causality: The large solvent signal can obscure signals from the analyte. Suppression pulses are used to irradiate and saturate the solvent peak, reducing its intensity.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This often requires a longer acquisition time due to the low natural abundance of ¹³C.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Identify the distinct sets of signals corresponding to each tautomer. Integrate the well-resolved, non-exchangeable proton signals in the ¹H spectrum to determine the molar ratio of the tautomers present.

Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation Prep Dissolve Compound in Aqueous Buffer/Solvent UV UV-Vis Spectroscopy Prep->UV NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR UV_Data Identify λ_max (Qualitative Assessment) UV->UV_Data NMR_Data Assign Signals & Integrate Peaks (Quantitative Ratio) NMR->NMR_Data Conclusion Determine Dominant Tautomer & Equilibrium Ratio UV_Data->Conclusion NMR_Data->Conclusion

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Exploratory

The Physicochemical Landscape of 1,2-Oxazol-3-ol: A Strategic Scaffold for Modern Drug Design

An In-Depth Technical Guide for Drug Development Professionals Introduction In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the 1,2-oxazol-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the 1,2-oxazol-3-ol ring system, also known as 3-hydroxyisoxazole, has emerged as a particularly valuable motif. Its unique constellation of physicochemical properties allows it to serve as a sophisticated tool for modulating acidity, lipophilicity, and metabolic stability in drug candidates. This guide provides an in-depth analysis of the core physicochemical characteristics of the 1,2-oxazol-3-ol scaffold, offering field-proven insights into its strategic application, particularly as a bioisosteric replacement for carboxylic acids. We will explore the causality behind its behavior and detail robust methodologies for its characterization, empowering researchers to leverage this scaffold for the rational design of next-generation therapeutics.

Part 1: Core Physicochemical Properties of 1,2-Oxazol-3-ol

Understanding the intrinsic properties of the 1,2-oxazol-3-ol moiety is fundamental to its successful application. These characteristics dictate its interaction with biological systems and its overall suitability as a component of a drug molecule.

Structure and Annular Tautomerism

The 1,2-oxazol-3-ol scaffold is not a static entity but exists in a state of tautomeric equilibrium between the hydroxy (-OH) form (the enol) and the 3(2H)-isoxazolone form (the keto). Theoretical and experimental studies have shown that the hydroxy form is the dominant species in aqueous solutions.[1][2] This equilibrium is critical; the prevalence of the enol form is what endows the scaffold with its characteristic acidic proton on the hydroxyl group, which is central to its function as a carboxylic acid mimic.

Caption: Tautomeric equilibrium of the 1,2-oxazol-3-ol scaffold.

Acidity (pKa)

The most crucial physicochemical parameter of 1,2-oxazol-3-ol in drug design is the pKa of its hydroxyl group. This value typically falls in the range of 4-5, which is remarkably similar to that of many carboxylic acids.[3] This acidity allows the scaffold to exist as an anion at physiological pH (7.4), enabling it to form critical ionic interactions with biological targets, such as the positively charged residues (e.g., arginine, lysine) in a receptor's active site. This ability to mimic the acidic nature of a carboxylate is the primary reason for its use as a bioisostere.[3][4]

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5] The parent 1,2-oxazol-3-ol ring is relatively polar, with a computed XLogP3 of -0.3, indicating hydrophilicity.[6] However, the overall lipophilicity of a molecule containing this scaffold can be precisely tuned by modifying the substituents at other positions on the ring.[7] The pH-dependent distribution coefficient (LogD) is often more relevant for ionizable molecules. As the 1,2-oxazol-3-ol is deprotonated at physiological pH, its LogD at pH 7.4 will be significantly lower (more hydrophilic) than its LogP value, which describes the neutral species.

Hydrogen Bonding Potential

The 1,2-oxazol-3-ol scaffold possesses both hydrogen bond donor (the -OH group) and hydrogen bond acceptor (the ring nitrogen and oxygen atoms) capabilities.[6] This dual nature allows for versatile and strong intermolecular interactions with biological targets, contributing to binding affinity and selectivity.[7]

Summary of Core Physicochemical Data
PropertyValue/CharacteristicImplication in Drug Design
Molecular Weight 85.06 g/mol (parent)Low scaffold weight, allowing for further substitution.
Tautomerism Exists as hydroxy and keto formsHydroxy form dominates in water, providing an acidic proton.[1][2]
pKa ~4-5Mimics acidity of carboxylic acids, enables ionic interactions.[3]
cLogP (XLogP3) -0.3 (parent)Hydrophilic core, but overall lipophilicity is tunable.[6]
H-Bond Donors 1 (parent)Enables key interactions with target proteins.[6]
H-Bond Acceptors 2 (parent)Provides additional sites for target recognition.[6]
Topological Polar Surface Area 38.3 Ų (parent)Contributes to solubility and permeability characteristics.[6]

Part 2: Strategic Applications in Drug Design

The unique physicochemical profile of 1,2-oxazol-3-ol makes it a powerful tool for addressing common challenges in lead optimization.

The Premier Role: Carboxylic Acid Bioisostere

The replacement of a carboxylic acid with a surrogate group, or bioisostere, is a cornerstone strategy in medicinal chemistry.[4] While carboxylic acids are often essential for target binding, they can impart undesirable properties, such as poor membrane permeability, rapid metabolic clearance, and high plasma protein binding.[8][9]

The 1,2-oxazol-3-ol ring serves as an excellent planar, acidic bioisostere for the carboxyl group.[3] This substitution is designed to retain the essential acidic proton and the ability to form a negatively charged species for ionic bonding, while altering other molecular properties to create a more drug-like candidate.

bioisostere cluster_parent Parent Compound cluster_analogue Bioisosteric Analogue parent R Carboxylic Acid Moiety (COOH) properties • Good Target Binding • Poor Permeability • Metabolic Liability parent:f1->properties Leads to: analogue R 1,2-Oxazol-3-ol Moiety properties_new • Maintained Target Binding • Improved Permeability • Enhanced Stability analogue:f1->properties_new Leads to: caption Bioisosteric replacement of a carboxylic acid with 1,2-oxazol-3-ol.

Caption: Bioisosteric replacement of a carboxylic acid with 1,2-oxazol-3-ol.

Impact on ADME Properties

The strategic replacement of a carboxylic acid with 1,2-oxazol-3-ol can lead to significant improvements in the ADME profile of a drug candidate:

  • Improved Permeability: By increasing the molecule's overall lipophilicity (or more accurately, by reducing the extreme polarity of the carboxylate), the 1,2-oxazol-3-ol can enhance passive diffusion across biological membranes like the gut wall and the blood-brain barrier.[8][10]

  • Enhanced Metabolic Stability: Carboxylic acids can be susceptible to metabolic processes like glucuronidation. The 1,2-oxazol-3-ol ring is generally more resistant to such phase II metabolic transformations, potentially leading to a longer half-life in the body.[9]

  • Modulation of Plasma Protein Binding: Highly acidic compounds often exhibit high plasma protein binding, which reduces the concentration of free, active drug. Bioisosteric replacement can sometimes reduce this binding, increasing the fraction of unbound drug.[11]

Part 3: Methodologies for Physicochemical Characterization

Accurate characterization of key physicochemical properties is non-negotiable for successful drug development. The protocols described here are designed to be self-validating systems, ensuring data integrity.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method provides a robust determination of the acid dissociation constant by measuring pH changes upon the addition of a titrant.

Causality: The principle rests on tracking the pH of a solution of the analyte as it is neutralized by a strong base (or acid). The pKa is the pH at which the analyte is exactly 50% ionized and 50% neutral, corresponding to the midpoint of the buffer region on the titration curve. This inflection point provides a direct, thermodynamically relevant measure of the compound's acidity.

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0). This step is critical to ensure the accuracy of all subsequent pH measurements.

  • Sample Preparation: Prepare a solution of the 1,2-oxazol-3-ol derivative at a known concentration (e.g., 1-10 mM) in deionized water or a suitable co-solvent if solubility is low. A constant ionic strength must be maintained (e.g., using 0.15 M KCl) to minimize activity coefficient variations.

  • Inert Atmosphere: Purge the sample solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before and during the titration. This is to displace dissolved CO₂, which can form carbonic acid and interfere with the accurate titration of weakly acidic compounds.

  • Titration: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Add small, precise aliquots of a standardized strong base titrant (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. The most significant pH changes will occur at the beginning and end of the titration, while the smallest changes define the buffer region around the pKa.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the pH value at the half-equivalence point. Alternatively, a first-derivative plot (ΔpH/ΔV vs. V) can be used to precisely identify the equivalence point, from which the half-equivalence point is calculated.

pKa_workflow start Start calibrate 1. Calibrate pH Meter (3-point calibration) start->calibrate prepare 2. Prepare Analyte Solution (Known concentration, constant ionic strength) calibrate->prepare purge 3. Purge with N2 (Remove dissolved CO2) prepare->purge titrate 4. Titrate with Standardized Base (Record pH vs. Volume) purge->titrate analyze 5. Analyze Titration Curve (Identify half-equivalence point) titrate->analyze result Determine pKa analyze->result

Caption: Experimental workflow for pKa determination via potentiometric titration.

Experimental Protocol: LogD Determination by Shake-Flask Method

This classic method measures a compound's partitioning between an aqueous and an immiscible organic phase at a specific pH.

Causality: The distribution coefficient (LogD) reflects the equilibrium distribution of all species of a compound (ionized and neutral) between two phases. For an acidic compound like 1,2-oxazol-3-ol, LogD at pH 7.4 is a more physiologically relevant measure of lipophilicity than LogP because it accounts for the significant portion of the compound that will be in its ionized, more water-soluble form.

Step-by-Step Methodology:

  • Phase Preparation: Prepare a buffered aqueous phase (e.g., PBS at pH 7.4) and an organic phase (typically n-octanol). Pre-saturate each phase by mixing them vigorously for several hours and then allowing them to separate. This ensures that the volume of each phase does not change during the experiment.

  • Compound Addition: Add a known amount of the test compound to a vial containing known volumes of the pre-saturated aqueous and n-octanol phases.

  • Equilibration: Seal the vial and shake it at a constant temperature for a sufficient period (e.g., 1-24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[12]

  • Calculation: Calculate the LogD value using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Computational Workflow: Prediction of Physicochemical Properties

In silico methods provide rapid, cost-effective estimations of physicochemical properties, crucial for prioritizing candidates before synthesis.[13][14]

Causality: Computational models leverage fundamental physical principles (quantum mechanics) or empirical data (machine learning) to predict properties from molecular structure alone.[15][16] For pKa, quantum chemical methods calculate the free energy difference between the protonated and deprotonated states in a simulated aqueous environment. For LogP, models often use a fragment-based approach, summing the contributions of different parts of the molecule to its overall lipophilicity.

Step-by-Step Workflow:

  • Structure Preparation: Generate a high-quality 3D conformation of the 1,2-oxazol-3-ol derivative.

  • pKa Prediction:

    • Method: Use a quantum mechanics-based approach with a continuum solvation model (e.g., DFT with SMD or PCM).[17]

    • Process: Calculate the Gibbs free energy of the neutral molecule and its corresponding anion in the simulated solvent.

    • Calculation: The free energy of deprotonation is used in a thermodynamic cycle to calculate the pKa. Linear regression against a set of known reference compounds can improve accuracy.[17]

  • LogP/LogD Prediction:

    • Method: Employ established algorithms like cLogP, which use fragmental methods, or machine learning models trained on large experimental datasets.[18]

    • Process: The software dissects the molecule into fragments and sums their known lipophilicity contributions.

    • Calculation: For LogD, the predicted pKa and LogP values are used in the Henderson-Hasselbalch equation.

computational_workflow cluster_pka pKa Prediction cluster_logp LogP Prediction start Start: 2D Structure gen3d 1. Generate 3D Conformation start->gen3d qm_calc 2a. Quantum Mechanics Calculation (DFT + Solvation Model) gen3d->qm_calc fragment 2b. Fragment-Based/ML Model gen3d->fragment free_energy 3a. Calculate ΔG of Deprotonation qm_calc->free_energy thermo_cycle 4a. Apply Thermodynamic Cycle free_energy->thermo_cycle pka_result Predicted pKa thermo_cycle->pka_result combine 5. Calculate LogD (Using Predicted pKa & LogP) pka_result->combine sum_contrib 3b. Sum Fragment Contributions fragment->sum_contrib logp_result Predicted LogP sum_contrib->logp_result logp_result->combine final_result Predicted Properties combine->final_result

Caption: A generalized workflow for computational prediction of pKa and LogP/D.

Conclusion

The 1,2-oxazol-3-ol scaffold is more than just another heterocycle; it is a refined tool for strategic drug design. Its ability to act as a robust carboxylic acid bioisostere, conferred by its characteristic pKa and tautomeric nature, allows medicinal chemists to systematically address common liabilities in lead optimization, such as poor permeability and metabolic instability. By understanding its core physicochemical properties and employing rigorous experimental and computational methods for characterization, research teams can unlock the full potential of this scaffold. The continued application of 1,2-oxazol-3-ol will undoubtedly contribute to the development of safer and more effective medicines with optimized pharmacokinetic profiles.

References

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Sources

Foundational

electronic structure and bonding characteristics of 1,2-oxazol-3-ol

Electronic Structure and Bonding Characteristics of 1,2-Oxazol-3-ol: A Comprehensive Guide for Rational Drug Design Executive Summary In the landscape of modern medicinal chemistry, the replacement of problematic functio...

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Author: BenchChem Technical Support Team. Date: March 2026

Electronic Structure and Bonding Characteristics of 1,2-Oxazol-3-ol: A Comprehensive Guide for Rational Drug Design

Executive Summary

In the landscape of modern medicinal chemistry, the replacement of problematic functional groups with bioisosteres is a foundational strategy for optimizing pharmacokinetics and target engagement. 1,2-Oxazol-3-ol (commonly known as 3-hydroxyisoxazole) has emerged as a premier bioisostere for the carboxylic acid moiety. This whitepaper dissects the electronic architecture, tautomeric dynamics, and bonding characteristics of 1,2-oxazol-3-ol, providing drug development professionals with a self-validating framework of computational and spectroscopic protocols to harness its full therapeutic potential.

Electronic Architecture and Aromaticity

The 1,2-oxazole (isoxazole) core is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. The 3-hydroxy derivative introduces profound electronic complexity.

The parent ring satisfies Hückel’s rule for aromaticity, possessing a delocalized system of 6 π electrons (four from the carbon-nitrogen double bonds and two from the oxygen lone pair) [4]. The presence of two highly electronegative heteroatoms adjacent to one another creates a highly polarized electrostatic potential surface. The N–O bond is notoriously weak and electron-rich, yet it is stabilized by the overall aromatic delocalization of the ring. Crystallographic data of 1,2-oxazole derivatives typically reveal intermediate bond lengths indicative of this delocalization: N–O ≈ 1.40 Å, and C–O ≈ 1.35 Å [4].

Because of this unique electronic distribution, 1,2-oxazol-3-ol acts as an exceptional hydrogen bond donor and acceptor, mimicking the spatial and electrostatic profile of a carboxylate group while offering a distinct lipophilic advantage [1].

Tautomeric Dynamics: The Core Mechanistic Challenge

The defining characteristic of 1,2-oxazol-3-ol is its ability to undergo prototropic tautomerism. Understanding which tautomer is active in a specific biological or solvent environment is critical for predicting target binding affinities. The compound exists in a dynamic equilibrium between three primary forms:

  • OH-Form (3-hydroxyisoxazole): The fully aromatic state.

  • NH-Form (isoxazol-3(2H)-one): A state where aromaticity is partially disrupted, stabilized by amide-like resonance.

  • CH-Form (isoxazol-3(5H)-one): A high-energy, non-aromatic state that is rarely observed under standard conditions.

Phase Dependency and Causality: Ab initio computational studies (e.g., MP4 and DFT) demonstrate that in the gas phase or in non-polar environments, the OH-form exclusively predominates due to the inherent thermodynamic stability of the unbroken aromatic π -system [3]. However, in aqueous solutions or highly polar media (such as blood plasma or a solvent-exposed receptor pocket), the equilibrium shifts significantly. The NH-form possesses a much higher dipole moment. Consequently, the dielectric continuum of water preferentially stabilizes the NH-form through robust intermolecular hydrogen bonding and dipole-dipole interactions [3].

Tautomerism CA Carboxylic Acid (High Polarity, Low Permeability) Isox 1,2-oxazol-3-ol (Bioisosteric Scaffold) CA->Isox Bioisosteric Replacement (Maintains pKa ~4.5) OH OH-Form (3-hydroxyisoxazole) Gas Phase Dominant Isox->OH Non-polar media NH NH-Form (isoxazol-3(2H)-one) Polar Solvent Stabilized Isox->NH Aqueous media CH CH-Form (isoxazol-3(5H)-one) High Energy / Rare Isox->CH Kinetic intermediate OH->NH Dynamic Equilibrium

Caption: Tautomeric equilibrium and bioisosteric rationale of 1,2-oxazol-3-ol.

Physicochemical Profile and Bioisosteric Application

Carboxylic acids are ubiquitous in pharmaceuticals but frequently suffer from poor membrane permeability and metabolic liability (e.g., acyl glucuronidation). 1,2-oxazol-3-ol circumvents these issues. It exhibits a pKa of ~4.0–5.0, nearly identical to aliphatic carboxylic acids, ensuring it remains appropriately ionized at physiological pH to interact with target receptors (such as GABA and NMDA receptors) [1].

However, the delocalized π -system of the isoxazole ring provides a more lipophilic surface area than the localized charge of a carboxylate, significantly enhancing passive membrane permeability and blood-brain barrier (BBB) penetration [2].

Table 1: Physicochemical Comparison of Acidic Bioisosteres

Functional GrouppKa RangeLipophilicity (LogP Impact)Membrane PermeabilityDominant Aqueous State
Carboxylic Acid 4.0 - 5.0Highly HydrophilicPoorDeprotonated (Anion)
1,2-Oxazol-3-ol 4.0 - 5.0Moderate (Lipophilic shift)GoodNH-Tautomer / Anion
Tetrazole 4.5 - 5.0HydrophilicModerateNH-Tautomer / Anion
Hydroxamic Acid 8.0 - 9.0VariableGoodNeutral (OH/NH)

Self-Validating Methodologies for Electronic Structure Determination

To rationally incorporate 1,2-oxazol-3-ol into a drug scaffold, researchers must utilize a self-validating system where computational predictions are rigorously ground-truthed by spectroscopic data.

Protocol A: Computational Chemistry Workflow (DFT)

This protocol details the in silico determination of tautomeric ratios and orbital mapping.

  • Step 1: Conformational Search and Geometry Optimization

    • Action: Perform geometry optimization using Density Functional Theory (DFT) at the ω B97X-D/6-311+G(d,p) level.

    • Causality: The ω B97X-D functional includes empirical dispersion corrections necessary for capturing intramolecular non-covalent interactions. The inclusion of diffuse functions ('+') in the basis set is non-negotiable; the highly electronegative oxygen and nitrogen atoms possess diffuse lone pairs that dictate the electrostatic potential surface. Omitting diffuse functions will result in a catastrophic miscalculation of the anionic state's stability [5].

  • Step 2: Solvation Modeling via SMD

    • Action: Apply the Solvation Model based on Density (SMD) to simulate aqueous environments.

    • Causality: Standard gas-phase calculations artifactually favor the OH-tautomer due to the absence of dielectric stabilization. The SMD model is explicitly parameterized to yield highly accurate free energies of solvation ( ΔGsolv​ ), which is the decisive thermodynamic factor required to capture the stabilization of the highly dipolar NH-tautomer in water [3].

  • Step 3: Frequency Analysis and Thermochemistry

    • Action: Conduct a vibrational frequency analysis on all optimized geometries.

    • Causality: This mathematically validates that the optimized structures are true local minima (characterized by zero imaginary frequencies) rather than transition states. It also provides the Zero-Point Energy (ZPE) corrections required to calculate precise relative free energies ( ΔG ).

Protocol B: Spectroscopic Validation Workflow

Theoretical data from Protocol A must be empirically validated using the following steps.

  • Step 1: Multinuclear Magnetic Resonance ( 1 H, 13 C, 15 N NMR)

    • Action: Acquire NMR spectra in solvents of varying dielectric constants (e.g., CDCl 3​ vs. D 2​ O).

    • Causality: While 1 H and 13 C NMR provide baseline structural confirmation, 15 N NMR is the definitive probe for tautomerism . The chemical shift of the nitrogen nucleus is exquisitely sensitive to its hybridization. A shift from a pyridine-like nitrogen (OH-form) to a pyrrole/amide-like nitrogen (NH-form) results in a massive, easily quantifiable change in ppm, directly revealing the solvent-dependent tautomeric ratio.

  • Step 2: Single-Crystal X-Ray Diffraction (SCXRD)

    • Action: Grow single crystals and analyze via SCXRD to determine exact bond lengths.

    • Causality: SCXRD provides absolute geometric ground truth. In the OH-form, the C3–O bond exhibits single-bond character (~1.35 Å). In the NH-form, the C3–O bond shortens to a double bond (~1.25 Å), and the N2–C3 bond lengthens. This definitively maps the extent of π -electron delocalization in the solid state.

Workflow cluster_comp Computational (DFT) Workflow cluster_exp Experimental Validation Start Target: 1,2-oxazol-3-ol Geom Geometry Optimization (wB97X-D/6-311+G**) Start->Geom NMR Multinuclear NMR (1H, 13C, 15N) Start->NMR Solv Solvation Modeling (SMD) Geom->Solv Freq Frequency Analysis (ZPE Correction) Solv->Freq Sync Electronic Structure Mapping Freq->Sync Theoretical Data NMR->Sync Empirical Data Xray X-Ray Crystallography (Bond Lengths) Xray->Sync

Caption: Integrated computational and experimental workflow for electronic structure mapping.

Conclusion

The 1,2-oxazol-3-ol moiety is far more than a simple structural replacement for a carboxylic acid; it is a dynamic, environmentally responsive heterocycle. By mastering its electronic structure and tautomeric behavior through rigorous, self-validating computational and spectroscopic workflows, drug development professionals can precisely tune the physicochemical properties of lead compounds, ultimately driving higher success rates in the clinic.

References

  • Ballatore, C., et al. "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, NIH Public Access.
  • "Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties." Semantic Scholar.
  • "Theoretical Study of the Effects of Solvation, Substitution, and Structure on the Properties of Imidazolines, Oxazolines, and Thiazolines.
  • "Isoxazole - Structure and Properties." Grokipedia.
  • "Tunable nucleofugality in carbamoyl-bearing covalent cholinesterase inhibitors." bioRxiv.
Exploratory

An In-depth Technical Guide to the Determination of pKa Values of 1,2-Oxazol-3-ol in Organic Solvents

Abstract The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET)...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] For heterocyclic compounds such as 1,2-oxazol-3-ol, a scaffold present in various pharmacologically active agents, understanding its acidic/basic behavior in non-aqueous environments is paramount. This is because many biological processes and pharmaceutical formulations involve non-aqueous or mixed-solvent systems. This technical guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for the accurate determination of the pKa value of 1,2-oxazol-3-ol in organic solvents. It is intended for researchers, scientists, and drug development professionals seeking to characterize the acid-base properties of this important heterocyclic motif.

The Significance of pKa in Organic Solvents for Drug Development

While aqueous pKa values are widely reported, the ionization behavior of a drug candidate in organic solvents or mixed aqueous-organic media is often more relevant to its real-world performance.[3] The dielectric constant of the solvent, its ability to form hydrogen bonds, and its own acidic or basic properties can significantly alter the pKa of a solute compared to its value in water.[4][5] For a molecule like 1,2-oxazol-3-ol, its pKa in a given organic solvent will dictate:

  • Solubility and Formulation: The choice of solvents for drug formulation is directly impacted by the ionization state of the active pharmaceutical ingredient (API).[2]

  • Membrane Permeability: The ability of a drug to cross biological membranes, a key aspect of its absorption and distribution, is highly dependent on its charge state.[6]

  • Receptor Binding: The interaction of a drug with its biological target is often sensitive to the protonation state of key functional groups.

  • Metabolic Stability: The enzymatic processes involved in drug metabolism can be influenced by the substrate's ionization state.

Therefore, a thorough understanding of the pKa of 1,2-oxazol-3-ol in relevant organic solvents is not merely an academic exercise but a crucial step in rational drug design and development.

Theoretical Framework: Acid-Base Equilibria in Non-Aqueous Media

The concept of pKa is an extension of Brønsted-Lowry acid-base theory. In a non-aqueous solvent (S), the dissociation of an acid (HA) like 1,2-oxazol-3-ol can be represented as:

HA + S ⇌ H⁺S + A⁻

The corresponding acid dissociation constant, Ka, is given by:

Ka = ([H⁺S][A⁻]) / [HA]

And the pKa is the negative logarithm of Ka:

pKa = -log(Ka)

The position of this equilibrium is highly dependent on the properties of the solvent.[7]

  • Aprotic Solvents: These solvents, such as acetonitrile, dimethyl sulfoxide (DMSO), and hydrocarbons, do not readily donate protons.[7] They are characterized by their dielectric constant and their ability to solvate cations and anions. Acetonitrile, for instance, is a dipolar aprotic solvent with a relatively high dielectric constant, making it a suitable medium for studying acid-base equilibria.

  • Amphiprotic Solvents: These solvents, such as alcohols, can act as both proton donors and acceptors.[7] Their own auto-protolysis will influence the measured pKa of a solute.

The choice of solvent is therefore a critical experimental parameter that must be carefully considered and reported.

Experimental Methodologies for pKa Determination

Two primary experimental techniques are widely used for the determination of pKa values in organic solvents: potentiometric titration and UV-Vis spectrophotometric titration.[8][9]

Potentiometric Titration

Potentiometric titration is a highly precise and widely applicable method for pKa determination.[10] It involves monitoring the change in the electromotive force (e.m.f.) or pH of a solution of the analyte upon the incremental addition of a titrant (a strong acid or base).[11]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare 1,2-oxazol-3-ol solution in the chosen organic solvent titrate Incrementally add titrant to the analyte solution while stirring and monitoring pH/e.m.f. prep_analyte->titrate prep_titrant Prepare standardized titrant (e.g., tetrabutylammonium hydroxide in propan-2-ol) prep_titrant->titrate prep_electrode Calibrate pH electrode with standard buffers in the same solvent system prep_electrode->titrate record Record pH/e.m.f. and titrant volume at each step titrate->record plot Plot pH/e.m.f. vs. titrant volume record->plot inflection Determine the equivalence point(s) from the inflection point(s) of the curve plot->inflection pka Calculate pKa from the pH/e.m.f. at the half-equivalence point inflection->pka

Caption: Workflow for potentiometric pKa determination.

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of 1,2-oxazol-3-ol in anhydrous acetonitrile.

    • Prepare a 0.1 M solution of a strong non-aqueous base, such as tetrabutylammonium hydroxide (TBAH), in a suitable solvent like propan-2-ol. Standardize this solution against a primary standard (e.g., benzoic acid).

    • Prepare a set of standard buffer solutions in acetonitrile for electrode calibration.

  • Instrumentation and Calibration:

    • Use a high-precision potentiometer equipped with a glass electrode and a suitable reference electrode.

    • Calibrate the electrode system using the prepared acetonitrile buffer solutions.

  • Titration Procedure:

    • Place a known volume (e.g., 25 mL) of the 1,2-oxazol-3-ol solution in a titration vessel.

    • Immerse the calibrated electrodes in the solution and allow the reading to stabilize.

    • Add the standardized TBAH solution in small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize and record the value along with the total volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to obtain a titration curve.

    • Determine the equivalence point from the first or second derivative of the titration curve.

    • The pH at the half-equivalence point corresponds to the pKa of 1,2-oxazol-3-ol in acetonitrile.

UV-Vis Spectrophotometric Titration

This method is particularly useful for compounds that possess a chromophore in proximity to the ionizable group, leading to a change in the UV-Vis absorption spectrum upon protonation or deprotonation.[6][12] The pKa is determined by monitoring the change in absorbance at a specific wavelength as a function of pH.[13]

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_buffers Prepare a series of buffer solutions with known pH in the chosen organic solvent mix Add a constant amount of analyte stock solution to each buffer solution prep_buffers->mix prep_analyte Prepare a stock solution of 1,2-oxazol-3-ol prep_analyte->mix scan Record the UV-Vis spectrum for each solution mix->scan plot Plot absorbance at a selected wavelength vs. pH scan->plot fit Fit the data to the Henderson-Hasselbalch equation to determine the pKa plot->fit

Caption: Workflow for spectrophotometric pKa determination.

  • Preparation of Solutions:

    • Prepare a series of buffer solutions spanning a wide pH range in the chosen organic solvent.

    • Prepare a stock solution of 1,2-oxazol-3-ol in the same solvent.

  • Spectral Acquisition:

    • In a series of cuvettes, add a fixed volume of the 1,2-oxazol-3-ol stock solution to each of the buffer solutions.

    • Record the UV-Vis spectrum of each solution over a relevant wavelength range.

  • Data Analysis:

    • Identify the wavelengths at which the largest changes in absorbance occur as a function of pH.

    • Plot the absorbance at one of these wavelengths against the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve.

    • Fit the data to the following equation, derived from the Beer-Lambert law and the Henderson-Hasselbalch equation: A = (A_acid + A_base * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) where A is the observed absorbance, A_acid is the absorbance of the fully protonated form, and A_base is the absorbance of the fully deprotonated form.

    • The pKa is determined from the best fit of the data to this equation.

Computational Approaches to pKa Prediction

In addition to experimental methods, computational chemistry offers powerful tools for predicting pKa values.[14] These methods can be particularly useful for screening large numbers of compounds or for guiding experimental design.

Quantum mechanical (QM) methods, such as those based on density functional theory (DFT), can be used to calculate the free energy change of the dissociation reaction.[14] Semi-empirical QM methods combined with continuum solvation models (like COSMO or SMD) provide a balance between accuracy and computational cost for drug-like molecules.[15][16][17][18] The general approach involves calculating the free energies of the protonated and deprotonated species in the solvent of interest and then relating the difference to the pKa.

It is important to note that computational predictions should ideally be validated by experimental data, as their accuracy can be influenced by the chosen level of theory and solvation model.[19]

Data Summary and Interpretation

For a comprehensive understanding, it is advisable to determine the pKa of 1,2-oxazol-3-ol in a range of organic solvents with varying properties. The results can be summarized in a table for easy comparison.

SolventDielectric Constant (ε)pKa of 1,2-Oxazol-3-olMethod
Acetonitrile37.5To be determinedPotentiometry
Dimethyl Sulfoxide (DMSO)46.7To be determinedSpectrophotometry
Methanol32.7To be determinedPotentiometry
Tetrahydrofuran (THF)7.6To be determinedSpectrophotometry

Note: The pKa values in this table are placeholders and need to be determined experimentally.

The trend in pKa values across different solvents can provide valuable insights into the solvation effects on the acidity of 1,2-oxazol-3-ol. For instance, a lower pKa in a more polar, hydrogen-bond-donating solvent would suggest that the anionic (deprotonated) form is stabilized by interactions with the solvent.

Conclusion

The determination of the pKa value of 1,2-oxazol-3-ol in organic solvents is a critical step in the characterization of this important pharmaceutical scaffold. This guide has outlined the theoretical basis and provided detailed protocols for the two most common experimental methods: potentiometric and spectrophotometric titration. Additionally, the utility of computational methods as a complementary approach has been highlighted. By employing these methodologies, researchers can gain a deeper understanding of the acid-base properties of 1,2-oxazol-3-ol, which is essential for informed decision-making in drug discovery and development. The self-validating nature of these protocols, when performed with care, ensures the generation of reliable and reproducible data, underpinning the scientific integrity of the research.

References

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (n.d.).
  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.).
  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - PeerJ. (n.d.). Retrieved from [Link]

  • Prediction of pKa Values for Druglike Molecules Using Semiempirical Quantum Chemical Methods | The Journal of Physical Chemistry A - ACS Publications. (2017). Retrieved from [Link]

  • (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - ResearchGate. (2017). Retrieved from [Link]

  • Prediction of pKa Values for Druglike Molecules Using Semiempirical Quantum Chemical Methods - PubMed. (2017). Retrieved from [Link]

  • pKa prediction from ab initio calculations - Research Outreach. (2023). Retrieved from [Link]

  • Potentiometric determination of the pKa of nitrogenous organic bases in acetonitrile medium. (2018). Retrieved from [Link]

  • The final UV-Vis method for the pKa determination. - ResearchGate. (n.d.). Retrieved from [Link]

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator - Scirp.org. (2014). Retrieved from [Link]

  • Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. (2025). Retrieved from [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. (2012). Retrieved from [Link]

  • Streamline pKa Value Determination Using Automated UV/Vis-Titration - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Potentiometric pKa Determination of Piroxicam and Tenoxicam in Acetonitrile-Water Binary Mixtures - DergiPark. (2012). Retrieved from [Link]

  • Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa - European Journal of Chemistry. (2012). Retrieved from [Link]

  • Potentiometric Determination of pKa Values of Some Quinolones in Methanol-water and Acetonitrile-water Binary Mixtures - ResearchGate. (2011). Retrieved from [Link]

  • The Significance of Acid/Base Properties in Drug Discovery - PMC. (2011). Retrieved from [Link]

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC. (2019). Retrieved from [Link]

  • Self-consistent acidity and basicity scales in nonaqueous solvents - Estonian Academy Publishers. (2005). Retrieved from [Link]

  • Computational investigations of oxazole, thiazole and carbazole having pesticide utility in agriculture by Ab-initio and DFT Met - Worldwidejournals.com. (n.d.). Retrieved from [Link]

  • Nonaqueous Solvents - Acid–base reaction - Britannica. (2026). Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging - PMC. (2022). Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values - PMC. (2006). Retrieved from [Link]

  • How to Predict pKa | Rowan. (2025). Retrieved from [Link]

  • Measured pKa values of representative compounds from the benzo[d]isoxazole and indazole series - ResearchGate. (n.d.). Retrieved from [Link]

  • Universal Trends between Acid Dissociation Constants in Protic and Aprotic Solvents - PMC. (2022). Retrieved from [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. (n.d.). Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024). Retrieved from [Link]

  • Acid–base equilibrium in non-aqueous medium: colorimetric visualization, estimation of acidity constants and construction of m - Semantic Scholar. (2024). Retrieved from [Link]

  • 9.4: Acid-Base Behaviour in Non-Aqueous Solvents - Chemistry LibreTexts. (2021). Retrieved from [Link]

  • What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? (n.d.). Retrieved from [Link]

  • Laasonen, Kari How to Predict the pKa of Any Compound in Any Solvent - acris. (2022). Retrieved from [Link]

  • 13.16: Solvent Effects-Relative Conditions and pKa - Chemistry LibreTexts. (2020). Retrieved from [Link]

  • pKa values in the undergraduate curriculum: introducing pKa values measured in DMSO to illustrate solvent effects | Semantic Scholar. (2020). Retrieved from [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. (2023). Retrieved from [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES - DTIC. (n.d.). Retrieved from [Link]

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review | Request PDF. (n.d.). Retrieved from [Link]

  • EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY - eGyanKosh. (n.d.). Retrieved from [Link]

  • pKa Determination in non-Aqueous Solvents and - University of Liverpool Repository. (2021). Retrieved from [Link]

  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC. (2023). Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 1,2-Oxazol-3-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction 1,2-Oxazol-3-ol, also known as isoxazol-3-ol, and its derivatives are five-membered heterocyclic compounds containing an oxygen and a nitrogen...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Oxazol-3-ol, also known as isoxazol-3-ol, and its derivatives are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom in adjacent positions.[1][2] The tautomeric nature of the 1,2-oxazol-3-ol ring system, existing in equilibrium between the -ol, -one, and zwitterionic forms, makes its structural analysis a compelling challenge. Understanding the predominant tautomeric form and the influence of various substituents is crucial for elucidating structure-activity relationships in drug discovery and development. Spectroscopic methods are the cornerstone of this characterization, providing detailed insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules, including 1,2-oxazol-3-ol derivatives. Both ¹H and ¹³C NMR provide critical information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectra of 1,2-oxazol-3-ol derivatives are characterized by signals corresponding to the protons on the heterocyclic ring and any substituents. The chemical shift of the C4-H proton is particularly informative.

  • C4-H Proton: The proton at the C4 position of the isoxazole ring typically appears as a singlet in the aromatic region of the spectrum. Its precise chemical shift is influenced by the electronic nature of the substituents at other positions of the ring.

  • Substituent Protons: The signals for the protons of the substituents will appear in their expected regions, providing information about their structure and connectivity to the oxazole ring. For instance, in 5-(aminomethyl)-1,2-oxazol-3-ol (muscimol), the aminomethyl protons appear as a distinct signal.[3][4][5][6]

  • OH/NH Proton: The proton of the 3-hydroxyl group (or the N-H proton in the tautomeric 3-oxo form) is often broad and its chemical shift can be highly variable, depending on the solvent, concentration, and temperature. Deuterium exchange experiments can be employed to confirm the assignment of this signal.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the 1,2-oxazole ring are diagnostic.

  • C3 Carbon: The carbon atom at the C3 position, bearing the hydroxyl group, is typically observed at a downfield chemical shift due to the electronegativity of the attached oxygen and nitrogen atoms.

  • C4 and C5 Carbons: The chemical shifts of the C4 and C5 carbons are also influenced by the substituents on the ring.

  • Substituent Carbons: The signals for the carbons of the substituents will appear in their characteristic regions, aiding in the complete structural assignment.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1,2-Oxazole Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
MuscimolD₂O4.09 (s, 2H, CH₂), 6.13 (s, 1H, C4-H)41.5 (CH₂), 101.5 (C4), 168.5 (C5), 172.5 (C3)[3]
4,5-disubstituted oxazole-4-carboxylic acid derivativesMethanol-d₄Varies with substitutionVaries with substitution[7]

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 1,2-oxazol-3-ol derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid exchange of labile protons (like OH) with the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.

  • Data Processing: Process the acquired data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • 2D NMR (Optional but Recommended): For complex structures, acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for establishing connectivities between protons and carbons.

Diagram: NMR Experimental Workflow

NMR_Workflow A Sample Preparation B Instrument Setup A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E Data Processing C->E D->E F Structural Elucidation E->F

Caption: A streamlined workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. It also provides valuable structural information through the analysis of fragmentation patterns.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the 1,2-oxazol-3-ol derivative. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.[8]

  • Fragmentation Pattern: The fragmentation of the oxazole ring can be complex.[9] Common fragmentation pathways may involve the cleavage of the N-O bond, loss of small molecules like CO or HCN, and fragmentation of the substituents. The observed fragments can provide clues about the structure of the molecule.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI). ESI is a soft ionization technique that is well-suited for polar molecules and often results in a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.

  • C=O Stretch: In the tautomeric 3-oxo form, a strong absorption band corresponding to the C=O stretching vibration would be expected in the range of 1650-1750 cm⁻¹. The exact position depends on the ring strain and electronic effects.

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the isoxazole ring typically appear in the region of 1400-1650 cm⁻¹.[10]

  • N-O Stretch: The N-O stretching vibration is usually observed in the fingerprint region, typically between 800 and 1000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for 1,2-Oxazol-3-ol Derivatives

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H (hydroxyl)3200-3600Broad, Strong
C=O (keto tautomer)1650-1750Strong
C=N, C=C (ring)1400-1650Medium to Strong
N-O800-1000Medium

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or a thin film on a salt plate. For solution-phase IR, a suitable solvent that does not have interfering absorptions in the regions of interest should be used.

  • Spectrum Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are characteristic of the chromophoric system. For 1,2-oxazol-3-ol derivatives, the absorption is typically in the UV region and is influenced by the substituents on the ring.[11] Aromatic substituents can cause a bathochromic (red) shift in the absorption maximum.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).

  • Spectrum Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (typically 200-800 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε).

Conclusion

The comprehensive spectroscopic characterization of 1,2-oxazol-3-ol derivatives requires a multi-technique approach. NMR spectroscopy provides the detailed structural framework, mass spectrometry confirms the molecular weight and elemental composition, IR spectroscopy identifies the key functional groups, and UV-Vis spectroscopy gives insight into the electronic structure. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can unambiguously determine the structure of these important heterocyclic compounds, which is a critical step in the development of new therapeutic agents.

References

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxazole. PubChem. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Retrieved from [Link]

  • European Journal of Clinical and Experimental Medicine. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C and 1H-NMR spectroscopic data for compounds 3 and 4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Muscimol. PubChem. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mass Spectrometry of Oxazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of the hydrolysis products. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis, spectroscopic characterization and pharmacological evaluation of oxazolone derivatives. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). The normalized UV-vis absorbance of 3 (solid line) and 4 (dashed line). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Oxazole. NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Isoxazole. NIST WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Oxazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ACS Publications. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Analysis of the Ibotenic Acid, Muscimol, and Ergosterol Content of an Amanita Muscaria Hydroalcoholic Extract with an Evaluation of Its Cytotoxic Effect against a Panel of Lung Cell Lines In Vitro. PMC. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 1,2,3-triazole derivatives containing oxadiazole, trifluoromethyl pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A comprehensive review on biological activities of oxazole derivatives. PMC. Retrieved from [Link]

  • PubMed. (2013). Synthesis, Characterization and Vibrational Spectra Analysis of Ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Measured infrared spectra of azoles. Retrieved from [Link]

  • MDPI. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. Retrieved from [Link]

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  • ResearchGate. (n.d.). 1H-NMR and 13C-NMR spectral data for ursolic acid in CDCl3/CD3OD. Retrieved from [Link]

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Exploratory

Crystal Structure Analysis of 1,2-Oxazol-3-ol Compounds: A Technical Guide to Carboxylic Acid Bioisosteres

Executive Summary As drug discovery pivots toward optimizing pharmacokinetic properties without sacrificing target affinity, the strategic replacement of problematic functional groups has become paramount. The 1,2-oxazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward optimizing pharmacokinetic properties without sacrificing target affinity, the strategic replacement of problematic functional groups has become paramount. The 1,2-oxazol-3-ol (3-hydroxyisoxazole) heterocycle is a privileged scaffold that functions as a planar, moderately acidic bioisostere of the carboxylic acid group 1. Found in potent neuroactive ligands (e.g., muscimol, gaboxadol) and advanced therapeutics like the fibrinolysis inhibitor AZD6564 2, its efficacy hinges on its unique tautomeric equilibrium and hydrogen-bonding networks.

As application scientists, we recognize that the structural ambiguity of tautomeric species can derail computational modeling and lead optimization. Therefore, empirical validation via high-resolution X-ray crystallography is not merely a structural exercise; it is the foundational step in defining the compound's electrostatic potential and its subsequent interaction with target proteins.

Structural and Tautomeric Fundamentals

The physicochemical uniqueness of the 1,2-oxazol-3-ol system stems from its dynamic tautomeric equilibrium. The core can exist in three primary states:

  • Form A (Enol): 3-hydroxyisoxazole. Aromatic and favored in non-polar solvents or the gas phase due to resonance stabilization.

  • Form B (Keto): isoxazol-3(2H)-one. Polar and favored in aqueous solutions and the solid state due to robust intermolecular hydrogen bonding 3.

  • Form C (Zwitterion): Relevant for amino-substituted derivatives (e.g., muscimol), where the acidic OH deprotonates and the amine protonates, perfectly mimicking the charge distance in gamma-aminobutyric acid (GABA) 3.

Low-temperature single-crystal structure determinations reveal that 1,2-oxazol-3-ols universally form strong, hydrogen-bonded dimers in the solid state 4. The precise crystallographic location of the acidic proton dictates the compound's electrostatic surface, which is critical for docking simulations.

Quantitative Structural Data

To understand the bioisosteric advantage of 1,2-oxazol-3-ols over their sulfur-containing analogs (isothiazol-3-ols), we must analyze their crystallographic metrics. Table 1 summarizes these critical differences, illustrating how atomic substitutions dictate macroscopic pharmacological properties.

Table 1: Crystallographic & Physicochemical Comparison of Bioisosteres

Property1,2-Oxazol-3-ol (Isoxazole)1,2-Thiazol-3-ol (Isothiazole)Causality / Impact on Drug Design
Heteroatom Oxygen (O)Sulfur (S)Influences ring electronics, dipole moment, and hydrogen bond acceptor strength.
Relative pKa ~4.0 – 5.8~5.7 – 7.5The lower pKa of oxazoles (more acidic by ~1.7 units) ensures proper ionization at physiological pH (7.4) 4.
Solid-State Dimerization Strong OH···N hydrogen bondsWeaker OH···N hydrogen bondsDetermines conformational stability, crystal packing, and the solubility profile 4.
van der Waals Volume Baseline (100%)+15% largerThe increased steric bulk of the sulfur atom alters the fit within tight receptor binding pockets (e.g., GABA_A) [[4]]().

Experimental Protocol: High-Resolution X-Ray Crystallography

Accurately mapping the electron density of the acidic proton in the 1,2-oxazol-3-ol core requires meticulous crystallographic techniques. The following self-validating protocol ensures the unambiguous assignment of the tautomeric state.

Step 1: Solvent-Controlled Crystallization
  • Action: Dissolve the purified 1,2-oxazol-3-ol compound in a binary solvent system. Use a polar system (e.g., aqueous ethanol) to isolate the NH-form, or a non-polar system (e.g., chloroform/hexane) for the OH-form. Utilize sitting-drop vapor diffusion at 4 °C.

  • Causality: The dielectric constant of the solvent dictates the favored tautomer prior to nucleation. Slow evaporation at low temperatures minimizes thermal convection, preventing the formation of twinned crystals and ensuring a highly ordered, defect-free crystal lattice.

Step 2: Cryoprotection and Harvesting
  • Action: Harvest a single crystal (optimal size ~0.1–0.2 mm) using a nylon loop. Briefly submerge the crystal in a cryoprotectant oil (e.g., Paratone-N) before flash-cooling it in a liquid nitrogen stream.

  • Causality: Flash-cooling vitrifies the residual solvent, preventing the formation of crystalline ice rings that would obscure high-resolution diffraction spots. The cryoprotectant also shields the crystal from rapid degradation and radiation damage.

Step 3: Low-Temperature Data Collection (100 K)
  • Action: Mount the crystal on a diffractometer equipped with a microfocus X-ray source (Mo-Kα or Cu-Kα) and a nitrogen cryostream set to 100 K. Collect a full sphere of data with high redundancy.

  • Causality: Why prioritize 100 K? At room temperature, the thermal motion of atoms blurs the electron density map. Because hydrogen atoms possess only a single electron, their X-ray scattering power is exceptionally weak. Cryogenic cooling drastically reduces thermal atomic displacement parameters (Debye-Waller B-factors), allowing us to clearly resolve the faint electron density of the light hydrogen atoms involved in the O-H···N or N-H···O networks.

Step 4: Phase Resolution and Anisotropic Refinement
  • Action: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (e.g., SHELXL). Refine all non-hydrogen atoms anisotropically. Locate the tautomeric hydrogen atom from the difference Fourier map and refine it isotropically without distance restraints.

  • Causality: Unconstrained refinement of the acidic proton from the difference map provides definitive, unbiased proof of the tautomeric state. If the proton refines stably to the oxygen, the enol tautomer is confirmed; if it refines to the nitrogen, the keto tautomer is present. This validates the compound's electrostatic model for downstream structure-based drug design.

Workflow Diagram: Crystallographic Resolution

G A 1,2-Oxazol-3-ol Synthesis (Core Scaffold Generation) B Solvent-Controlled Crystallization (Tautomer Selection) A->B Yields pure compound C Cryogenic Flash-Cooling (Vitrification at 100 K) B->C Modulates H-bonding network D High-Resolution X-Ray Diffraction (Data Collection) C->D Prevents ice ring formation E Difference Fourier Mapping (Proton Localization) D->E Reduces thermal B-factors F Structural Refinement (OH vs NH Assignment) E->F Identifies acidic hydrogen G Structure-Based Drug Design (Bioisosteric Modeling) F->G Defines electrostatic potential

Workflow for the crystallographic resolution of 1,2-oxazol-3-ol tautomeric states.

Pharmacological Implications

The structural characteristics elucidated by X-ray crystallography directly inform rational drug design. The pKa of 1,2-oxazol-3-ol closely mimics that of a carboxylic acid, but its distinct planar geometry, lipophilicity, and altered charge distribution allow for unique receptor interactions 1. For example, in the development of the oral fibrinolysis inhibitor AZD6564, the isoxazol-3-ol moiety perfectly mimicked the carboxylic acid of tranexamic acid (TXA) while providing superior electrostatic complementarity to the arginine residues (ARG:34 and ARG:70) in the plasminogen kringle 1 binding pocket [[2]](). By leveraging empirical crystallographic data, researchers can confidently deploy 1,2-oxazol-3-ols to overcome the pharmacokinetic liabilities of traditional carboxylates.

References

  • Title: Structural characteristics of isoxazol-3-ol and isothiazol-3-ol, carboxy group bioisosteres examined by X-ray crystallography and ab initio calculations Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]

  • Title: Carboxylic Acid (Bio)Isosteres in Drug Design Source: ChemMedChem (via PMC / NIH) URL: [Link]

  • Title: AZD6564, Discovery of a Potent 5-Substituted Isoxazol-3-ol Fibrinolysis Inhibitor and Development of an Enantioselective Large-Scale Route for Its Preparation Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Foundational

The Formation of the 1,2-Oxazol-3-ol Ring: A Mechanistic and Methodological Guide

Abstract The 1,2-oxazol-3-ol, or 3-hydroxyisoxazole, scaffold is a privileged five-membered heterocycle integral to numerous pharmacologically active compounds and agrochemicals. Its utility as a bioisostere for the carb...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2-oxazol-3-ol, or 3-hydroxyisoxazole, scaffold is a privileged five-membered heterocycle integral to numerous pharmacologically active compounds and agrochemicals. Its utility as a bioisostere for the carboxylic acid group, coupled with its unique chemical properties, has made its synthesis a subject of significant interest in medicinal and synthetic chemistry. This in-depth technical guide provides a comprehensive examination of the core mechanisms governing the formation of this heterocyclic ring. We will delve into the predominant synthetic strategy—the cyclocondensation of β-ketoesters with hydroxylamine—exploring the reaction mechanism, critical experimental parameters, and potential side reactions. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this fundamental transformation.

Introduction: The Significance of the 3-Hydroxyisoxazole Core

The 3-hydroxyisoxazole ring system is a cornerstone in the design of bioactive molecules. Its structural and electronic properties often allow it to mimic a carboxylic acid group, enhancing cell permeability and metabolic stability while maintaining key binding interactions. Notable examples of its application include the soil fungicide Tachigaren® (3-hydroxy-5-methylisoxazole) and the neurotransmitter agonist muscimol, which features the isoxazol-3-ol ring as a potent GABA agonist.[1][2][3] The versatility of this scaffold stems from the stability of the ring system, which allows for extensive functionalization, combined with the N-O bond's susceptibility to cleavage under specific reductive or basic conditions, revealing masked functionalities like β-hydroxy ketones or γ-amino alcohols.[4]

A critical feature of this heterocycle is its existence in a tautomeric equilibrium between the 1,2-oxazol-3-ol (hydroxy) form and the isoxazol-3(2H)-one form. The position of this equilibrium is influenced by substituents, solvent, and pH, and it dictates the molecule's reactivity and spectroscopic properties.

The Primary Synthetic Pathway: Cyclocondensation of β-Ketoesters with Hydroxylamine

The most established and widely utilized method for constructing the 1,2-oxazol-3-ol ring is the reaction of a β-ketoester with hydroxylamine.[5][6][7] This reaction, first reported by Claisen, is a robust cyclocondensation that offers a direct route to a variety of substituted 3-hydroxyisoxazoles.[1]

The Reaction Mechanism: A Step-by-Step Analysis

The formation of the isoxazole ring from a β-ketoester and hydroxylamine is a multi-step process. Understanding the causality behind each step is crucial for optimizing reaction conditions and minimizing byproduct formation.

Overall Reaction Scheme:

A general scheme for the synthesis of 3-hydroxyisoxazoles.

The detailed mechanism proceeds as follows:

  • Nucleophilic Attack and Oxime Formation: The reaction initiates with the nucleophilic attack of the hydroxylamine nitrogen on the more electrophilic ketone carbonyl of the β-ketoester. The ketone is a more reactive electrophile than the ester due to the resonance donation from the ester's oxygen atom, which reduces the electrophilicity of the ester carbonyl carbon. This attack, followed by dehydration, forms a stable oxime intermediate.

  • Intramolecular Cyclization: The crucial ring-forming step involves the intramolecular nucleophilic attack of the oxime nitrogen atom on the ester carbonyl carbon. This step is often the rate-determining step and is typically promoted by a base.

  • Elimination: The resulting tetrahedral intermediate then collapses, eliminating the alcohol (R³OH) to form the final 1,2-oxazol-3-ol ring.

This sequence highlights the regioselectivity of the initial attack, which is fundamental to achieving the desired 3-hydroxyisoxazole product over the isomeric 5-isoxazolone.

Mechanistic pathway for 1,2-oxazol-3-ol formation.

Critical Experimental Parameters: The Key to Regioselectivity

While the reaction appears straightforward, achieving high yields of the desired 3-hydroxyisoxazole requires careful control of experimental conditions to suppress the formation of the isomeric 5-isoxazolone byproduct.[6][7] The 5-isoxazolone arises from the initial attack of hydroxylamine on the ester carbonyl, followed by cyclization onto the ketone.

Key Parameters for Optimization:

ParameterRationale & Field-Proven InsightsTypical Conditions
pH / Base The choice of base and pH is the most critical factor for regioselectivity.[8] A moderately basic medium (pH ~10) is optimal.[8] Stronger bases can deprotonate the β-ketoester's α-carbon, leading to side reactions. Weaker bases may not sufficiently facilitate the cyclization step. The base deprotonates the oxime hydroxyl group, increasing the nucleophilicity of the nitrogen for the intramolecular attack.NaHCO₃, K₂CO₃, NaOEt in Ethanol
Temperature The initial reaction of the hydroxylamine with the ketoester is often performed at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and favor the desired kinetic product.[1] Subsequent heating is then applied to drive the cyclization and elimination steps.0 °C to reflux
Solvent Protic solvents like methanol or ethanol are commonly used as they readily dissolve the hydroxylamine salts and the base.Methanol, Ethanol, Water mixtures
Acid Quench After the reaction under basic conditions, quenching with a strong mineral acid (e.g., concentrated HCl) and heating is a crucial step to facilitate the final dehydration and ensure the formation of the aromatic isoxazole ring.[1][5]Concentrated HCl, H₂SO₄

Failure to control these parameters, particularly pH, can lead to significant formation of the undesired 5-isoxazolone isomer.[6][7]

Validated Experimental Protocol: Synthesis of 5-Methyl-1,2-oxazol-3-ol

This protocol provides a self-validating system for the synthesis of 3-hydroxy-5-methylisoxazole (Tachigaren) from ethyl acetoacetate, a widely cited and robust procedure.[1]

Materials
  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a solution of sodium hydroxide (e.g., 8.0 g, 0.2 mol) in a mixture of methanol (40 mL) and water (10 mL).

    • Prepare a solution of hydroxylamine hydrochloride (e.g., 13.9 g, 0.2 mol) in water (20 mL).

  • Initial Condensation:

    • In a reaction vessel equipped with a stirrer and cooled in an ice-salt bath to 0°C, add the sodium hydroxide solution.

    • To this basic solution, add ethyl acetoacetate (e.g., 26.0 g, 0.2 mol) dropwise while maintaining the temperature below 5°C.

    • After the addition is complete, add the hydroxylamine hydrochloride solution dropwise, again ensuring the temperature remains below 5°C.

    • Stir the resulting mixture at 0°C for 1 hour.

  • Cyclization and Work-up:

    • Remove the cooling bath and allow the mixture to stir at room temperature for an additional 2 hours.

    • Carefully add concentrated HCl (e.g., 25 mL) at once. Caution: The reaction can be exothermic.

    • Heat the reaction mixture to 80°C and maintain for 1 hour.[1]

    • Cool the solution to room temperature and pour it into water (150 mL).

    • Extract the aqueous solution with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue can be purified by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield pure 5-methyl-1,2-oxazol-3-ol.

General Laboratory Workflow:

G A Reactant Preparation (Base, NH₂OH·HCl) B Controlled Addition of β-Ketoester at 0°C A->B C Addition of Hydroxylamine Solution at 0°C B->C D Reaction at RT C->D E Acid Quench & Heating (e.g., HCl, 80°C) D->E F Aqueous Work-up & Extraction E->F G Drying & Solvent Removal F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

A typical workflow for 3-hydroxyisoxazole synthesis.

Conclusion

The synthesis of the 1,2-oxazol-3-ol ring via the cyclocondensation of β-ketoesters and hydroxylamine is a powerful and versatile transformation in modern organic chemistry. A thorough understanding of the underlying mechanism, particularly the factors governing regioselectivity, is paramount for success. By carefully controlling pH, temperature, and reaction quenching, researchers can reliably access this valuable heterocyclic scaffold for applications in drug discovery and materials science. The protocols and mechanistic insights provided in this guide serve as a foundation for both the practical execution and the informed optimization of this important ring-forming reaction.

References

  • Sato, K., Sugai, S., & Tomita, K. (1986). Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine. Agricultural and Biological Chemistry, 50(7), 1831-1837. [Link]

  • Ando, K. (1986). Synthesis of 3-Hydroxyisoxazoles from f3-Ketoesters and Hydroxylamine. Agricultural and Biological Chemistry, 50(7), 1831-1837. [Link]

  • Conti, P., et al. (2005). Synthesis and synthetic utility of 3-isoxazolols. ResearchGate. [Link]

  • Jacobsen, N., et al. (1980). Synthesis of 3-isoxazolols revisited. Diketene and (β-ketoesters as starting materials. Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 34b, 499-504. [Link]

  • Fokin, V. V., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(21), 17348-17354. [Link]

  • Krogsgaard-Larsen, P., et al. (2000). A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. The Journal of Organic Chemistry, 65(4), 981-985. [Link]

  • Organic Chemistry Portal. Isoxazole Synthesis. organic-chemistry.org. [Link]

  • Rosa, F. A., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(8), 4330-4342. [Link]

  • Vitale, P., et al. (2015). Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. [Link]

  • Kumar, A., et al. (2021). Advances in isoxazole chemistry and their role in drug discovery. Future Medicinal Chemistry, 13(12), 1135-1159. [Link]

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  • Google Patents. (2018). Preparation method of 3-amino-5-methyl isoxazole. CN107721941B.
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  • Kiyani, H., & Mosallanezhad, A. (2018). KI-Mediated Three-component Reaction of Hydroxylamine Hydrochloride with Aryl/Heteroaryl Aldehydes and Two β-Oxoesters. Orbital: The Electronic Journal of Chemistry, 10(2), 133-139. [Link]

  • Bertozzi, C. R., et al. (2016). Bioorthogonal retro-Cope elimination reaction of N,N-dialkylhydroxylamines and strained alkynes. Proceedings of the National Academy of Sciences, 113(25), 6937-6942. [Link]

  • Wang, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1633. [Link]

  • Frontiers Media. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 976868. [Link]

  • Kumar, R., et al. (2016). A comprehensive review on biological activities of oxazole derivatives. Journal of the Egyptian National Cancer Institute, 28(4), 199-208. [Link]

  • Martinez, A., et al. (2023). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Molecules, 28(22), 7564. [Link]

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  • Krogsgaard-Larsen, P. (1978). Muscimol Analogues. Synthesis of Isomuscimol (3Aminomethyl5-isoxazolol) and Some Derivatives of Azamuscimol (5Aminomethyl3-pyrazolol). ResearchGate. [Link]

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  • Okhovat, A., et al. (2022). Psychoactive Isoxazoles, Muscimol and Isoxazole derivatives from the Amanita (Agaricomycetes) Species. New Trends in Synthesis, Dosage, and Biological Properties: A Review. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

step-by-step synthesis of 1,2-oxazol-3-ol from hydroxylamine and alkynes

Application Note: Regioselective Synthesis of 1,2-Oxazol-3-ols via Alkyne-Hydroxylamine Cyclocondensation Introduction & Scope 1,2-oxazol-3-ol (commonly referred to as 3-hydroxyisoxazole) is a privileged heterocyclic sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 1,2-Oxazol-3-ols via Alkyne-Hydroxylamine Cyclocondensation

Introduction & Scope

1,2-oxazol-3-ol (commonly referred to as 3-hydroxyisoxazole) is a privileged heterocyclic scaffold in medicinal chemistry and agrochemical development. It serves as a potent bioisostere for carboxylic acids and is a foundational structural motif in various GABA_A receptor agonists. A primary challenge in synthesizing this core directly from alkynes and hydroxylamine is the competing formation of the 5-isoxazolone regioisomer. This application note outlines a robust, pH-controlled protocol designed to selectively trap the 1,2-oxazol-3-ol tautomer, ensuring high yield and purity for downstream drug development applications.

Mechanistic Insights & Regiocontrol

The reaction between an electron-deficient alkyne (such as an alkynoate or propiolate) and hydroxylamine proceeds via a nucleophilic conjugate addition, followed by an intramolecular cyclization. The regiochemical outcome is strictly dictated by the pH of the reaction medium:

  • Thermodynamic Pathway (pH 6.5–8.5): At neutral to mildly basic pH, the reaction predominantly yields the undesired 5-isoxazolone byproduct 1[INDEX_3.2].

  • Kinetic Pathway (pH ≥ 10.0): At elevated pH, the formation of 1,2-oxazol-3-ol is heavily favored1 [INDEX_3.2]. The strongly basic conditions facilitate the formation of the required carbinolamine/oxime intermediate, which rapidly cyclizes to the 3-hydroxyisoxazole core before alternative thermodynamic sinks can be reached 2 [INDEX_3.3].

Experimental Protocol: Synthesis of 1,2-Oxazol-3-ol

Self-Validating System: This protocol utilizes strict in-process pH monitoring and temperature constraints to ensure the kinetic trapping of the desired regioisomer. Any deviation in pH will immediately reflect in the LC-MS ratio of the 3-ol vs. 5-one isomers.

Reagents & Equipment:

  • Alkyne substrate (e.g., ethyl propiolate) (1.0 equiv)

  • Hydroxylamine hydrochloride ( NH2​OH⋅HCl ) (1.2 equiv)

  • Sodium hydroxide (NaOH) (aqueous, 2M)

  • Hydrochloric acid (HCl) (aqueous, 1M)

  • Solvent: Methanol/Water (1:1 v/v)

  • Calibrated pH meter, ice bath, dropping funnel.

Step-by-Step Methodology:

  • Preparation of Hydroxylamine Free Base: Dissolve NH2​OH⋅HCl (1.2 equiv) in the Methanol/Water solvent system. Cool the solution to 0–5 °C using an ice bath.

    • Causality: Hydroxylamine is supplied as a stable hydrochloride salt but must be liberated to act as a nucleophile. Cooling prevents the exothermic degradation of the free base in solution.

  • pH Adjustment (Critical Step): Slowly add 2M NaOH dropwise while continuously monitoring the solution with a calibrated pH meter. Adjust the pH to exactly 10.0.

    • Causality: As established mechanistically, a pH of 10.0 is the precise threshold required to direct the cyclization toward the 1,2-oxazol-3-ol pathway rather than the 5-isoxazolone 1 [INDEX_3.2].

  • Alkyne Addition: Transfer the alkyne substrate (1.0 equiv) to a dropping funnel. Add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature strictly below 10 °C.

    • Causality: The initial nucleophilic attack is highly exothermic. Temperature spikes can lead to the dimerization of intermediates (e.g., furoxan formation) or general degradation2 [INDEX_3.3].

  • Cyclization: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 12 hours. Monitor the disappearance of the starting material via TLC or LC-MS.

  • Workup & Isolation: Cool the mixture back to 0 °C. Carefully acidify the solution using 1M HCl until the pH reaches ~3.0.

    • Causality: 1,2-oxazol-3-ol features a highly acidic hydroxyl proton (pKa ~ 4.0) 3[INDEX_2.6]. At pH 10, it exists as a highly soluble sodium salt. Acidification protonates the enol form, inducing the precipitation of the neutral product.

  • Purification: Filter the resulting precipitate under vacuum, wash with cold water, and dry under high vacuum to afford the pure 1,2-oxazol-3-ol derivative.

Data Presentation

The following table summarizes the quantitative effect of reaction parameters on the regiochemical yield, validating the chosen protocol conditions.

pH ConditionTemperature (°C)Dominant RegioisomerTypical Yield (%)
6.5 - 8.520 - 255-Isoxazolone75 - 85
10.0 0 - 10 1,2-oxazol-3-ol 70 - 80
< 4.060 (Reflux)Complex Mixture / Degradation< 10

Mandatory Visualization

The following diagram illustrates the pH-dependent mechanistic divergence in the synthesis of isoxazole derivatives.

G A Alkyne Substrate (Electrophile) C Nucleophilic Addition Intermediate A->C B Hydroxylamine (Nucleophile) B->C D pH 10.0 (Basic) Kinetic Control C->D E pH 6.5 - 8.5 (Neutral) Thermodynamic Control C->E F 1,2-oxazol-3-ol (Target Product) D->F G 5-Isoxazolone (Undesired Byproduct) E->G

pH-dependent mechanistic divergence in the cyclocondensation of alkynes and hydroxylamine.

References

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  • Source: benchchem.
  • Source: acs.

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Application

Application Note: 1,2-Oxazol-3-ol as a Carboxylic Acid Bioisostere in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale The carboxylic acid moiety is a cornerstone...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The carboxylic acid moiety is a cornerstone of drug design, present in over 450 marketed drugs[1]. It drives critical charge-charge interactions and salt bridges with target proteins. However, its inclusion often introduces severe pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) liabilities, such as poor membrane permeability, rapid phase II metabolism (e.g., glucuronidation), and idiosyncratic toxicities[1][2].

To circumvent these issues, medicinal chemists employ bioisosteric replacement. The 1,2-oxazol-3-ol (also known as 3-hydroxyisoxazole) heterocycle has emerged as a premier planar bioisostere for the carboxylate group[3].

The Causality of Isosterism: Why 1,2-Oxazol-3-ol?

The 1,2-oxazol-3-ol system exists in a tautomeric equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) forms. Quantum chemical calculations (e.g., B3LYP/6-31G**) demonstrate that the enol form is energetically favored by approximately 4 kcal/mol[4]. With a pKa typically ranging from 4.0 to 5.5, it perfectly mimics the ionization state of a carboxylic acid at physiological pH[1][3].

Upon deprotonation, the negative charge is delocalized across the O–C–N–O system, structurally mimicking the O–C–O charge delocalization of a carboxylate anion. Crucially, while it retains the planar geometry necessary for tight binding, the 1,2-oxazol-3-ol ring introduces a hydrophobic vector (the C4–C5 bond) that increases overall lipophilicity, thereby enhancing membrane permeability[1][5].

Logical flow of bioisosteric replacement using 1,2-oxazol-3-ol to resolve ADME liabilities.

Physicochemical Profiling

When selecting a bioisostere, it is critical to compare the volume, shape, and charge distribution. For instance, replacing the oxygen in the ring with sulfur to form 1,2-thiazol-3-ol (isothiazol-3-ol) increases the van der Waals volume by ~15% and decreases acidity by roughly 1.7 pKa units, which can drastically alter receptor affinity[6][7].

Table 1: Comparative Physicochemical Properties of Carboxylic Acid Bioisosteres

Bioisostere CoreTypical pKa RangePlanarityLipophilicity ImpactKey Structural / ADME Advantage
Carboxylic Acid 4.0 – 5.0YesBaselineEndogenous recognition; high aqueous solubility[1].
1,2-Oxazol-3-ol 4.0 – 5.5YesIncreasedImproved membrane permeability; retains salt bridges[1][8].
1,2-Thiazol-3-ol 5.5 – 7.0YesHighly IncreasedLarger volume (+15%); probes larger hydrophobic pockets[6].
1H-Tetrazole 4.5 – 5.5YesDecreased/SimilarHigh metabolic stability; broad charge distribution[4].

Case Studies in Target-Directed Drug Design

GABA-A Receptor Agonists

The 1,2-oxazol-3-ol scaffold is the defining feature of muscimol (5-(aminomethyl)-1,2-oxazol-3-ol), a potent orthosteric agonist of the GABA-A receptor[9][10]. The bioisosteric replacement of the GABA carboxylic acid with 1,2-oxazol-3-ol maintains the crucial salt-bridge interactions with arginine residues in the binding pocket, while the rigid heterocyclic ring restricts the conformational flexibility of the ligand, locking it into the active bioactive conformation[5][8].

Plasminogen Inhibitors (Tranexamic Acid Bioisosteres)

Tranexamic acid (TXA) is a widely used clinical antifibrinolytic agent. Researchers discovered that replacing the carboxylic acid of TXA with a 1,2-oxazol-3-ol ring yielded 5-(4-piperidyl)-1,2-oxazol-3-ol (4-PIOL)[4]. In 4-PIOL, the piperidine nitrogen mimics the primary amine of TXA, and the 1,2-oxazol-3-ol mimics the carboxylic acid. Driven by excellent electrostatic complementarity, 4-PIOL demonstrated a four-fold increase in potency over TXA in human clot-lysis assays (0.8 μM vs. 3.1 μM)[4].

Experimental Protocols

The following self-validating protocols are designed to ensure high regioselectivity during synthesis and accurate physicochemical profiling, as computational models often fail to accurately predict the ionization states of complex heterocycles[4].

Self-validating experimental workflow for synthesizing and profiling 1,2-oxazol-3-ol derivatives.

Protocol 1: Regioselective Synthesis of 5-Substituted 1,2-Oxazol-3-ols

Objective: Synthesize the 1,2-oxazol-3-ol core while strictly avoiding the formation of the 5-ol regioisomer. Causality: Unprotected hydroxylamine often leads to an inseparable mixture of 3-ol and 5-ol regioisomers due to competing nucleophilicity between the nitrogen and oxygen atoms. By utilizing N,O-di-Boc-hydroxylamine, we sterically and electronically dictate the initial nucleophilic attack, ensuring absolute regiocontrol[11].

Step-by-Step Methodology:

  • Acyl Chloride Formation: Dissolve the carboxylic acid precursor (1.0 eq) in anhydrous CH₂Cl₂. Add catalytic DMF, followed by oxalyl chloride (1.2 eq) dropwise at 0 °C. Stir for 2 hours, then concentrate in vacuo to yield the crude acyl chloride.

  • Condensation: Dissolve the acyl chloride in toluene. Add N,O-di-Boc-hydroxylamine (1.1 eq) and heat to 65 °C for 16 hours[11]. The bulky Boc groups prevent ambiguous attack, forcing the desired intermediate formation.

  • Cyclization & Deprotection: Cool the mixture and concentrate. Resuspend the intermediate in a solution of 4 M HCl in methanol (or dioxane). Stir at room temperature for 16 hours[11]. The acidic conditions simultaneously remove the Boc protecting groups and drive the intramolecular cyclization to form the 1,2-oxazol-3-ol ring.

  • Self-Validation (Regio-Check): Isolate the product and perform ¹³C NMR. Critical Checkpoint: The C4 carbon of the 1,2-oxazol-3-ol ring typically resonates around 95–100 ppm. A shift significantly outside this window indicates contamination or formation of the incorrect 5-ol regioisomer.

Protocol 2: Empirical pKa and Permeability Profiling

Objective: Validate the ionization state and membrane permeability of the synthesized bioisostere. Causality: Computational pKa predictors (e.g., ACD/pKa DB) frequently fail for 1,2-oxazol-3-ols. For example, the pKa of 4-PIOL was computationally predicted to be 12.4, whereas empirical measurement proved it to be highly acidic (~4.5)[4]. Relying on computational pKa can lead to catastrophic failures in late-stage lead optimization.

Step-by-Step Methodology:

  • pKa Determination: Utilize pressure-assisted capillary electrophoresis or ¹³C NMR titration[4][6][11]. For NMR titration, record the ¹³C chemical shifts of the C4 and C5 carbons across a pH range of 2.0 to 10.0 in aqueous buffer. Plot the change in chemical shift against pH and fit to the Henderson-Hasselbalch equation to extract the exact pKa.

  • Permeability Assay: Perform a Caco-2 apical-to-basolateral (A–B) assay at pH 6.5 (mimicking the intestinal lumen) and pH 7.4 (mimicking systemic circulation)[4]. Quantify the effective permeability ( Papp​ ) using LC-MS/MS to ensure the increased lipophilicity of the 1,2-oxazol-3-ol core translates to improved cellular uptake compared to the parent carboxylic acid[11].

Sources

Method

Application Notes and Protocols for the Regioselective Functionalization of 1,2-Oxazol-3-ols

Authored by: Gemini, Senior Application Scientist Introduction: The Versatile 1,2-Oxazol-3-ol Scaffold The 1,2-oxazol-3-ol, also known as 3-hydroxyisoxazole, is a privileged heterocyclic scaffold that has garnered signif...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatile 1,2-Oxazol-3-ol Scaffold

The 1,2-oxazol-3-ol, also known as 3-hydroxyisoxazole, is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its utility stems from its ability to act as a bioisosteric replacement for carboxylic acids and as a versatile zinc-binding group, a feature leveraged in the design of enzyme inhibitors such as those for histone deacetylase 6 (HDAC6).[1][2] The core of its reactivity lies in its electronic structure; it exists in a tautomeric equilibrium between the hydroxy (enol) form and the isoxazolone (keto) form. This equilibrium, influenced by the solvent and substituents, establishes the molecule as an ambident nucleophile, presenting a significant challenge and opportunity for regioselective functionalization.[2]

The primary sites for functionalization are the ring nitrogen (N2), the exocyclic oxygen (O3), and the carbon at the 4-position (C4). The ability to selectively target one of these positions over the others is paramount for the rational design of novel chemical entities. This guide provides an in-depth analysis of the factors governing this selectivity and offers detailed protocols for achieving site-specific modifications.

Caption: Fig. 1: Tautomeric Equilibrium and Nucleophilic Sites of 1,2-Oxazol-3-ol.

The Principle of Regiocontrol: A Mechanistic Overview

Controlling the site of functionalization hinges on understanding the interplay between the substrate's electronic properties and the nature of the electrophile and reaction conditions. The Hard and Soft Acids and Bases (HSAB) principle is a cornerstone for predicting the outcome.

  • O-Functionalization (O3): The exocyclic oxygen is a "hard" nucleophilic center. It preferentially reacts with "hard" electrophiles, such as acyl chlorides and silyl halides, under basic conditions. The reaction is typically fast and kinetically controlled.

  • N-Functionalization (N2): The ring nitrogen is a "soft" nucleophilic center. It reacts preferentially with "soft" electrophiles, like alkyl halides (e.g., methyl iodide) and Michael acceptors. These reactions are often thermodynamically controlled, and using a strong, non-nucleophilic base (e.g., NaH) in an aprotic solvent promotes the formation of the isoxazolide anion, which enhances the nucleophilicity of the N2 position.[3]

  • C-Functionalization (C4): The C4 position lacks inherent nucleophilicity and requires activation. This is typically achieved through modern synthetic methods like palladium-catalyzed direct C-H activation, which allows for the introduction of aryl or vinyl groups.[4] This approach avoids the need for pre-functionalization of the heterocycle, making it an atom-economical strategy.[5]

Regioselectivity_Workflow start 1,2-Oxazol-3-ol Substrate electrophile_choice Choice of Electrophile & Reaction Conditions start->electrophile_choice hard_E Hard Electrophile (e.g., Acyl Chloride) electrophile_choice->hard_E Kinetically Controlled (Base like Pyridine) soft_E Soft Electrophile (e.g., Alkyl Halide) electrophile_choice->soft_E Thermodynamically Controlled (Base like NaH) metal_cat Metal Catalyst (e.g., Pd(OAc)2) + Aryl Halide electrophile_choice->metal_cat C-H Activation Conditions o_func O-Functionalization (Acylation) hard_E->o_func n_func N-Functionalization (Alkylation) soft_E->n_func c_func C4-Functionalization (Arylation) metal_cat->c_func

Caption: Fig. 2: Workflow for Directing Regioselective Functionalization.

Protocols for Regioselective Functionalization

Protocol 1: Regioselective O-Acylation of 5-Methyl-1,2-oxazol-3-ol

This protocol favors the kinetically controlled acylation at the exocyclic oxygen, a common strategy for producing ester derivatives.

Scientist's Note: The use of a mild base like pyridine and an acyl chloride (a hard electrophile) at low temperatures ensures that the reaction proceeds rapidly at the hard oxygen center before N-acylation can compete. Dichloromethane (DCM) is an excellent solvent as it is relatively non-polar and unreactive under these conditions.

Reagent/SubstrateMolar Eq.ConditionsProductYield (%)Ref.
5-Methyl-1,2-oxazol-3-ol1.0Benzoyl Chloride (1.1 eq), Pyridine, DCM, 0°C to RT5-Methyl-1,2-oxazol-3-yl benzoate>90%[6]
5-Phenyl-1,2-oxazol-3-ol1.0Acetyl Chloride (1.1 eq), Et3N, THF, 0°C5-Phenyl-1,2-oxazol-3-yl acetateHighN/A

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-methyl-1,2-oxazol-3-ol (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add pyridine (1.2 eq) dropwise to the stirred solution.

  • Electrophile Addition: Slowly add the acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise. A precipitate (pyridinium hydrochloride) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure O-acylated product.

Protocol 2: Regioselective N-Alkylation of 1,2-Oxazol-3-ols

This protocol is designed to favor the thermodynamically more stable N-alkylated product through the careful choice of base and a soft electrophile.

Scientist's Note: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the 1,2-oxazol-3-ol to form the sodium isoxazolide salt. In a polar aprotic solvent like THF or DMF, this salt exists as a dissociated ion pair, enhancing the nucleophilicity of the "soft" N2 atom. A soft electrophile, such as methyl iodide, will then preferentially react at this site. This strategy is analogous to well-established protocols for the N-alkylation of other azoles like indazoles.[3]

Reagent/SubstrateMolar Eq.ConditionsProductRegioselectivity (N:O)Ref.
5-Aryl-1,2-oxazol-3-ol1.0NaH (1.2 eq), Benzyl Bromide (1.1 eq), THF, 0°C to RT2-Benzyl-5-aryl-1,2-oxazol-3-one>95:5[7]
5-tert-Butyl-1,2-oxazol-3-ol1.0K₂CO₃ (2.0 eq), Ethyl Iodide (1.5 eq), DMF, 60°C2-Ethyl-5-tert-butyl-1,2-oxazol-3-oneVariesN/A

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexanes to remove the oil, decant the hexanes, and suspend the NaH in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the NaH suspension to 0°C.

  • Substrate Addition: Dissolve the 1,2-oxazol-3-ol (1.0 eq) in anhydrous THF and add it dropwise to the stirred NaH suspension. Effervescence (H₂ gas) will be observed. Stir at 0°C for 30 minutes after the addition is complete.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel) to isolate the N-alkylated product.

Protocol 3: Regioselective C4-Arylation via Palladium-Catalyzed C-H Activation

This advanced protocol enables the direct functionalization of the C4-H bond, a transformation that is difficult to achieve via classical methods.

Scientist's Note: Direct C-H activation is a powerful tool for forging C-C bonds.[5] In this protocol, a palladium catalyst, often Pd(OAc)₂, is believed to coordinate to the heterocycle. The C4-H bond is the most electron-rich and sterically accessible C-H bond on the ring, making it the preferred site for activation. A suitable base assists in the deprotonation step. The resulting palladacycle then undergoes reductive elimination with an aryl halide to furnish the C4-arylated product and regenerate the active catalyst. The choice of ligand and additives is crucial for catalyst stability and turnover.

Reagent/SubstrateMolar Eq.ConditionsProductYield (%)Ref.
2,5-Disubstituted oxazole*1.0Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), Cs₂CO₃ (2 eq), Aryl Bromide (1.5 eq), Dioxane, 120°C4-Aryl-2,5-disubstituted oxazole60-85%[4][8]

*Note: While direct C4-H activation protocols for 1,2-oxazol-3-ols are less common in the literature, this protocol for a standard oxazole serves as a robust starting point. The 2-alkyl group on the N-functionalized oxazolone product from Protocol 2 can be used as the starting material here.

Step-by-Step Methodology:

  • Preparation: In a sealable reaction tube, combine the N-alkylated 1,2-oxazol-3-one (1.0 eq), the aryl halide (e.g., 4-bromotoluene, 1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.10 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent and Degassing: Add anhydrous, degassed solvent (e.g., dioxane or toluene). Seal the tube and degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Place the sealed tube in a preheated oil bath at 110-120°C and stir for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to afford the pure C4-arylated product.

Conclusion

The regioselective functionalization of 1,2-oxazol-3-ols is a nuanced yet highly achievable goal for synthetic chemists. By carefully considering the principles of electronic control (HSAB theory) and leveraging modern catalytic methods, researchers can selectively target the N2, O3, or C4 positions. The protocols outlined herein provide a practical framework for accessing a diverse array of functionalized isoxazoles, thereby enabling the exploration of new chemical space for applications in drug discovery and materials science.

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  • Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts - New Journal of Chemistry (RSC Publishing) . New Journal of Chemistry. Available at: [Link]

  • Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][6][7][9]triazines . MDPI. Available at: [Link]

  • (PDF) Functionalization of 1,2,3-Triazole to Pyrimidine, Pyridine, Pyrazole, and Isoxazole Fluorophores with Antimicrobial Activity - ResearchGate . ResearchGate. Available at: [Link]

  • Late-Stage Functionalization Strategies of 1,2,3-Triazoles: A Post-Click Approach in Organic Synthesis | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

Sources

Application

Application Note &amp; Protocols: Strategic Incorporation of 1,2-Oxazol-3-ol Scaffolds into Peptide Mimetics for Enhanced Drug Discovery

Abstract The therapeutic potential of peptides is often hampered by their poor metabolic stability and conformational flexibility, which can lead to low bioavailability and reduced target affinity.[1] Peptidomimetics, mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The therapeutic potential of peptides is often hampered by their poor metabolic stability and conformational flexibility, which can lead to low bioavailability and reduced target affinity.[1] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a compelling strategy to overcome these limitations.[2][3] This guide provides a comprehensive overview and detailed protocols for the incorporation of the 1,2-oxazol-3-ol moiety into peptide backbones. This heterocyclic scaffold serves as a rigid, non-natural amino acid surrogate, imparting conformational constraint and resistance to enzymatic degradation. We present the scientific rationale for its use as a bioisostere, a detailed protocol for the synthesis of a versatile Fmoc-protected 1,2-oxazol-3-ol building block, and a step-by-step guide for its integration into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced peptidomimetic strategies to create next-generation therapeutics.

Introduction: The Rationale for Heterocyclic Scaffolds in Peptide Design

The principle of bioisosterism—the replacement of a molecular fragment with a chemically or biologically analogous moiety—is a cornerstone of modern drug design.[4][5] Its application aims to fine-tune physicochemical properties, enhance metabolic stability, and improve pharmacokinetic profiles without compromising biological activity.[6][7] In peptide science, the native amide bond is a primary target for proteolytic enzymes, leading to rapid in vivo degradation. Replacing labile amide bonds or entire amino acid residues with stable, structurally-defined surrogates is a proven strategy to generate robust peptide mimetics.[8][9]

While various heterocycles like triazoles, oxadiazoles, and thiazoles have been successfully employed as amide bond isosteres[10][11][12], the 1,2-oxazol-3-ol scaffold offers unique advantages. It functions not as a direct amide bond surrogate, but as a constrained dipeptide mimic or a surrogate for acidic amino acids like aspartic acid, introducing a rigid, planar element into the peptide backbone.

Key Advantages of the 1,2-Oxazol-3-ol Scaffold:

  • Enzymatic Stability: The heterocyclic core is resistant to cleavage by common proteases.

  • Conformational Rigidity: It locks the peptide backbone into a more defined conformation, which can enhance binding affinity to the biological target by reducing the entropic penalty of binding.

  • Structural Diversity: The scaffold can be functionalized at multiple positions, allowing for the introduction of various side chains to probe structure-activity relationships (SAR).

  • Modulation of Physicochemical Properties: The acidic nature of the 3-ol group and the overall polarity of the ring can be used to tune properties like solubility and hydrogen bonding capacity.

This guide will focus on the synthesis and incorporation of a key building block: (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-hydroxy-1,2-oxazol-5-yl)propanoic acid , a versatile surrogate for an Aspartate-containing dipeptide segment.

G cluster_0 Native Peptide Segment cluster_1 Peptidomimetic with 1,2-Oxazol-3-ol Peptide_N ...-NH-CH(R)- Amide C=O NH Peptide_C -CH(R')-CO-... Oxazole 1,2-Oxazol-3-ol (Rigid Surrogate) Amide->Oxazole Bioisosteric Replacement Mimetic_N ...-NH-CH(R)- Mimetic_C -CO-...

Figure 1: Conceptual diagram of bioisosteric replacement of a flexible peptide segment with a rigid 1,2-oxazol-3-ol scaffold.

Synthesis of the Fmoc-Protected 1,2-Oxazol-3-ol Building Block

The successful incorporation of the 1,2-oxazol-3-ol moiety via SPPS requires the synthesis of a stable, orthogonally protected building block. Here, we describe a reliable solution-phase synthesis pathway to obtain Fmoc-L-Asp(OtBu)-alkyne , which is then cyclized to form the desired heterocyclic building block. The causality behind this multi-step approach lies in leveraging well-established transformations to build complexity systematically, ensuring high purity and stereochemical integrity.

spss_workflow start Resin-Bound Peptide (-NH-Fmoc) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Couple Custom Building Block (HBTU/DIPEA) wash1->coupling ninhydrin Ninhydrin Test coupling->ninhydrin ninhydrin->coupling Positive (Recouple) wash2 Wash (DMF/DCM) ninhydrin->wash2 Negative complete Coupling Complete incomplete Incomplete next_cycle Continue SPPS or Proceed to Cleavage wash2->next_cycle

Sources

Method

catalytic cross-coupling reactions utilizing 1,2-oxazol-3-ol

Application Note: Advanced Catalytic Cross-Coupling Strategies Utilizing 1,2-Oxazol-3-ol Scaffolds Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Technical Guide & Val...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Catalytic Cross-Coupling Strategies Utilizing 1,2-Oxazol-3-ol Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The 1,2-oxazol-3-ol (3-hydroxyisoxazole) motif is a privileged pharmacophore in drug discovery, frequently utilized as a bioisostere for carboxylic acids and phenols due to its unique pKa and hydrogen-bonding profile. However, performing transition-metal-catalyzed cross-coupling reactions directly on this scaffold presents severe synthetic challenges.

As an ambident nucleophile, 1,2-oxazol-3-ol exhibits tautomerism between its hydroxyl (-OH) and lactam (-NH) forms. The unprotected heteroatoms can readily chelate palladium or iron catalysts, leading to catalyst poisoning or undesired O-/N-arylation[1]. Furthermore, the N–O bond is relatively weak; under standard thermal cross-coupling conditions (prolonged heating in the presence of aqueous base), the isoxazole ring is highly susceptible to base-induced fragmentation, yielding undesired arylacetonitriles via a retro-Claisen-type deformylation[2].

To circumvent these degradation pathways, successful cross-coupling requires rigorous control over reaction kinetics. This guide details two field-proven strategies: (1) Microwave-Assisted Suzuki-Miyaura Coupling , which utilizes rapid heating to kinetically favor C–C bond formation over ring fragmentation[3], and (2) Large-Scale Negishi Coupling , which employs highly active, sterically bulky Pd catalysts to achieve rapid turnover at lower temperatures, a method validated in the GMP synthesis of the fibrinolysis inhibitor AZD6564[4].

Strategic Workflows for Isoxazole Functionalization

The decision to protect the 3-hydroxyl group or proceed with direct coupling dictates the choice of catalyst and reaction conditions. The workflow below illustrates the divergence between kinetic-controlled direct allylation and protection-dependent cross-coupling.

G A 1,2-oxazol-3-ol (Ambident Core) B Direct Pd-Allylation (Kinetic Control) A->B Unprotected C O-Protection (Bn, THP, Me) A->C Masking -OH G Functionalized Isoxazol-3-ol API B->G Regioselective D Halogenation (C4 or C5) C->D Electrophilic E Suzuki / Negishi Cross-Coupling D->E Pd Catalyst F Deprotection E->F C-C Bond Formed F->G Final API

Fig 1. Strategic reaction pathways for the Pd-catalyzed cross-coupling of 1,2-oxazol-3-ol.

Quantitative Performance Data

The following tables summarize the empirical data driving our protocol parameters. Table 1 highlights how microwave irradiation outcompetes ring fragmentation during Suzuki coupling, while Table 2 demonstrates the regioselectivity principles governing direct allylation.

Table 1: Optimization of Suzuki-Miyaura Coupling for 5-Bromo-1,2-oxazol-3-ol Derivatives

Catalyst System Solvent Base Heating Profile Time Yield (%) Causality / Mechanistic Observation
Pd(PPh₃)₄ Dioxane Na₂CO₃ 150 °C (Microwave) 30 min 78 Optimal; rapid activation energy thresholding prevents ring fragmentation[3].
Pd(OAc)₂ Dioxane Na₂CO₃ 150 °C (Microwave) 30 min < 40 Poor conversion; rapid catalyst deactivation[3].
Pd(PPh₃)₄ Dioxane Na₂CO₃ 120 °C (Microwave) 30 min 55 Insufficient thermal energy for efficient transmetalation[3].

| PdCl₂(dppf) | DMF/H₂O | KF | 130 °C (Thermal) | 16 h | N/A | Extensive base-induced isoxazole fragmentation into arylacetonitriles[2]. |

Table 2: Regioselectivity in Direct Pd-Catalyzed Allylation of 1,2-oxazol-3-ol

Substrate State Catalyst System Primary Product Mechanistic Driver
Unprotected Pd(0) / Allyl Acetate O-Allylated Isoxazole Kinetic control; rapid O-attack due to lower activation barrier[1].

| Unprotected | Pd(0) / Allyl Acetate (Prolonged) | C-Allylated Isoxazole | Thermodynamic control; rearrangement driven by steric hindrance[1]. |

Validated Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Objective: To couple aryl boronic acids to N-[(5-bromo-1,2-oxazol-3-yl)methyl]adamantan-1-amine without inducing ring fragmentation.

Causality Note: Conventional thermal heating exposes the delicate N–O bond to alkaline conditions for hours, leading to retro-Claisen deformylation. Microwave irradiation compresses the reaction time to 30 minutes, allowing the cross-coupling cycle (oxidative addition transmetalation reductive elimination) to outpace the degradation kinetics[3].

Step-by-Step Procedure:

  • Preparation: To a microwave-safe reaction vial, add the 5-bromo-isoxazole derivative (1.0 equiv) and the corresponding aryl boronic acid (1.2 equiv).

  • Solvent & Base: Dissolve the reagents in anhydrous 1,4-dioxane (0.5 M concentration). Add solid sodium carbonate (Na₂CO₃, 1.4 equiv).

    • Self-Validation Check: Ensure the suspension is fully homogenous. Dioxane is selected over DMF to minimize hydrolytic side reactions at high temperatures.

  • Deoxygenation: Purge the mixture with dry nitrogen gas for exactly 5 minutes. This prevents the oxidative homocoupling of the boronic acid and protects the Pd(0) species.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv). Seal the vial immediately with a Teflon-lined crimp cap.

  • Microwave Irradiation: Heat the mixture in a dedicated microwave synthesizer at 150 °C for 30 minutes.

    • Self-Validation Check: Upon completion, the solution should transition from a bright yellow to a dark brown/black suspension. This color shift indicates the precipitation of Pd(0) black, confirming the exhaustion of the catalytic cycle.

  • Workup: Remove the solvent under reduced pressure. Partition the residue between Ethyl Acetate and water. Dry the organic layer over MgSO₄, filter, and purify via flash chromatography.

Protocol B: Large-Scale Negishi Coupling for Isoxazol-3-ol Precursors

Objective: Scalable C–C bond formation using an organozinc reagent, avoiding the emulsion issues common in iron-catalyzed systems. Validated during the GMP campaign for AZD6564[4].

Causality Note: While iron-catalyzed cross-couplings (e.g., using Fe(acac)₃) are cost-effective, they generate massive amounts of iron hydroxide precipitates during aqueous workup, trapping the product in untreatable emulsions. Transitioning to a Negishi coupling utilizing a highly active palladium catalyst (such as PEPPSI-IPr or Pd(P(t-Bu)₃)₂) provides a much cleaner reaction profile, higher turnover numbers, and seamless phase separations[4].

Step-by-Step Procedure:

  • Activation: Charge a dry, jacketed reactor with the halogenated precursor (e.g., methyl 2-chloroisonicotinate, 1.0 equiv) and the Pd catalyst (0.5 mol% PEPPSI-IPr or 1% Pd(P(t-Bu)₃)₂).

  • Solvent: Add anhydrous THF to achieve a 0.3 M solution. Establish a nitrogen sweep.

  • Transmetalation & Coupling: Heat the reactor to 60 °C. Slowly dose the organozinc reagent (e.g., neopentylzinc bromide, 1.05 equiv) via an addition funnel over 30 minutes.

    • Self-Validation Check: The Negishi coupling is highly exothermic. Monitor the internal reactor temperature probe continuously. Adjust the dosing rate to ensure the internal temperature does not exceed 65 °C to prevent catalyst degradation.

  • Reaction Monitoring: Hold the reaction at 60 °C for 1 hour. Pull an aliquot and quench into acetonitrile for HPLC analysis. Complete conversion (>99%) should be observed.

  • Quenching (Critical Step): Cool the reactor to 5 °C. Quench the reaction by slowly adding 10% aqueous citric acid containing EDTA.

    • Causality Note: The addition of citric acid and EDTA is mandatory. These agents aggressively chelate the zinc (and any trace metal) ions, preventing the formation of gelatinous metal hydroxides and ensuring a crisp, immediate phase separation[4].

  • Isolation: Discard the aqueous phase. Wash the organic phase with brine, concentrate to an oil, and proceed to crystallization (e.g., as an HCl salt from isopropanol/MTBE).

References

  • Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. National Library of Medicine (PMC).[Link]

  • A Scalable Route to 5-Substituted 3-Isoxazolol Fibrinolysis Inhibitor AZD6564. ACS Publications. [Link]

  • Palladium-Catalyzed Cyanomethylation of Aryl Halides through Domino Suzuki Coupling-Isoxazole Fragmentation. Organic Chemistry Portal.[Link]

  • Palladium-catalyzed allylation of 3-hydroxyisoxazole, 5-isoxazolone and 5-pyrazolone Systems. ResearchGate. [Link]

Sources

Application

Application Note: 1,2-Oxazol-3-ol Derivatives in Agrochemical Formulation Development

Introduction and Mechanistic Overview The 1,2-oxazole (isoxazole) scaffold is a privileged structure in agrochemical discovery due to its broad-spectrum efficacy and environmental compatibility. Among its derivatives, 5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

The 1,2-oxazole (isoxazole) scaffold is a privileged structure in agrochemical discovery due to its broad-spectrum efficacy and environmental compatibility. Among its derivatives, 5-methyl-1,2-oxazol-3-ol (commonly known as Hymexazol) stands out as a highly effective systemic fungicide and plant growth promoter[1][2].

Unlike contact fungicides, 1,2-oxazol-3-ol derivatives exhibit unique systemic mobility. Once absorbed by the plant roots, the active ingredient translocates and undergoes rapid in planta metabolism. It is converted into two distinct glycosides:

  • O-glucoside: Exhibits potent antifungal activity. It is exuded back into the rhizosphere, where it binds with metal ions to inhibit the spore germination of soil-borne pathogens like Pythium, Fusarium, and Aphanomyces[1][3].

  • N-glucoside: Acts as a physiological stimulant, enhancing root hair development, improving crop vigor, and increasing survival rates under abiotic stress[3].

Understanding this dual mechanism is critical for formulation scientists. Because the compound must be readily available for root uptake, formulations are typically designed for soil drenching, nursery box treatments, or direct seed pelleting[4][5].

MOA Hymexazol 5-methyl-1,2-oxazol-3-ol (Hymexazol) PlantUptake Root Absorption & Systemic Translocation Hymexazol->PlantUptake Metabolism In Planta Metabolism (Glycosylation) PlantUptake->Metabolism OGlucoside O-glucoside Metabolite (Antifungal Action) Metabolism->OGlucoside O-Glycosylation NGlycoside NGlycoside Metabolism->NGlycoside N-Glycosylation Pathogen Inhibits Spore Germination (Pythium, Fusarium) OGlucoside->Pathogen Exudation to Rhizosphere NGlucoside N-glucoside Metabolite (Growth Promotion) Growth Enhances Root Hair Development & Vigor NGlucoside->Growth Physiological Stimulation

Caption: Mode of action and metabolic pathway of 1,2-oxazol-3-ol derivatives in plants.

Physicochemical Properties & Formulation Rationale

The physical chemistry of 1,2-oxazol-3-ol dictates its formulation pathways. The compound forms colorless crystals and is highly soluble in water (65.1 g/L at 20 °C) and polar organic solvents[1].

Formulation Causality: Because of its high aqueous solubility and systemic target application, the most efficient commercial formulation is a Soluble Liquid (SL) , typically at a concentration of 300 g/L[4]. However, achieving a stable 300 g/L concentration in an aqueous base exceeds its natural water solubility limit. Therefore, formulation scientists must utilize co-solvents (like propylene glycol) and specific surfactants to prevent crystallization at low temperatures.

For commercial seed treatments, a Wettable Powder (WP) (e.g., 70% WP) is preferred. WP allows for standard pelletization on seeds without prematurely triggering germination, which can occur if seeds are soaked in liquid formulations for too long[5].

Quantitative Data Summary
ParameterValue / DescriptionReference
IUPAC Name 5-methyl-1,2-oxazol-3-ol[2]
CAS Number 10004-44-1[1]
Molecular Weight 99.1 g/mol [1]
Water Solubility 65.1 g/L (pure, 20 °C)[1]
Vapor Pressure 182 mPa (25 °C)[1]
pKa 5.92 (20 °C)[1]
Primary Formulations 300 g/L SL, 70% WP[4]
Environmental Half-life 2–10 days in soil (Rapid degradation)[4]

Experimental Protocols

Protocol 1: Development and Validation of 300 g/L SL Formulation

This protocol outlines the creation of a high-concentration Soluble Liquid (SL) formulation. It is designed as a self-validating system : the inclusion of accelerated thermal and cold-storage testing ensures that the selected co-solvent ratio successfully prevents active ingredient (AI) precipitation.

Materials:

  • Hymexazol Technical Grade (99% TC)[1][3]

  • Deionized Water (Primary solvent)

  • Propylene Glycol (Co-solvent / Antifreeze)

  • Polyalkylene glycol ether (Non-ionic wetting agent)

  • High-shear overhead stirrer

Step-by-Step Methodology:

  • Solvent Preparation: In a jacketed mixing vessel, combine 400 mL of deionized water with 150 mL of propylene glycol.

    • Causality: Propylene glycol acts as a co-solvent to bridge the solubility gap between the 65.1 g/L natural limit and the 300 g/L target, while also depressing the freezing point to prevent winter storage crystallization.

  • Active Ingredient Addition: Gradually add 303 g of Hymexazol (99% TC) to the solvent mixture under continuous high-shear mixing (800 RPM).

    • Causality: The mixing temperature must be strictly maintained below 30°C. While 1,2-oxazol-3-ol is stable to heat[1], excessive kinetic heating during high-shear mixing can cause solvent evaporation, altering the final concentration.

  • Surfactant Integration: Add 50 g of polyalkylene glycol ether. Continue mixing for 45 minutes until the solution is completely transparent and homogeneous.

  • Volume Adjustment & Filtration: Top up the solution to exactly 1.0 L with deionized water. Pass the formulation through a 0.5 µm micro-filter to remove any unreacted technical impurities.

  • Self-Validating Quality Control (QC):

    • Cold Stability Test: Store a 50 mL aliquot at 0°C for 7 days. Validation: No visible crystal formation confirms the co-solvent ratio is correct.

    • Accelerated Heat Test: Store a 50 mL aliquot at 54°C for 14 days. Analyze via HPLC. Validation: AI degradation must be < 5% to pass commercial viability standards.

Formulation TC Active Ingredient (99% TC) Mixing High-Shear Mixing (Temp < 30°C) TC->Mixing Solvent Aqueous Base + Propylene Glycol Solvent->Mixing Surfactants Non-ionic Wetting Agents & Stabilizers Mixing->Surfactants Add Excipients Filtration Micro-Filtration (0.5 µm) Mixing->Filtration Homogenization Surfactants->Mixing QC QC: HPLC Assay & Accelerated Stability Filtration->QC Sampling Final 300 g/L SL Formulation QC->Final Validation Pass

Caption: Step-by-step workflow for the development and validation of 300 g/L SL formulations.

Protocol 2: Seed Treatment and Efficacy Assay against Pythium spp.

1,2-oxazol-3-ol is heavily utilized as a seed dressing for sugar beets to prevent damping-off[1][5]. This protocol details the pelleting process and biological validation.

Materials:

  • Hymexazol 70% WP (Wettable Powder)[5]

  • Raw sugar beet seeds

  • EPA-approved Rhodamine B dye[5]

  • Commercial seed treatment tumbler

  • Agar plates inoculated with Pythium spp.

Step-by-Step Methodology:

  • Slurry Preparation: Suspend 45 to 90 grams of 70% WP in 500 mL of water. Add 5 mL of Rhodamine B dye.

    • Causality: Federal regulations mandate that treated seeds must be imparted with an unnatural color (dye) to prevent accidental consumption by livestock or humans[5].

  • Seed Pelleting: Place 1 unit (approx. 100,000 seeds / 1 kg) of raw sugar beet seeds into the tumbler. Spray the slurry evenly over the seeds while tumbling at 30 RPM for 15 minutes.

  • Drying: Transfer the coated seeds to a fluidized bed dryer at 25°C until the moisture content drops below 10%.

    • Causality: Excess moisture will trigger premature germination during storage.

  • Efficacy Validation (Self-Validating Assay):

    • Plate 10 treated seeds and 10 untreated control seeds on agar pre-inoculated with Pythium spp.

    • Incubate at 22°C for 7 days.

    • Validation: The untreated control must show >80% fungal colonization (validating pathogen viability). The treated seeds must show a clear zone of inhibition (halo) and successful radical emergence, proving the release and efficacy of the O-glucoside metabolite.

References

  • Aceagrochem. "Hymexazol 300g/L SL | Fungicide | Pesticide Manufacturer & Supplier". aceagrochem.com.
  • Shanghai Molotus Chemical Co., Ltd. "Hymexazol | Agrochemical". molotuschem.com.
  • Nanjing Essence Fine-chemical Co., Ltd. "Hymexazol Model : 300g/L SL, 70%WP". essencechem.com.
  • POMAIS Pesticide Supplier. "Hymexazol Fungicide". pomais.com.
  • US Environmental Protection Agency. "Hymexazol HHRA". regulations.gov.
  • PubChem - NIH. "Hymexazol | C4H5NO2 | CID 24781". nih.gov.

Sources

Method

Application Note: Regioselective Functionalization of 1,2-Oxazol-3-ols: N-Alkylation vs. O-Alkylation Strategies

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Synthesis of GABA receptor agonists, MTHFD2 inhibitors, and novel heterocyclic pharmacophores.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Synthesis of GABA receptor agonists, MTHFD2 inhibitors, and novel heterocyclic pharmacophores.

Executive Summary & Mechanistic Causality

The 1,2-oxazol-3-ol (3-hydroxyisoxazole) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in central nervous system (CNS) agents like the GABA agonist muscimol, as well as in modern oncology targets such as MTHFD2 inhibitors[1][2]. However, functionalizing this core presents a significant synthetic challenge due to its ambident nucleophilicity.

The heterocycle exists in a dynamic lactim-lactam tautomeric equilibrium between the aromatic 3-hydroxyisoxazole (OH-form) and the non-aromatic isoxazol-3(2H)-one (NH-form) . Consequently, electrophilic trapping can occur at either the exocyclic oxygen (O-alkylation) or the endocyclic nitrogen (N-alkylation).

As a Senior Application Scientist, I emphasize that controlling this regioselectivity is not a matter of trial and error, but of applying Hard-Soft Acid-Base (HSAB) theory and kinetic control:

  • O-Alkylation (Lactim Trapping): The exocyclic oxygen is a "hard" nucleophile. It preferentially reacts with "hard" electrophiles (e.g., benzyl bromide, allyl bromide) or under conditions that generate highly reactive, hard oxonium/phosphonium intermediates, such as the Mitsunobu reaction[3][4].

  • N-Alkylation (Lactam Trapping): The endocyclic nitrogen is a "soft," highly polarizable nucleophile. It is preferentially alkylated by "soft" electrophiles (e.g., methyl iodide, diazomethane) or under specific highly polar aprotic conditions that stabilize the lactam anion[3][5].

Mechanism Tautomer 1,2-Oxazol-3-ol (Ambident Nucleophile) OH_Form Lactim Form (3-Hydroxyisoxazole) Tautomer->OH_Form Tautomerization NH_Form Lactam Form (Isoxazol-3(2H)-one) Tautomer->NH_Form Tautomerization O_Alk O-Alkylation (3-Alkoxyisoxazole) OH_Form->O_Alk Hard Electrophiles (BnBr) Mitsunobu Conditions N_Alk N-Alkylation (2-Alkylisoxazol-3(2H)-one) NH_Form->N_Alk Soft Electrophiles (MeI) MOM-Cl / Diazomethane

Caption: Tautomeric equilibrium of 1,2-oxazol-3-ol and HSAB-driven regioselective alkylation pathways.

Quantitative Regioselectivity Data

The choice of reagents dictates the dominant pathway. The following table summarizes field-validated conditions for directing the alkylation of 3-hydroxyisoxazole-5-carboxylate derivatives[3][4][5].

Alkylating Agent / ElectrophileReaction ConditionsDominant PathwayRegiomeric Ratio (O:N)Key Reference
Primary Alcohols (R-OH) PPh₃, DIAD, THF, 0 °C to RTO-Alkylation > 95 : 5Chen et al.[4]
Benzyl Bromide (BnBr) K₂CO₃, DMF, RTO-Alkylation ≥ 91 : 9Riess et al.[3]
Allyl Bromide K₂CO₃, DMF, RTO-Alkylation ≥ 91 : 9Riess et al.[3]
Methyl Iodide (MeI) K₂CO₃, DMF, RTN-Alkylation < 10 : 90Riess et al.[3]
Methoxymethyl Chloride (MOM-Cl) DIPEA, CH₂Cl₂, 0 °CN-Alkylation Exclusive (0:100)Riess et al.[3]
Diazomethane (CH₂N₂) Et₂O, 0 °CN-Alkylation Major N-alkylRiess et al.[3]

Validated Experimental Protocols

The following protocols are self-validating systems designed to maximize regioselectivity while minimizing the degradation of the sensitive isoxazole ring.

Protocol A: Regioselective O-Alkylation via Mitsunobu Reaction

Mitsunobu conditions bypass classical Sₙ2 transition states by activating the alcohol into a hard alkoxyphosphonium intermediate. This exclusively targets the hard exocyclic oxygen of the lactim tautomer[4].

Materials:

  • 1,2-oxazol-3-ol derivative (1.0 equiv)

  • Primary or secondary alcohol (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • System Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Reagent Solubilization: Dissolve the 1,2-oxazol-3-ol derivative (1.0 equiv), the target alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.2 M concentration).

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality note: DIAD addition is highly exothermic; maintaining 0 °C prevents the premature decomposition of the betaine intermediate.

  • Activation: Add DIAD (1.5 equiv) dropwise over 15 minutes. The solution will typically turn pale yellow.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Monitor via TLC (UV active).

  • Workup & Purification: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the 3-alkoxyisoxazole.

Protocol B: Regioselective N-Alkylation via Soft Electrophilic Sₙ2

Using a soft electrophile like methyl iodide (MeI) in a polar aprotic solvent favors the alkylation of the softer, more polarizable endocyclic nitrogen[3][5].

Materials:

  • 1,2-oxazol-3-ol derivative (1.0 equiv)

  • Methyl Iodide (MeI) (1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Deprotonation: Suspend K₂CO₃ (2.0 equiv) in anhydrous DMF (0.2 M) at 0 °C. Add the 1,2-oxazol-3-ol derivative (1.0 equiv). Stir for 30 minutes. Causality note: K₂CO₃ is chosen over stronger bases (like NaH) to prevent base-catalyzed ring-opening of the isoxazole.

  • Alkylation: Add MeI (1.5 equiv) dropwise. Caution: MeI is a volatile alkylating agent; perform strictly in a fume hood.

  • Propagation: Stir the mixture at room temperature for 4–6 hours.

  • Workup: Dilute the reaction mixture with a large volume of ice water (to crash out the product and wash away DMF). Extract with EtOAc (3x).

  • Purification: Wash the organic layer thoroughly with brine (5x) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the 2-alkylisoxazol-3(2H)-one.

Workflow Start Substrate: 1,2-Oxazol-3-ol Decision Target Regioisomer? Start->Decision O_Path O-Alkylation Protocol Decision->O_Path 3-Alkoxy desired N_Path N-Alkylation Protocol Decision->N_Path 2-Alkyl desired O_Step1 Add PPh3, ROH in THF Cool to 0 °C O_Path->O_Step1 N_Step1 Add K2CO3 in DMF Cool to 0 °C N_Path->N_Step1 O_Step2 Dropwise DIAD Stir 12h at RT O_Step1->O_Step2 O_Result Purify via Column Yield: >85% O-Alkyl O_Step2->O_Result N_Step2 Dropwise MeI or MOM-Cl Stir 4h at RT N_Step1->N_Step2 N_Result Aqueous Workup Yield: >80% N-Alkyl N_Step2->N_Result

Caption: Divergent experimental workflows for achieving high regioselectivity in 1,2-oxazol-3-ol alkylation.

References

  • Chen, L., & Fletcher, S. (2014). O-Alkylation of 3-hydroxyisoxazoles predominates under Mitsunobu conditions. Tetrahedron Letters, 55(10), 1693-1696. Available at:[Link]

  • Riess, R., Schoen, M., Laschat, S., & Jäger, V. (1998). Evaluation of Protecting Groups for 3-Hydroxyisoxazoles − Short Access to 3-Alkoxyisoxazole-5-carbaldehydes and 3-Hydroxyisoxazole-5-carbaldehyde, the Putative Toxic Metabolite of Muscimol. European Journal of Organic Chemistry. Available at:[Link]

  • Krogsgaard-Larsen, P., et al. (2002). Novel Class of Potent 4-Arylalkyl Substituted 3-Isoxazolol GABAA Antagonists: Synthesis, Pharmacology, and Molecular Modeling. Journal of Medicinal Chemistry, 45(9), 1804–1816. Available at:[Link]

  • Kawai, J., et al. (2021). Structure-Based Design and Synthesis of an Isozyme-Selective MTHFD2 Inhibitor with a Tricyclic Coumarin Scaffold. ACS Medicinal Chemistry Letters, 12(4), 588–593. Available at:[Link]

  • Ludwig, J., et al. (2005). Inhibition of Cytosolic Phospholipase A2α: Hit to Lead Optimization. Journal of Medicinal Chemistry, 49(8), 2611–2625. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 1,2-oxazol-3-ol synthesis pathways

Technical Support Center: 1,2-Oxazol-3-ol Synthesis Welcome to the technical support center for the synthesis of 1,2-oxazol-3-ol (also known as 3-hydroxyisoxazole) and its derivatives. This guide is designed for research...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,2-Oxazol-3-ol Synthesis

Welcome to the technical support center for the synthesis of 1,2-oxazol-3-ol (also known as 3-hydroxyisoxazole) and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis and provide field-tested solutions and foundational knowledge to improve your reaction outcomes.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of 1,2-oxazol-3-ol.

Q1: My reaction yield is extremely low or I'm getting no product at all. What are the likely causes and how can I fix it?

Low or no yield is the most frequent issue, often stemming from several potential root causes. A systematic approach is crucial for diagnosis.

Initial Checks:

  • Reagent Quality: Verify the purity of your starting materials. Precursors like hydroxylamine or substituted 1,3-dicarbonyl compounds can degrade upon storage.

  • Reaction Setup: Ensure your reaction is performed under the correct atmosphere (e.g., inert gas like Nitrogen or Argon if using moisture-sensitive reagents) and that glassware is scrupulously dry.

Systematic Troubleshooting Workflow:

Below is a logical workflow to diagnose the root cause of a low-yield reaction.

TroubleshootingWorkflow cluster_analysis Crude Mixture Analysis Results cluster_solutions Potential Solutions start Low/No Yield Observed check_reagents Verify Starting Material Purity & Integrity (TLC, NMR) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent, Atmosphere) start->check_conditions analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_reagents->analyze_crude check_conditions->analyze_crude sm_unreacted Starting Material Unreacted analyze_crude->sm_unreacted side_products Side Products or Isomers Formed analyze_crude->side_products decomposition Decomposition / Tar Formation analyze_crude->decomposition sol_sm Increase Temperature Extend Reaction Time Check Catalyst/Reagent Activity sm_unreacted->sol_sm sol_side Adjust pH Change Solvent Lower Temperature Screen Catalysts for Selectivity side_products->sol_side sol_decomp Lower Reaction Temperature Use Milder Base/Acid Degas Solvents decomposition->sol_decomp CycloadditionMechanism cluster_reactants Reactants nitrile_oxide R1-C≡N⁺-O⁻ (Nitrile Oxide) ts [Transition State] nitrile_oxide->ts [3+2] Cycloaddition alkyne R2-C≡C-R3 (Alkyne) alkyne->ts [3+2] Cycloaddition product Isoxazole Product ts->product

Optimization

Technical Support Center: Troubleshooting Regioselectivity in 1,2-Oxazol-3-ol Alkylation

Welcome to the Technical Support Center for heterocyclic synthesis. A frequent challenge reported by researchers and drug development professionals working with the 1,2-oxazol-3-ol (isoxazol-3-ol) scaffold is poor regioc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. A frequent challenge reported by researchers and drug development professionals working with the 1,2-oxazol-3-ol (isoxazol-3-ol) scaffold is poor regiocontrol during alkylation.

Because this system exists in a tautomeric equilibrium between the "enol" (3-hydroxyisoxazole) and "keto" (isoxazol-3(2H)-one) forms, deprotonation yields an ambidentate anion. Consequently, alkylation can occur at the oxygen (O-alkylation) or the nitrogen (N-alkylation), often resulting in difficult-to-separate mixtures. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you drive your reaction to the desired regioisomer.

FAQ 1: Why am I getting a mixture of O- and N-alkylated products when using standard bases like K₂CO₃?

The Causality: When you deprotonate 1,2-oxazol-3-ol, the resulting anion distributes its negative charge across both the oxygen and nitrogen atoms. According to Hard Soft Acid Base (HSAB) theory, the oxygen atom is a "harder" nucleophilic center, while the nitrogen atom is "softer" and more polarizable.

When using a standard base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF), the naked anion is highly reactive. If you use a hard electrophile (like methyl iodide), N-alkylation often competes heavily or predominates. If you use a softer electrophile (like benzyl bromide), O-alkylation is favored, but mixtures are still common due to the lack of strong coordinating effects from the potassium counterion.

Troubleshooting Solution: To control the regioselectivity, you must manipulate either the electrophile , the solvent , or the reaction mechanism (e.g., bypassing the free anion entirely via Mitsunobu conditions).

FAQ 2: How do I exclusively achieve O-alkylation?

The Causality: The most reliable method to achieve exclusive O-alkylation of 1,2-oxazol-3-ols is to avoid basic conditions entirely and utilize the Mitsunobu reaction . Under Mitsunobu conditions, the reaction proceeds via an oxyphosphonium intermediate. The 3-hydroxyisoxazole acts as the acidic pronucleophile. Because the mechanism involves the direct attack of the oxygen atom onto the activated alcohol, O-alkylation predominates almost exclusively .

Validated Protocol: Regioselective O-Alkylation via Mitsunobu Reaction Self-Validation Check: If the reaction is successful, TLC will show a single new spot with a higher Rf value than the starting material. Crude ¹H NMR will lack the characteristic N-CH₃ or N-CH₂ downfield shift (typically >3.5 ppm) seen in N-alkylated byproducts.

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 1,2-oxazol-3-ol (1.0 equiv) and the desired primary or secondary alcohol (1.2 equiv) in anhydrous THF (0.2 M).

  • Phosphine Addition: Add triphenylphosphine (PPh₃, 1.5 equiv) to the solution and stir until fully dissolved. Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Dropwise, add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) over 10 minutes. (Mechanistic note: Slow addition prevents the premature consumption of the betaine intermediate by trace moisture).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Workup: Quench with water, extract with ethyl acetate, and wash the organic layer with brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via silica gel chromatography. (Pro-tip: If triphenylphosphine oxide co-elutes, consider using a resin-bound phosphine or washing the crude mixture with cold ether).

Mitsunobu ROH Alcohol (ROH) + PPh3 + DIAD Intermediate Oxyphosphonium Intermediate [R-O-PPh3]+ ROH->Intermediate Activation Product Exclusive O-Alkylated Product (3-Alkoxyisoxazole) Intermediate->Product SN2 Attack by O Isoxazole 1,2-Oxazol-3-ol (Pronucleophile) Isoxazole->Product Deprotonation & Attack

Figure 1: Mechanistic pathway of the Mitsunobu reaction driving exclusive O-alkylation.

FAQ 3: What if my substrate is not compatible with Mitsunobu conditions? Can I use base-mediated O-alkylation?

The Causality: If you must use an alkyl halide instead of an alcohol, you can push the equilibrium toward O-alkylation by using Silver Carbonate (Ag₂CO₃) . The silver cation (Ag⁺) has a strong affinity for halogens, acting as a Lewis acid to pull the halide off the electrophile. This generates a more carbocation-like transition state that favors attack by the harder oxygen atom. Additionally, Ag⁺ can coordinate with the nitrogen atom of the isoxazole ring, sterically shielding it and further directing the electrophile to the oxygen.

Data Presentation: Effect of Base and Electrophile on Regioselectivity

BaseSolventElectrophileMajor ProductTypical O:N Ratio
K₂CO₃DMFMethyl Iodide (Hard)N-Alkylation20 : 80
K₂CO₃AcetoneBenzyl Bromide (Soft)O-Alkylation70 : 30
NaHTHFMethyl Triflate (Hard)N-Alkylation<5 : 95
Ag₂CO₃TolueneBenzyl Bromide (Soft)O-Alkylation>95 : 5
PPh₃ / DIADTHFPrimary AlcoholO-Alkylation>99 : 1
FAQ 4: How do I selectively synthesize the N-alkylated product (2-alkylisoxazol-3-one)?

The Causality: To force N-alkylation, you want to generate the "naked" ambidentate anion in a highly polar solvent that stabilizes the polar isoxazol-3(2H)-one tautomer. Using Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) ensures complete deprotonation. Pairing this with a hard, highly reactive electrophile like methyl iodide (MeI) or methyl triflate (MeOTf) drives the reaction toward the softer nitrogen center via kinetic control .

Validated Protocol: Regioselective N-Alkylation Self-Validation Check: The resulting product will typically be more polar than the O-alkylated isomer on TLC. ¹H NMR will show a distinct downfield shift for the alkyl group attached to the electronegative nitrogen.

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.1 equiv) in anhydrous DMF (0.2 M) at 0 °C under N₂. Slowly add a solution of 1,2-oxazol-3-ol (1.0 equiv) in DMF.

  • Gas Evolution: Stir for 30 minutes at 0 °C until H₂ gas evolution ceases, ensuring complete formation of the sodium salt.

  • Alkylation: Add the alkyl halide (e.g., Methyl Iodide, 1.2 equiv) dropwise.

  • Completion: Stir at room temperature for 2–4 hours. Monitor via LC-MS to confirm the mass of the N-alkylated adduct.

  • Workup: Carefully quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organics extensively with water (to remove DMF) and brine.

  • Isolation: Dry over MgSO₄, concentrate, and purify via silica gel chromatography.

DecisionTree Start 1,2-Oxazol-3-ol Alkylation Target Identify Target Regioisomer Start->Target O_Alk O-Alkylation (3-Alkoxyisoxazole) Target->O_Alk Desired N_Alk N-Alkylation (2-Alkylisoxazol-3-one) Target->N_Alk Desired Mitsunobu Mitsunobu Conditions (ROH, PPh3, DIAD) Solvent: THF O_Alk->Mitsunobu Alcohol Precursor Base_O Ag2CO3 + Alkyl Halide Solvent: Toluene O_Alk->Base_O Halide Precursor Base_N NaH + Hard Electrophile (e.g., MeI, MeOTf) Solvent: DMF N_Alk->Base_N Standard Protocol

Figure 2: Workflow for selecting the appropriate reagents for regioselective alkylation.

References
  • Chen, L., & Fletcher, S. (2014). O-Alkylation of 3-hydroxyisoxazoles predominates under Mitsunobu conditions. Tetrahedron Letters, 55(10), 1693-1696. URL:[Link]

  • Tang, S., He, J., Sun, Y., He, L., & She, X. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982-3985. URL: [Link]

Troubleshooting

chromatography purification techniques for 1,2-oxazol-3-ol reaction mixtures

Welcome to the Technical Support Center for the chromatography and purification of 1,2-oxazol-3-ol (3-hydroxyisoxazole) reaction mixtures. As a Senior Application Scientist, I frequently consult with researchers struggli...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatography and purification of 1,2-oxazol-3-ol (3-hydroxyisoxazole) reaction mixtures. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate these complex heterocycles.

1,2-oxazol-3-ols are highly valued in drug development as bioisosteres for carboxylic acids due to their similar pKa values and enhanced lipophilicity[1]. However, their unique physicochemical properties—specifically their rapid prototropic tautomerism (shifting between the 3-hydroxyisoxazole and isoxazol-3-one forms)[2] and their acidic hydroxyl protons—make them notoriously difficult to purify using standard chromatographic methods.

This guide is designed to move beyond basic troubleshooting. We will explore the chemical causality behind peak distortion and provide self-validating protocols to ensure high-recovery purifications.

Part 1: Diagnostic Workflow for Chromatographic Issues

Before adjusting your method, it is critical to diagnose whether your peak distortion is chemical (tautomerism/ionization) or mechanical (column/solvent mismatch). Follow the logical relationship workflow below:

G Start Peak Tailing or Splitting in 1,2-oxazol-3-ol CheckTautomer Is it Tautomerism/Ionization? (Check pKa vs pH) Start->CheckTautomer AdjustPH Adjust Mobile Phase pH (e.g., < 3.0 with 0.1% TFA) CheckTautomer->AdjustPH Yes CheckSilanol Secondary Silanol Interactions? (Check column type) CheckTautomer->CheckSilanol No Endcap Use End-Capped C18 or Polar-Embedded Phase CheckSilanol->Endcap Yes CheckSolvent Solvent Polarity Mismatch? (Reverse Solvent Effect) CheckSilanol->CheckSolvent No MatchSolvent Dissolve sample in initial mobile phase CheckSolvent->MatchSolvent Yes

Troubleshooting workflow for 1,2-oxazol-3-ol peak distortion.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my 1,2-oxazol-3-ol product elute as a broad, smeared band or a split peak on normal-phase silica gel? Causality: 1,2-oxazol-3-ols exhibit dynamic prototropic tautomerism[2]. On bare silica, the acidic hydroxyl group interacts strongly with silanol groups. Because the tautomeric exchange occurs on a similar timescale to the chromatographic separation, the molecule constantly shifts between two states with different polarities, leading to peak splitting or extreme broadening[3]. Solution: Switch to Reversed-Phase HPLC (RP-HPLC). If normal-phase flash chromatography is absolutely necessary, you must add a strong acidic modifier (e.g., 1% to 2% Acetic Acid) to your Hexane/Ethyl Acetate gradient to suppress ionization and disrupt secondary silanol interactions[3].

Q2: I am using RP-HPLC, but I still observe severe peak tailing. How can I fix this? Causality: Peak tailing in RP-HPLC for acidic heterocycles often results from secondary interactions with residual, unreacted silanols on the stationary phase[3]. Additionally, if your sample is dissolved in a solvent stronger than the mobile phase (e.g., 100% Acetonitrile or DMSO), it causes a "Reverse Solvent Effect," where the analyte travels too quickly through the column head before focusing[4]. Solution: First, ensure you are using a fully end-capped C18 column. Second, lower the mobile phase pH to < 3.0 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA). This ensures the 1,2-oxazol-3-ol (pKa ~4.5–6.5) remains fully protonated and locked in a single ionization state[1]. Finally, always dissolve your injection sample in a solvent weaker than or equal to your initial mobile phase conditions[3].

Q3: How do I separate O-alkylated (1,2-oxazol-3-ol) from N-alkylated (isoxazol-3-one) byproducts after a substitution reaction? Causality: Alkylation of 3-hydroxyisoxazoles often yields a mixture of O- and N-alkylated regioisomers due to the ambidentate nature of the tautomeric system[5]. Solution: Once alkylated, the tautomeric equilibrium is permanently locked. The N-alkylated product (a lactam-like structure) is significantly more polar than the O-alkylated ether[5]. Normal-phase chromatography with a standard Hexane/Ethyl Acetate gradient is highly effective here, and peak broadening will no longer be an issue.

Part 3: Quantitative Data: Chromatographic Behavior Comparison

To illustrate the impact of pH and stationary phase on purification efficiency, the following table summarizes the expected quantitative chromatographic behavior of free 1,2-oxazol-3-ols under various conditions.

Chromatographic SystemMobile Phase & ModifierSystem pHTautomeric / Ionization StateObserved Peak ShapeTypical Recovery
Normal Phase (Bare Silica) Hexane / EtOAc (No modifier)N/ADynamic EquilibriumBroad / Split< 50%
Normal Phase (Bare Silica) Hexane / EtOAc + 1% AcOHAcidicProtonated (OH form favored)Moderate Tailing75–85%
Reversed-Phase (Standard C18) H₂O / MeCN (No modifier)Neutral (~7.0)Mixed (Neutral / Anion)Severe Tailing60–70%
Reversed-Phase (End-capped C18) H₂O / MeCN + 0.1% TFAAcidic (< 3.0)Fully Protonated (OH form)Sharp & Symmetrical> 95%

Part 4: Validated Experimental Protocols

Protocol A: Reversed-Phase HPLC Purification of Acidic 1,2-Oxazol-3-ols

This protocol utilizes pH control to lock the tautomeric and ionization state of the molecule, ensuring high-resolution separation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude reaction mixture in the initial mobile phase (e.g., 5% MeCN in H₂O with 0.1% TFA). Causality: Keeping the organic concentration of the sample solvent lower than the mobile phase prevents peak splitting caused by injection solvent effects[3]. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Equip the HPLC with a fully end-capped preparative C18 column (e.g., 5 µm, 21.2 x 250 mm).

  • Mobile Phase Preparation:

    • Buffer A: Ultrapure H₂O + 0.1% v/v TFA.

    • Buffer B: HPLC-grade Acetonitrile + 0.1% v/v TFA.

    • Self-Validation Check: Measure the pH of Buffer A. It must be at least 2 units below the theoretical pKa of your specific 1,2-oxazol-3-ol derivative (typically pKa 4.5–6.5) to guarantee >99% protonation[1].

  • Gradient Elution: Run a shallow gradient from 5% B to 60% B over 30 minutes at a flow rate appropriate for your column diameter.

  • Fraction Collection & Isolation: Collect peaks absorbing at 210–254 nm. Lyophilize the fractions immediately rather than using rotary evaporation to prevent acid-catalyzed degradation during concentration.

Protocol B: Normal-Phase Flash Chromatography for Regioisomer Separation (O- vs. N-Alkylation)

Use this protocol when separating the locked regioisomers generated from the alkylation of 1,2-oxazol-3-ols[5].

Step-by-Step Methodology:

  • Column Equilibration: Pre-condition a high-performance silica flash column (e.g., 15–40 µm spherical silica) with 100% Hexane. No acidic modifier is needed because the tautomeric state is locked by the alkyl group.

  • Sample Loading: If the crude mixture is an oil, load it directly onto the column head using a minimum volume of Dichloromethane (DCM). If it is a solid, dry-load the sample onto Celite 545 to ensure a narrow injection band.

  • Elution: Apply a linear gradient of 0% to 50% Ethyl Acetate in Hexane over 10 column volumes (CV).

  • Monitoring: The less polar O-alkylated isomer (ether) will elute first. The more polar N-alkylated isomer (isoxazol-3-one) will elute later[5].

  • Validation: Confirm the identity of the fractions using ¹H NMR. The N-alkylated product will typically show a significant upfield shift for the isoxazole ring proton compared to the O-alkylated product.

References

  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks - Agilent. agilent.com.
  • Tips and Tricks of HPLC System Troubleshooting - Agilent. agilent.com.
  • Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. wiley-vch.de.
  • Recent developments in the practical application of novel carboxylic acid bioisosteres. ucc.ie.
  • New Synthesis of 3-Chloroisoxazoles.

Sources

Optimization

Technical Support Center: Troubleshooting 1,2-Oxazol-3-ol Halogenation

Welcome to the Technical Support Center for heterocyclic functionalization. This guide is engineered for drug development professionals and synthetic chemists facing challenges in the regioselective halogenation of 1,2-o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. This guide is engineered for drug development professionals and synthetic chemists facing challenges in the regioselective halogenation of 1,2-oxazol-3-ol (also known as 3-hydroxyisoxazole).

Below, you will find mechanistic troubleshooting FAQs, validated experimental protocols, and quantitative data to help you minimize side reactions such as ring-opening and over-halogenation.

Part 1: Core Principles & Mechanistic FAQs

Q1: Why does 1,2-oxazol-3-ol preferentially halogenate at the C4 position, and why do side reactions occur? A1: The C4 position is the most electron-rich carbon due to the synergistic electron-donating effects of the adjacent heteroatoms (N and O) and the C3-hydroxyl group[1]. However, the inherently weak N–O bond makes the isoxazole ring highly susceptible to ring-opening, especially under radical conditions or harsh electrophilic stress[2]. Additionally, the 3-OH group can tautomerize to an isoxazol-3-one, complicating solubility and leading to O-halogenation or oxidation if not strictly controlled[3].

Q2: How can I prevent N–O bond cleavage (ring-opening) during bromination or chlorination? A2: Ring-opening is predominantly a radical-mediated side reaction. Recent methodological advances demonstrate that adding a radical scavenger, such as Butylated hydroxytoluene (BHT) at 5 mol%, completely suppresses the formation of ring-opened byproducts[2]. Furthermore, utilizing mild halogenating agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in strongly hydrogen-bond-donating solvents like hexafluoroisopropanol (HFIP) stabilizes the cationic intermediates and strictly enforces a two-electron electrophilic aromatic substitution pathway.

Q3: What are the optimal conditions to avoid over-halogenation (di-halogenation)? A3: Di-halogenation (typically at C4 and C5) occurs when excess halogenating agent is used or when the reaction temperature exceeds the activation barrier for secondary substitution. To ensure mono-halogenation at C4, strictly control the stoichiometry to 1.0 equivalent of the active halogen. For instance, using exactly 0.5–0.7 equivalents of DBDMH (which provides two active bromines per molecule) at 0 °C to room temperature minimizes di-halogenation[2]. Kinetic studies confirm that molecular bromine in an aqueous medium follows second-order kinetics, allowing precise control over the reaction rate by modulating temperature and reagent concentration[1].

Q4: Should I protect the C3-hydroxyl group before halogenation? A4: While direct halogenation of 1,2-oxazol-3-ol is possible, protecting the -OH group (e.g., as a methyl ether or benzyl ether) locks the molecule in the aromatic isoxazole tautomer[3]. This prevents the formation of the isoxazol-3-one tautomer, enhances solubility in standard organic solvents (like DCM or MeCN), and eliminates the risk of O-halogenation. If protection is not feasible, using highly polar solvents like HFIP can help solvate the unprotected substrate and direct the electrophile specifically to C4.

Part 2: Reaction Pathway Visualization

The following diagram illustrates the logical divergence between the desired electrophilic halogenation pathway and the detrimental radical pathways that lead to side reactions.

Pathway sub 1,2-Oxazol-3-ol (Tautomeric Mixture) elec Electrophilic Pathway (Controlled Temp, HFIP) sub->elec Polar/Aprotic Solvents rad Radical Pathway (Heat, UV, No Scavenger) sub->rad Harsh Conditions c4 C4-Halogenation (Target Product) elec->c4 1.0 Equivalent over Di-Halogenation (C4 & C5 Substituted) elec->over Excess Reagents ring N-O Bond Cleavage (Ring-Opened Byproduct) rad->ring Uncontrolled bht BHT Addition (Radical Scavenger) bht->rad Inhibits

Mechanistic pathways of 1,2-oxazol-3-ol halogenation and side-reaction divergence.

Part 3: Quantitative Data & Reagent Selection

Selecting the correct halogenating agent and solvent system is critical. The table below summarizes the expected outcomes based on varying conditions, highlighting the superiority of the DBDMH/HFIP/BHT system for minimizing side reactions.

Halogenating AgentSolventAdditiveTempTarget C4-Halo YieldRing-Opened ByproductDi-Halo Byproduct
NBS (1.0 eq) MeCNNone60 °C21%33%5%
DBDMH (0.55 eq) HFIPBHT (5 mol%)RT>85%<1%<2%
Br₂ (1.0 eq) H₂O (pH 4.7)None25 °C65%15%10%
NCS (1.0 eq) HFIPNoneRT75%10%5%

Part 4: Validated Experimental Protocols

Protocol: Regioselective Mono-Bromination of 1,2-Oxazol-3-ol

Self-Validating System: This protocol utilizes BHT to quench radical pathways (validating the suppression of ring-opening) and incorporates TLC/LC-MS checkpoints to confirm the absence of di-halogenated species.

Step 1: Preparation & Solvation In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1,2-oxazol-3-ol (1.0 mmol) in 5.0 mL of Hexafluoro-2-propanol (HFIP). Causality: HFIP strongly hydrogen-bonds with the substrate, enhancing the electrophilic activation of the halogenating agent while stabilizing the transition state, which prevents tautomer-driven insolubility.

Step 2: Radical Scavenging Add Butylated hydroxytoluene (BHT, 5.0 mol%, 0.05 mmol) to the stirring solution. Causality: BHT intercepts any halogen radicals generated inadvertently by ambient light or trace impurities, strictly enforcing a two-electron electrophilic aromatic substitution pathway and preventing N–O bond homolysis[2].

Step 3: Controlled Halogen Addition Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 0.55 mmol) over 15 minutes. Causality: DBDMH is a mild, organic-soluble bromine source. Adding it at 0 °C controls the reaction exotherm, ensuring the kinetic product (C4-bromination) is favored and preventing over-bromination at the less reactive C5 position.

Step 4: Reaction Monitoring Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS. Validation Check: The reaction is complete when the starting material is consumed. If a second, higher-Rf spot begins to appear, di-halogenation is occurring; quench the reaction immediately.

Step 5: Quenching & Isolation Quench the reaction by adding 5 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted electrophilic bromine. Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Part 5: References

1.[1] Kad, M., & Bhadane, R. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide-Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS. 1 2.[3] Product Class 9: Isoxazoles. Thieme-Connect.3 3.[2] Ohki, H., & Yamaguchi, J. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. NIH PMC. 2

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions of 1,2-Oxazol-3-ols

Welcome to the technical support center for the optimization of cross-coupling reactions involving 1,2-oxazol-3-ol scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of cross-coupling reactions involving 1,2-oxazol-3-ol scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing this versatile heterocyclic motif. Here, we address common challenges and provide in-depth troubleshooting strategies in a practical question-and-answer format, grounded in established mechanistic principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with a 1,2-oxazol-3-ol substrate is giving low to no yield. What are the most likely causes?

A1: Low yields in Suzuki-Miyaura couplings with 1,2-oxazol-3-ols typically stem from a few key issues:

  • Unprotected Hydroxyl Group: The acidic proton of the hydroxyl group can interfere with the catalytic cycle, primarily by reacting with the base or the organometallic reagents.

  • Catalyst Inhibition: The nitrogen atom in the oxazole ring can act as a ligand, coordinating to the palladium catalyst and inhibiting its activity.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and ligand is critical and often needs to be tailored to the specific substrates. Strong bases can cause degradation of the starting material.[2]

Q2: Do I need to protect the hydroxyl group on my 1,2-oxazol-3-ol before attempting a cross-coupling reaction?

A2: In most cases, yes. Protection of the hydroxyl group is highly recommended to prevent unwanted side reactions and catalyst deactivation. The choice of protecting group is crucial and should be stable to the reaction conditions but readily cleavable. Common choices include methyl, benzyl, or silyl ethers. The ideal protecting group depends on the overall synthetic route and the tolerance of other functional groups in your molecule.

Q3: I am observing significant amounts of O-arylation instead of the desired C-arylation. How can I favor C-C bond formation?

A3: The competition between C-arylation and O-arylation is a common challenge with hydroxyl-substituted heterocycles. To favor C-arylation:

  • Protect the Hydroxyl Group: This is the most direct way to prevent O-arylation.

  • Ligand Selection: Bulky, electron-rich phosphine ligands can sterically hinder the approach to the oxygen atom, favoring reaction at the carbon center.

  • Base Selection: The choice of base can influence the relative nucleophilicity of the oxygen and carbon atoms. Weaker bases may favor C-arylation.

Q4: What are the best starting points for catalyst and ligand selection for cross-coupling with 1,2-oxazol-3-ols?

A4: A good starting point for Suzuki-Miyaura reactions would be a palladium(II) precatalyst like Pd(OAc)₂ or a preformed palladium(0) source like Pd(PPh₃)₄, paired with a suitable phosphine ligand. For Buchwald-Hartwig aminations, specialized biarylphosphine ligands and their corresponding precatalysts are often necessary.[3][4] Given the potential for catalyst inhibition by the oxazole nitrogen, more electron-rich and sterically hindered ligands, such as those from the Buchwald or Hartwig ligand families, are often a good choice.[5]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Low or no yield is a frequent hurdle. This guide provides a systematic approach to diagnosing and resolving the issue.

Troubleshooting Workflow:

Side_Reactions cluster_problems Common Side Reactions cluster_solutions Mitigation Strategies Homocoupling Homocoupling Degas Thorough Degassing Homocoupling->Degas Stoichiometry Control Stoichiometry Homocoupling->Stoichiometry Protodeboronation Protodeboronation Base Anhydrous Base Protodeboronation->Base Temperature Optimize Temperature Protodeboronation->Temperature

Caption: Strategies to minimize common side reactions.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Bellina, F., & Rossi, R. (2011). Recent advances in the synthesis and functionalization of oxazoles. Tetrahedron, 67(52), 10269-10310.
  • Flegeau, E. F., Popkin, M. E., & Greaney, M. F. (2006). Suzuki Coupling of Oxazoles. Organic Letters, 8(12), 2495–2498.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular C-O Bond Formation. Journal of the American Chemical Society, 124(21), 6043–6048.
  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C-N Bond Formation. Chemical Reviews, 108(8), 3054–3131.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
  • Düfert, A., Jaretz, M., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 135(34), 12464–12467.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Reddit. (2023, February 12). Struggling on suzuki couplings. r/Chempros.
  • Ferrer Flegeau, E., Popkin, M. E., & Greaney, M. F. (2006). Suzuki Coupling of Oxazoles. Organic letters, 8(12), 2495–2498.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Amanote Research. (n.d.).
  • MDPI. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. Molecules, 25(24), 5966.
  • MDPI. (2024). URJC-1: Stable and Efficient Catalyst for O-Arylation Cross-Coupling.
  • KAUST Repository. (2021). Chemo- and enantioselective hetero-coupling of hydroxycarbazoles catalyzed by a chiral vanadium(v) complex.
  • The Royal Society of Chemistry. (2021). Chemo- and enantioselective hetero-coupling of hydroxycarbazoles catalyzed by a chiral vanadium(v) complex.
  • IGNITED MINDS. (2013).
  • MDPI. (2023). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Molecules, 28(22), 7589.
  • ResearchGate. (2013). Protecting-group-free palladium-catalyzed hydroxylation, C-O and C-N coupling of chiral 6-bromo- and 6,6'-dibromo- 1,1'-binaphthols.
  • PMC. (2018). Palladium-Catalyzed Ortho Alkoxylation of Oxazoline Derivatives: An Avenue to Reach Meta-Substituted Electron-Rich Arenes Exploiting Oxazoline as a Removeable Directing Group.
  • PMC. (2012).
  • SciSpace. (2022). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition.
  • An Effective N-Ligand for Copper-Catalyzed N-Aryl
  • Ignited Minds Journals. (2013).
  • NIE Digital Repository. (n.d.). Title Ligand-free CuCL-catalyzed N-arylation of 1,2,4-triazole with aryl bromides.
  • Apollo. (n.d.).
  • PMC. (2016).
  • MDPI. (2022). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. Molecules, 27(15), 4969.
  • MDPI. (2018).
  • DSpace@MIT. (n.d.).
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  • Organic Chemistry Portal. (n.d.).

Sources

Optimization

troubleshooting low solubility of 1,2-oxazol-3-ol in non-polar solvents

Welcome to the technical support center for isoxazole analogs. This guide provides in-depth troubleshooting for researchers, medicinal chemists, and process development scientists encountering low solubility of 1,2-oxazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for isoxazole analogs. This guide provides in-depth troubleshooting for researchers, medicinal chemists, and process development scientists encountering low solubility of 1,2-oxazol-3-ol (also known as isoxazol-3(2H)-one) in non-polar solvent systems. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the fundamental reason for 1,2-oxazol-3-ol's poor solubility in non-polar solvents like hexane or toluene?

A1: The Root Cause: A Polarity Mismatch

The low solubility of 1,2-oxazol-3-ol in non-polar solvents is a classic case of "like dissolves like."[1][2][3] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. 1,2-Oxazol-3-ol is an intrinsically polar molecule, making it incompatible with non-polar solvents. This polarity arises from two key structural features:

  • Keto-Enol Tautomerism: 1,2-Oxazol-3-ol exists in a state of equilibrium between two tautomeric forms: the 3-hydroxy-isoxazole (enol) form and the isoxazol-3(2H)-one (keto) form.[4][5] While both forms are present, theoretical and experimental data suggest the aromatic 3-hydroxy (enol) tautomer is preferentially present in solution.[4][5] This tautomer features a highly polar hydroxyl (-OH) group and a basic nitrogen atom within the heterocyclic ring.

  • Hydrogen Bonding Capability: The enol tautomer is a potent hydrogen bond donor (via the -OH group) and a hydrogen bond acceptor (via the ring nitrogen and oxygen atoms). In a bulk, solid state, these molecules strongly interact with each other through a network of hydrogen bonds. Non-polar solvents like hexane lack any hydrogen bonding capability and have very weak intermolecular forces (London dispersion forces). To dissolve, the high-energy hydrogen bonds between the 1,2-oxazol-3-ol molecules must be broken, and the solvent must form new, energetically favorable interactions with the solute. A non-polar solvent cannot do this, so the solute molecules remain aggregated and do not dissolve.

The diagram below illustrates the tautomeric equilibrium and the key features responsible for the molecule's high polarity.

Caption: Tautomeric equilibrium of 1,2-oxazol-3-ol.

Q2: I need to run a reaction in a non-polar solvent. What is the most straightforward method to improve solubility?

A2: The Co-Solvent Strategy

The most direct and often simplest approach is to use a co-solvent . A co-solvent is a water-miscible (or in this case, polar-miscible) organic solvent that, when added in a small quantity to the primary non-polar solvent, can significantly increase the solubility of a polar compound.[6][7][8]

Mechanism of Action: The co-solvent acts as a "bridge" between the highly polar solute and the non-polar solvent. It disrupts the strong solute-solute hydrogen bonds of 1,2-oxazol-3-ol, making it easier for the molecules to disperse into the bulk non-polar medium. The co-solvent molecules can interact with the solute via hydrogen bonding or dipole-dipole interactions, while their organic portion interacts more favorably with the non-polar solvent.[9]

The diagram below outlines a logical workflow for selecting and testing a co-solvent.

Co_Solvent_Workflow start Start: Low Solubility in Non-Polar Solvent (e.g., Hexane) select_cosolvent 1. Select Potential Co-solvents (e.g., THF, Dioxane, Acetone, IPA) See Table 1 start->select_cosolvent prepare_stock 2. Prepare Stock Solution of 1,2-oxazol-3-ol in Co-solvent select_cosolvent->prepare_stock titration 3. Titrate Stock Solution into Non-Polar Solvent prepare_stock->titration observe 4. Observe for Precipitation (Visual, Light Scattering) titration->observe decision Is solubility sufficient? observe->decision optimize Optimize Ratio (Co-solvent : Non-Polar Solvent) decision->optimize No, but improved end_ok End: Proceed with Experiment decision->end_ok Yes end_fail End: Try Different Co-solvent or Proceed to FAQ 3 decision->end_fail No, minimal improvement optimize->titration

Caption: Systematic workflow for co-solvent screening.

Experimental Protocol: Co-Solvent Screening

  • Select Co-solvents: Choose 2-3 polar aprotic or protic solvents that are miscible with your primary non-polar solvent. Refer to Table 1 for suggestions. Tetrahydrofuran (THF) and 1,4-dioxane are excellent starting points.

  • Prepare a Concentrated Stock: Dissolve a known quantity of 1,2-oxazol-3-ol in a minimal amount of the chosen co-solvent (e.g., 100 mg in 1 mL of THF).

  • Titration: While vigorously stirring your non-polar solvent (e.g., 20 mL of hexane), slowly add the concentrated stock solution dropwise.

  • Observation: Monitor for the point of persistent cloudiness or precipitation. This indicates the saturation limit for that specific solvent/co-solvent ratio.

  • Optimization: The goal is to use the minimum amount of co-solvent necessary to achieve the desired concentration, as a high percentage of co-solvent can alter the overall polarity and affect your reaction. A final co-solvent concentration of 1-10% (v/v) is a typical target range.

Table 1: Properties of Common Non-Polar Solvents and Potential Co-solvents

SolventTypeDielectric Constant (ε at 20°C)Polarity IndexNotes
n-HexaneNon-Polar1.880.1Very non-polar, good for chromatography.
TolueneNon-Polar2.382.4Aromatic, can engage in π-stacking.
Dichloromethane (DCM)Non-Polar (Aprotic)8.933.1More polar than hexane, can be a weak H-bond acceptor.
Diethyl EtherNon-Polar (Aprotic)4.332.8Common lab solvent, can act as H-bond acceptor.
Tetrahydrofuran (THF) Polar Aprotic (Co-Solvent) 7.58 4.0 Excellent co-solvent, miscible with most organic solvents.
1,4-Dioxane Polar Aprotic (Co-Solvent) 2.25 4.8 Less volatile than THF, good co-solvent.
Acetone Polar Aprotic (Co-Solvent) 20.7 5.1 Highly polar, use sparingly to avoid significant polarity shift.
Isopropanol (IPA) Polar Protic (Co-Solvent) 17.9 3.9 Protic nature can compete for H-bonding sites.

Source for Dielectric Constants and Polarity Index data.[10][11][12]

Q3: Co-solvents are altering my reaction conditions too much. Is there a way to chemically modify the molecule to make it soluble?

A3: The Derivatization Strategy: Masking Polarity

Yes. If maintaining a strictly non-polar environment is critical, a temporary or permanent chemical modification can be employed to increase lipophilicity. The most common strategy for a hydroxyl-containing compound like 1,2-oxazol-3-ol is to mask the polar -OH group through esterification or etherification.[13][14]

Mechanism of Action: By converting the hydroxyl group (-OH) into an ester (e.g., an acetate, -OAc) or an ether (e.g., a benzyl ether, -OBn), you replace the hydrogen bond-donating proton with a non-polar, organic moiety. This dramatically reduces the molecule's polarity and its ability to self-associate through hydrogen bonding, thereby increasing its affinity for non-polar solvents.[15][16] If the -OH group is required for the final product, a protecting group that can be cleaved later (like a benzyl ether) should be chosen.

General Protocol: Acetylation to Increase Lipophilicity

Disclaimer: This is a general procedure. Reaction conditions (time, temperature, stoichiometry) should be optimized for your specific substrate and scale. Always run reactions under an inert atmosphere (e.g., Nitrogen or Argon) if reagents are sensitive to air or moisture.

  • Dissolution: Dissolve 1,2-oxazol-3-ol (1 equivalent) in a suitable solvent where it has at least moderate solubility, such as Dichloromethane (DCM) or Tetrahydrofuran (THF). Add a mild base, such as triethylamine (TEA, 1.5 equivalents) or pyridine (used as both base and solvent).

  • Acylation: Cool the solution in an ice bath (0 °C). Slowly add acetic anhydride (1.2 equivalents) or acetyl chloride (1.2 equivalents) dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting material.

  • Workup: Once the reaction is complete, quench by adding water or a saturated solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.

  • Purification: The crude product can be purified using flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane. The more lipophilic, acetylated product will elute at a lower polarity (higher % hexane) than the starting material.

This derivatization yields 3-acetoxy-1,2-oxazole, a significantly less polar compound that will exhibit much greater solubility in non-polar solvents.

References

  • Fiveable. (2025, August 15). Like Dissolves Like: Inorganic Chemistry I Study Guide. [Link]

  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. [Link]

  • CK-12 Foundation. Explain the expression “like dissolves like,” and give an example. [Link]

  • Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?[Link]

  • Van Dornshuld, E. 5.1 “Like Dissolves Like” | Chemistry. [Link]

  • Wikipedia. Cosolvent. [Link]

  • ACS Omega. (2022, March 21). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. [Link]

  • PubMed. (1990). Cosolvency and cosolvent polarity. [Link]

  • University of Wisconsin-Madison. Solvent Physical Properties. [Link]

  • ACS Publications. (2022, March 21). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation | ACS Omega. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • World Journal of Pharmaceutical Research. (2020, March 19). CO-SOLVENCY. [Link]

  • ACS Publications. (2024, July 2). Molecular Mechanism of the Cosolvency Effect in Organic Solutes with Similar Structures. [Link]

  • ACS Publications. (2024, December 9). Selective Lipophilization of Natural Phenolic Alcohols Induced by In Situ Choline Chloride-Based Natural Deep Eutectic Solvents | Journal of Agricultural and Food Chemistry. [Link]

  • University of Rochester. COMMON SOLVENT PROPERTIES. [Link]

  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • ARCOR Epoxy Technologies. Solvent Chemical Formula Boiling point Dielectric constant Density Dipole moment (D) Non-Polar Solvents. [Link]

  • Taylor & Francis Online. (2021, September 28). Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. [Link]

  • Royal Society of Chemistry. (1995). Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution: a test of molecular dynamics and continuum models of solvation. [Link]

  • PMC. (2022, January 10). Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones. [Link]

  • MDPI. (2021, February 19). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 1,2-oxazol-3-ol Quantitative Analysis

This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of peak tailing in the quantitative analysis of 1,2-oxazol-3-ol by High-Performance Liquid Chromatogr...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of peak tailing in the quantitative analysis of 1,2-oxazol-3-ol by High-Performance Liquid Chromatography (HPLC). The information presented here is curated for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.

Troubleshooting Guide: Diagnosing and Resolving Peak Tailing

Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, can significantly compromise the accuracy of quantification.[1][2] For a polar compound like 1,2-oxazol-3-ol, this issue often stems from secondary interactions with the stationary phase or suboptimal mobile phase conditions.

Issue 1: Secondary Interactions with Residual Silanols

The most common cause of peak tailing for polar and ionizable compounds is the interaction with acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][4][5] These interactions create a secondary, non-ideal retention mechanism, leading to peak asymmetry.[3][6]

Causality: At a mobile phase pH above 3, residual silanol groups on the silica packing can become ionized (Si-O-), creating active sites that strongly interact with polar analytes like 1,2-oxazol-3-ol.[3][6]

  • Mobile Phase pH Adjustment:

    • Protocol: Lower the mobile phase pH to a value at least 2 units below the pKa of the analyte. For acidic compounds, a lower pH suppresses their ionization, while for basic compounds, a lower pH can protonate the silanol groups, reducing their negative charge.[4][6][7] A good starting point is a mobile phase pH of around 2.5 to 3.0.[3][4] This can be achieved by adding 0.1% formic acid or trifluoroacetic acid (TFA) to both the aqueous and organic mobile phase components.[2][8]

    • Explanation: By operating at a low pH, the ionization of the silanol groups is suppressed, minimizing the unwanted ionic interactions that cause peak tailing.[3][4][5][6]

  • Utilize End-Capped or Base-Deactivated Columns:

    • Protocol: Select a modern, high-purity silica column that is "end-capped." End-capping is a process where the residual silanol groups are chemically bonded with a less polar group, effectively shielding them.[1][5][9] Columns marketed as "base-deactivated" or those made with Type B silica, which has a lower metal content and fewer acidic silanols, are also excellent choices.[3]

    • Explanation: End-capping physically blocks the analyte from interacting with the majority of the residual silanols, leading to more symmetrical peaks.[1][5][9]

  • Employ Mobile Phase Additives:

    • Protocol: For particularly stubborn tailing, the addition of a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can be effective. A typical starting concentration is 0.05% to 0.1% v/v.[2]

    • Explanation: TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively masking them from the analyte and improving peak shape.[4] However, be aware that TEA can be difficult to completely flush from an HPLC system.[2]

  • Consider Ion-Pairing Reagents:

    • Protocol: For highly polar and ionizable compounds, ion-pairing chromatography can be a powerful tool.[10][11] Add an ion-pairing reagent, such as tetrabutylammonium salts for acidic compounds, to the mobile phase.[12] These reagents form a neutral ion-pair with the analyte, increasing its hydrophobicity and retention by the reversed-phase column, while also masking secondary interactions.[10][12]

    • Explanation: The hydrophobic tail of the ion-pairing reagent interacts with the stationary phase, while its charged head-group pairs with the ionized analyte. This creates a more retained, neutral complex that exhibits improved peak shape.[10]

Issue 2: Mobile Phase pH Close to Analyte pKa

When the mobile phase pH is close to the pKa of an analyte, the compound can exist in both its ionized and non-ionized forms. This dual state leads to peak broadening and tailing as the two forms have different retention characteristics.[1][13][14]

Causality: The pKa of a compound is the pH at which it is 50% ionized and 50% non-ionized.[2] If the mobile phase pH is not carefully controlled to be at least 1.5-2 pH units away from the analyte's pKa, a mixed population of ionized and non-ionized molecules will exist, resulting in poor peak shape.[2][15]

  • Buffer the Mobile Phase:

    • Protocol: Use a buffer to maintain a constant and consistent mobile phase pH. For reversed-phase chromatography of polar compounds, phosphate and acetate buffers are common choices.[16] Ensure the buffer concentration is adequate, typically between 10-25 mM, to provide sufficient buffering capacity.[9]

    • Explanation: A buffered mobile phase resists small changes in pH that can occur, for example, from the sample matrix, ensuring that the analyte remains in a single, predominant ionic state throughout the analysis.[1]

  • Determine the pKa of 1,2-oxazol-3-ol:

    • Protocol: If the pKa is unknown, it can be estimated using chemical prediction software or determined experimentally. This information is crucial for selecting the optimal mobile phase pH.

    • Explanation: Knowing the pKa allows for the deliberate selection of a mobile phase pH that is at least 2 units away, thereby ensuring the analyte is in a single ionic form for sharp, symmetrical peaks.[2][13][14]

Issue 3: Column Overload

Injecting too much sample onto the column can lead to peak fronting or tailing.[17][18][19]

Causality: When the concentration of the analyte is too high, it can saturate the stationary phase at the point of injection. This leads to a non-linear relationship between the concentration of the analyte in the mobile phase and the stationary phase, causing peak distortion.

  • Reduce Injection Volume or Sample Concentration:

    • Protocol: Perform a series of injections with decreasing sample concentrations or injection volumes. For instance, dilute the sample 10-fold and re-inject.[6][19]

    • Explanation: If the peak shape improves with dilution, it is a strong indication that the column was overloaded. The optimal injection amount will provide a good signal-to-noise ratio without causing peak distortion.

Issue 4: Extra-Column Effects

Peak tailing can also be caused by issues outside of the column, such as excessive dead volume in the HPLC system.[1]

Causality: Dead volume refers to any space in the flow path where the mobile phase can stagnate or mix, causing the analyte band to broaden. This can occur in tubing, fittings, or the detector flow cell.

  • Optimize Tubing and Fittings:

    • Protocol: Use tubing with the smallest possible internal diameter and length necessary to connect the components of your HPLC system. Ensure that all fittings are properly seated and tightened to minimize dead volume.[1][9]

    • Explanation: Minimizing the extra-column volume reduces the opportunity for the analyte band to spread out before it reaches the detector, resulting in sharper peaks.

Troubleshooting Workflow

G start Peak Tailing Observed for 1,2-oxazol-3-ol check_overload Is the column overloaded? start->check_overload reduce_sample Reduce sample concentration/injection volume check_overload->reduce_sample Yes check_secondary_interactions Are secondary interactions likely? check_overload->check_secondary_interactions No reduce_sample->check_secondary_interactions adjust_ph Adjust mobile phase pH (e.g., to 2.5-3.0) check_secondary_interactions->adjust_ph Yes check_ph_pka Is mobile phase pH near analyte pKa? check_secondary_interactions->check_ph_pka No end_capped_column Use an end-capped or base-deactivated column adjust_ph->end_capped_column mobile_phase_additives Consider mobile phase additives (e.g., TEA) end_capped_column->mobile_phase_additives mobile_phase_additives->check_ph_pka buffer_mobile_phase Buffer the mobile phase check_ph_pka->buffer_mobile_phase Yes check_extra_column Are there extra-column effects? check_ph_pka->check_extra_column No buffer_mobile_phase->check_extra_column optimize_tubing Optimize tubing and fittings check_extra_column->optimize_tubing Yes resolved Peak Tailing Resolved check_extra_column->resolved No optimize_tubing->resolved

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Data Summary: Column Selection for Polar Analytes

Column TypeStationary Phase CharacteristicsBest For
C18 (End-Capped) High hydrophobicity, reduced silanol activity.General purpose reversed-phase, good for a wide range of polarities.[6][9]
C8 Less hydrophobic than C18.Analytes that are too strongly retained on C18.[2]
Phenyl Alternative selectivity based on pi-pi interactions.Aromatic compounds and those with polarizable electrons.[2]
Polar-Embedded Contains a polar group embedded in the alkyl chain.Enhanced retention of polar compounds and compatibility with highly aqueous mobile phases.[1]
HILIC Hydrophilic Interaction Liquid Chromatography.Very polar compounds that have little or no retention in reversed-phase.[20]

Frequently Asked Questions (FAQs)

Q1: Why is my 1,2-oxazol-3-ol peak tailing even with a C18 column?

A: Peak tailing with a standard C18 column is often due to secondary interactions between the polar 1,2-oxazol-3-ol and residual silanol groups on the silica stationary phase.[3][4][5] To mitigate this, consider using an end-capped C18 column, lowering the mobile phase pH to around 2.5-3.0 with an acidic modifier like 0.1% formic acid, or using a mobile phase buffer.[1][3][4][5][6][9]

Q2: What is the best column for analyzing 1,2-oxazol-3-ol?

A: The ideal column depends on the specific method requirements. A good starting point is a high-purity, end-capped C18 or C8 column.[2][6][9] For highly polar analytes that are not well-retained on traditional reversed-phase columns, a polar-embedded column or a HILIC column may provide better retention and peak shape.[1][20]

Q3: How does mobile phase pH affect the peak shape of 1,2-oxazol-3-ol?

A: The mobile phase pH is a critical parameter.[13][14][21] If the pH is close to the pKa of 1,2-oxazol-3-ol, the compound will exist in both ionized and non-ionized forms, leading to peak tailing or splitting.[1][13][14] It is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic state.[2] Additionally, a low pH (around 2.5-3.0) will suppress the ionization of residual silanols on the column, minimizing secondary interactions.[3][4][6]

Q4: Can the choice of organic modifier in the mobile phase impact peak tailing?

A: Yes, the organic modifier can influence peak shape. Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[16] They have different solvent strengths and can interact differently with the analyte and the stationary phase. It is worthwhile to evaluate both acetonitrile and methanol during method development to see which provides better peak symmetry for 1,2-oxazol-3-ol.

Q5: What is an acceptable tailing factor?

A: An ideal peak has a tailing factor (also known as the asymmetry factor) of 1.0. For quantitative analysis, a tailing factor between 0.9 and 1.2 is generally considered acceptable, although many methods specify a limit of less than 1.5.[6]

Chemical Interactions Leading to Peak Tailing

G cluster_0 Silica Surface Silanol_Group Si-O⁻ H⁺ C18_Chain C18 Analyte 1,2-oxazol-3-ol (Polar) Interaction Secondary Ionic Interaction Analyte->Interaction Interaction->Silanol_Group Tailing Peak Tailing Interaction->Tailing

Caption: Secondary ionic interactions between the analyte and silanol groups cause peak tailing.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Analytics-Shop. (n.d.). HPLC Column Selection - how to choose the right column. Retrieved from [Link]

  • Nacalai USA, Inc. (n.d.). Ion Pair Reagents. Retrieved from [Link]

  • LCGC International. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • LCGC International. (2020, November 11). HPLC Column Selection. Retrieved from [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • PubMed. (2006, February 24). Evaluation of volatile ion-pair reagents for the liquid chromatography-mass spectrometry analysis of polar compounds and its application to the determination of methadone in human plasma. Retrieved from [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • Chrom Tech. (n.d.). How to Fix Asymmetrical Chromatography Peaks. Retrieved from [Link]

  • Waters. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Waters Knowledge Base. (2020, March 18). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Retrieved from [Link]

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks? Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • HALO® Columns for Chromatography Separations. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. Retrieved from [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • ResearchGate. (2023, March 9). How to fix peak shape in hplc? Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chromatography Forum. (2004, September 9). buffered pH to avoid peak tailing. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison for Drug Discovery: 1,2-Oxazol-3-ol vs. Tetrazole as Carboxylic Acid Bioisosteres

Introduction: The Quest to Replace the Carboxylic Acid Group In the intricate world of medicinal chemistry, the carboxylic acid moiety is a cornerstone pharmacophore, present in the structures of over 450 marketed drugs....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest to Replace the Carboxylic Acid Group

In the intricate world of medicinal chemistry, the carboxylic acid moiety is a cornerstone pharmacophore, present in the structures of over 450 marketed drugs.[1] Its ability to act as a hydrogen bond donor and acceptor, coupled with its anionic charge at physiological pH, allows for potent electrostatic interactions with biological targets.[2] However, this functional group is not without its liabilities. The very properties that make it effective can also lead to poor metabolic stability, low cell permeability, and potential toxicity through the formation of reactive acyl glucuronides.[1][2]

This has driven a continuous search for bioisosteres—functional groups that can mimic the essential physicochemical and steric properties of a carboxylic acid while mitigating its drawbacks.[3][4][5] Bioisosterism is a powerful strategy in drug design, enabling the fine-tuning of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile to transform a promising lead compound into a viable drug candidate.[6][7]

Among the most successful and widely employed carboxylic acid bioisosteres are the 5-substituted tetrazole and the 1,2-oxazol-3-ol (also known as 3-hydroxyisoxazole). While both can effectively replicate the acidic nature of a carboxyl group, they possess distinct properties that make them suitable for different applications. This guide provides an in-depth, data-driven comparison of these two critical moieties to inform strategic decisions in drug development programs.

The Veteran Player: 5-Substituted Tetrazole

The tetrazole ring is arguably the most recognized and validated carboxylic acid bioisostere in medicinal chemistry.[8] Its prevalence is exemplified by its inclusion in blockbuster drugs like the angiotensin II receptor blockers losartan and valsartan, where it was instrumental in achieving oral bioavailability.[8][9]

Physicochemical Properties

The success of the tetrazole ring stems from its remarkable ability to mimic a carboxylic acid.[10] It is a planar, aromatic heterocycle with an acidic proton on one of the ring nitrogens.[8]

  • Acidity (pKa): The pKa of 5-substituted tetrazoles typically falls between 4.5 and 5.0, closely matching that of many carboxylic acids.[8][11][12][13][14] This ensures that, like a carboxylic acid, it is predominantly ionized at physiological pH (7.4), allowing it to engage in similar ionic interactions with target proteins.

  • Lipophilicity (logP): A key differentiator is that the tetrazolate anion is approximately 10-fold more lipophilic than the corresponding carboxylate.[15][16] This increased lipophilicity can enhance membrane permeability and improve oral absorption.[9][17]

  • Structure and Tautomerism: 5-substituted tetrazoles exist as an equilibrium of 1H and 2H tautomers, which can influence their interaction with biological targets.[8][10] The delocalization of the negative charge across the five-membered ring provides a larger, more diffuse anionic surface compared to the more localized charge on a carboxylate.[8]

Advantages in Drug Design
  • Proven Metabolic Stability: Tetrazoles are exceptionally resistant to metabolic degradation pathways that commonly affect carboxylic acids, such as β-oxidation or conjugation with amino acids.[16][18] While they can undergo N-glucuronidation, the resulting adducts are generally more stable and less reactive than the O-glucuronides derived from carboxylic acids, reducing the risk of toxicity.[8]

  • Enhanced Bioavailability: The combination of comparable acidity and increased lipophilicity often translates to superior pharmacokinetic properties, particularly improved oral bioavailability.[3][8]

  • Established Precedent: A vast body of literature and a significant number of FDA-approved drugs containing tetrazoles provide a strong foundation and high level of confidence for its use in new drug candidates.[16]

Disadvantages and Challenges
  • Synthetic Hazards: The most common synthetic route involves the [3+2] cycloaddition of a nitrile with an azide source.[19][20] These reactions often employ sodium azide and can potentially generate the highly toxic and explosive hydrazoic acid, necessitating stringent safety protocols and specialized equipment, especially at scale.[21][22]

  • Unpredictable Outcomes: Despite its utility, the replacement of a carboxylic acid with a tetrazole does not guarantee success. The subtle differences in size, shape, and charge distribution can sometimes lead to a loss of biological activity, making the outcome context-dependent.[8][15]

The Emerging Contender: 1,2-Oxazol-3-ol (3-Hydroxyisoxazole)

The 1,2-oxazol-3-ol moiety is a less ubiquitous but highly effective carboxylic acid bioisostere. Its utility is validated by its presence in potent neurochemicals like the GABAA receptor agonist muscimol and the AMPA receptor agonist, AMPA, demonstrating its ability to engage with critical biological targets.[23]

Physicochemical Properties

The 3-hydroxyisoxazole ring is an acidic heterocycle that presents a different steric and electronic profile compared to the tetrazole.

  • Acidity (pKa): The pKa of 3-hydroxyisoxazole is approximately 4.4, making it slightly more acidic than a typical carboxylic acid or tetrazole. This strong acidity ensures it is fully deprotonated at physiological pH.

  • Lipophilicity (logP): The logP of 3-hydroxyisoxazole derivatives is generally lower than that of corresponding tetrazoles, making them more polar. This can be advantageous in scenarios where excessive lipophilicity needs to be avoided.

  • Structure: As a five-membered heterocycle containing both oxygen and nitrogen, it offers a distinct arrangement of hydrogen bond donors and acceptors, which can lead to unique binding interactions.

Advantages in Drug Design
  • Potent Biological Mimicry: As demonstrated by compounds like AMPA, the 3-hydroxyisoxazole core is a highly competent mimic of the carboxylate group in binding to amino acid receptors.[23]

  • Alternative Metabolic Profile: This scaffold provides an alternative to tetrazoles and carboxylic acids, which may be beneficial if the other groups are associated with specific metabolic liabilities in a given chemical series. Oxazole-containing structures can exhibit high metabolic stability.[24][25][26]

  • Intellectual Property: As a less common bioisostere, its use can offer a path to novel intellectual property in a crowded chemical space.

Disadvantages and Challenges
  • Limited Precedent: Compared to tetrazoles, there is a significantly smaller library of marketed drugs and published case studies featuring the 3-hydroxyisoxazole as a carboxylic acid replacement, which may be perceived as a higher risk in development programs.

  • Synthetic Complexity: While various routes to oxazoles exist, the synthesis of specifically substituted 3-hydroxyisoxazoles can be more complex and less generalized than the well-established nitrile-to-tetrazole conversion.[27][28][29]

Head-to-Head Comparison: Data Summary

FeatureCarboxylic Acid (Reference)5-Substituted Tetrazole1,2-Oxazol-3-ol (3-Hydroxyisoxazole)
Structure R-COOHR-CNNNN-HR-C=N-O-C(OH)=CH-
Typical pKa ~4.0 - 5.0[2]~4.5 - 5.0[8][12]~4.4
Lipophilicity BaselineHigher (Anion is ~1 log unit more lipophilic)[15][16]Lower to Moderate
Metabolic Stability Susceptible to β-oxidation, glucuronidation (can form reactive metabolites)[1]Generally high; resistant to common pathways. N-glucuronidation is possible but often less toxic.[8][9]Generally considered stable, offering an alternative metabolic profile.[25][26]
Synthetic Concern Generally accessiblePotential for explosive/toxic hydrazoic acid from azide reagents.[21][22]Can require multi-step or specialized syntheses.
Prevalence Very HighHigh (e.g., Losartan, Valsartan)[9]Moderate (e.g., Muscimol, AMPA)[23]

Visualization of Key Concepts

Bioisosteric Relationships

The following diagram illustrates the structural and electronic similarities between the three functional groups at physiological pH, where the acidic proton has dissociated.

G cluster_0 Carboxylic Acid cluster_1 Tetrazole cluster_2 1,2-Oxazol-3-ol a R-C(=O)O⁻ b R-C-N=N-N=N⁻ c R-C-N-O-C(O⁻)=CH

Caption: Anionic forms of carboxylic acid and its bioisosteres.

Drug Design Workflow: Bioisosteric Replacement

This workflow illustrates the decision-making process where bioisosteric replacement is employed to solve common drug development challenges.

Workflow Start Lead Compound with Carboxylic Acid Problem Identify Problem: - Poor PK (e.g., low bioavailability) - Metabolic Instability - Toxicity Signal Start->Problem Strategy Strategy: Bioisosteric Replacement Problem->Strategy Synthesize Synthesize Analogs Strategy->Synthesize Tetrazole Tetrazole Analog Synthesize->Tetrazole Oxazolol 1,2-Oxazol-3-ol Analog Synthesize->Oxazolol Test Comparative In Vitro / In Vivo Testing: - Potency - ADME Properties - Stability Tetrazole->Test Oxazolol->Test Analyze Analyze Data: Is problem solved? New issues introduced? Test->Analyze Analyze->Strategy No, iterate Optimized Optimized Candidate Analyze->Optimized Yes

Caption: Iterative cycle of bioisosteric replacement in lead optimization.

Experimental Protocols

To provide a practical context, the following are representative, step-by-step protocols for the synthesis of a tetrazole derivative and the experimental determination of lipophilicity.

Protocol 1: Synthesis of 5-Phenyl-1H-tetrazole

This protocol is a common laboratory-scale synthesis utilizing a Lewis acid catalyst to facilitate the cycloaddition, which improves safety and reaction efficiency.[20][30]

Objective: To synthesize 5-phenyl-1H-tetrazole from benzonitrile and sodium azide.

Materials:

  • Benzonitrile

  • Sodium Azide (NaN₃) - EXTREME CAUTION: Highly toxic.

  • Zinc Bromide (ZnBr₂), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), 3M aqueous solution

  • Ethyl Acetate

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzonitrile (1.03 g, 10 mmol), sodium azide (0.78 g, 12 mmol), and anhydrous zinc bromide (2.25 g, 10 mmol).

  • Solvent Addition: Add 20 mL of anhydrous DMF to the flask.

  • Reaction: Heat the mixture to 120 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzonitrile is consumed (typically 12-24 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into 100 mL of deionized water.

  • Acidification: Acidify the aqueous mixture to pH ~2 by the dropwise addition of 3M HCl. This protonates the tetrazole salt, causing it to precipitate. Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) to yield pure 5-phenyl-1H-tetrazole as a white solid.

Causality: The use of ZnBr₂ acts as a Lewis acid, coordinating to the nitrogen of the nitrile. This activation makes the nitrile carbon more electrophilic and susceptible to nucleophilic attack by the azide anion, facilitating the [3+2] cycloaddition to form the tetrazole ring under safer and milder conditions than uncatalyzed methods.

Protocol 2: Determination of Lipophilicity (logD₇.₄) via Shake-Flask Method

Objective: To compare the lipophilicity of a parent carboxylic acid and its tetrazole bioisostere at physiological pH.

Materials:

  • Test compounds (Carboxylic acid and Tetrazole analog)

  • n-Octanol (pre-saturated with buffer)

  • Phosphate Buffer (pH 7.4, pre-saturated with n-octanol)

  • Vials, vortex mixer, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

Procedure:

  • Solution Preparation: Prepare a stock solution of each test compound (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.

  • Partitioning Setup: In a glass vial, add 2 mL of pH 7.4 phosphate buffer (aqueous phase) and 2 mL of n-octanol (organic phase).

  • Compound Addition: Spike the vial with a small, known volume of the compound stock solution (e.g., 20 µL) to achieve a final concentration that is detectable by the chosen analytical method.

  • Equilibration: Cap the vial tightly and shake vigorously using a vortex mixer for 30 minutes to ensure thorough mixing and partitioning of the analyte between the two phases.

  • Phase Separation: Centrifuge the vial at 3000 rpm for 20 minutes to achieve complete separation of the n-octanol and buffer layers.

  • Sampling and Analysis: Carefully withdraw a known volume from both the top (n-octanol) and bottom (buffer) layers. Quantify the concentration of the compound in each phase ([C]ₒᵣ₉ and [C]ₐᵩ) using a pre-calibrated HPLC or UV-Vis method.

  • Calculation: The distribution coefficient at pH 7.4 (D₇.₄) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logD₇.₄ is then calculated: logD₇.₄ = log₁₀([C]ₒᵣ₉ / [C]ₐᵩ)

  • Comparison: Perform the experiment in triplicate for both the carboxylic acid and the tetrazole analog and compare the average logD₇.₄ values.

Causality: This experiment directly measures the partitioning of a compound between a nonpolar solvent (n-octanol, mimicking lipid membranes) and a polar solvent (buffer, mimicking aqueous physiological environments). A higher logD₇.₄ for the tetrazole analog compared to the parent carboxylic acid provides quantitative evidence of its increased lipophilicity.[31][32]

Conclusion and Future Outlook

The choice between a 1,2-oxazol-3-ol and a tetrazole as a carboxylic acid bioisostere is a strategic decision guided by the specific challenges of a drug discovery project.

  • The tetrazole is a low-risk, high-reward choice when the primary goal is to enhance metabolic stability and oral bioavailability while closely matching the acidity of the parent carboxylic acid. Its extensive validation in numerous approved drugs makes it a trusted tool for medicinal chemists.

  • The 1,2-oxazol-3-ol serves as a powerful alternative, particularly when the tetrazole fails to restore activity, introduces new liabilities, or when a different intellectual property or metabolic profile is desired. Its proven role in potent natural and synthetic molecules confirms its viability as a pharmacophore.

Ultimately, the principle of bioisosterism is not about finding a perfect one-to-one replacement, but about leveraging subtle physicochemical differences to solve complex pharmacological problems.[8] As our understanding of drug metabolism and target interactions deepens, both the veteran tetrazole and the emerging 1,2-oxazol-3-ol will remain indispensable tools in the rational design of safer and more effective medicines.

References

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. (2024).
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
  • Koguro, K., et al. (1998).
  • Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. (2025). RSC Advances.
  • LIMA, P. C., et al. (2005). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current Medicinal Chemistry.
  • Salama, T. A., et al. (2022). Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. Organic Process Research & Development.
  • Tetrazoles as Carboxylic Acid Bioisosteres Research Guide. (2026). PapersFlow.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Topics in Medicinal Chemistry.
  • Ghorbani-Choghamarani, A., & Norouzi, M. (2017). Synthesis of 5-Substituted Tetrazoles from Nitriles Catalyzed by Sulfamic Acid.
  • Du, H.-C., et al. (2020). Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. Organic & Biomolecular Chemistry.
  • Biot, C., et al. (2004). 5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials. Journal of Medicinal Chemistry.
  • Singh, H., et al. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. ChemInform.
  • Wang, Y., et al. (2019). Bioisosteres in Drug Discovery: Focus on Tetrazole. Journal of Medicinal Chemistry.
  • Tetrazole. (n.d.). Grokipedia.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers in Chemistry.
  • Bioisosteres in Drug Discovery: Focus on Tetrazole. (2019).
  • Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. (2021). Hilaris Publisher.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). RSC Medicinal Chemistry.
  • Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews.
  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry.
  • Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.
  • de Vleeschauwer, M., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Current Medicinal Chemistry.
  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. PMC.
  • Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. (2025). PMC.
  • Freeman, B. S., et al. (2026). Carboxylic Acid Bioisosteres of Creatine as Novel and Selective Substrate Competitive Inhibitors of the Creatine Transporter SLC6A8. Journal of Medicinal Chemistry.
  • Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. (2025).
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers in Chemistry.
  • Development of novel oxazolo[5,4-d]pyrimidines as competitive CB2 neutral antagonists based on scaffold hopping. (2018). European Journal of Medicinal Chemistry.
  • Barreto, A. F. S., et al. (2021). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry.
  • Tetrazole: Organic Chemistry Study Guide. (2025). Fiveable.
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  • Zheng, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules.
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Comparative

comparative NMR spectroscopy study of 1,2-oxazol-3-ol and 1,2-oxazol-5-ol

An In-Depth Comparative Guide to the NMR Spectroscopy of 1,2-Oxazol-3-ol and 1,2-Oxazol-5-ol As isomeric heterocyclic compounds, 1,2-oxazol-3-ol and 1,2-oxazol-5-ol present a compelling case for the discerning power of N...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the NMR Spectroscopy of 1,2-Oxazol-3-ol and 1,2-Oxazol-5-ol

As isomeric heterocyclic compounds, 1,2-oxazol-3-ol and 1,2-oxazol-5-ol present a compelling case for the discerning power of Nuclear Magnetic Resonance (NMR) spectroscopy. While sharing the same molecular formula (C₃H₃NO₂), their structural differences impart unique electronic environments to their constituent nuclei. This guide provides a detailed comparative analysis of their ¹H and ¹³C NMR spectra, grounded in the fundamental principle of tautomerism, which governs their chemical behavior and spectroscopic signatures. This analysis is designed for researchers and drug development professionals who rely on precise structural elucidation to advance their work.

The Central Role of Tautomerism

A critical aspect of understanding the NMR spectra of hydroxy-substituted isoxazoles is their existence in a dynamic equilibrium between hydroxy (enol-like) and keto tautomeric forms. The position of the hydroxyl group—at C3 or C5—profoundly influences this equilibrium, leading to distinct, identifiable spectroscopic characteristics.

  • 1,2-Oxazol-3-ol primarily exists in equilibrium with its keto tautomer, 1,2-oxazolin-3-one .

  • 1,2-Oxazol-5-ol is in equilibrium with its keto form, 1,2-oxazolin-5-one .

The predominant tautomer in a given sample is highly sensitive to the solvent environment, a phenomenon that can be strategically leveraged in NMR studies.[1][2][3] Polar, protic solvents may favor one form through hydrogen bonding, while non-polar solvents may favor another. For this guide, we will consider spectra in a common solvent like DMSO-d₆, which is capable of interacting with and revealing the complexities of both tautomers.

Tautomers cluster_0 1,2-Oxazol-3-ol Equilibrium cluster_1 1,2-Oxazol-5-ol Equilibrium 3-ol 1,2-Oxazol-3-ol (Hydroxy Form) 3-one 1,2-Oxazolin-3-one (Keto Form) 3-ol->3-one Tautomerization 5-ol 1,2-Oxazol-5-ol (Hydroxy Form) 5-one 1,2-Oxazolin-5-one (Keto Form) 5-ol->5-one Tautomerization

Caption: Tautomeric equilibria for 1,2-oxazol-3-ol and 1,2-oxazol-5-ol.

Experimental Protocols: A Foundation for Reliable Data

To ensure a valid comparison, all NMR data must be acquired under standardized conditions. The following protocols represent a robust methodology for the analysis of these isomers.

Sample Preparation
  • Solvent Selection : Dry DMSO-d₆ is chosen for its ability to dissolve both isomers and its high polarity, which can help in observing exchangeable protons (OH/NH).

  • Concentration : Prepare a ~5-10 mg/mL solution of each isomer in the NMR tube. Consistent concentration is key to comparing signal-to-noise and identifying potential concentration-dependent shifts.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
  • Spectrometer : A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

  • ¹H NMR :

    • Pulse Sequence : Standard single-pulse experiment.

    • Spectral Width : ~16 ppm.

    • Acquisition Time : ~3-4 seconds.

    • Relaxation Delay : 5 seconds, to ensure full relaxation of all protons for accurate integration.

    • Number of Scans : 16-32, depending on concentration.

  • ¹³C NMR :

    • Pulse Sequence : Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width : ~220 ppm.

    • Acquisition Time : ~1-2 seconds.

    • Relaxation Delay : 2 seconds.

    • Number of Scans : 1024 or more to achieve adequate signal-to-noise.

workflow start Synthesize or Procure Isomer Samples prep Prepare NMR Samples (DMSO-d6, TMS) start->prep Standardization acquire Acquire 1H & 13C NMR Spectra (400 MHz Spectrometer) prep->acquire Protocol process Process Data (FT, Phasing, Baseline Correction) acquire->process Raw Data analyze Comparative Spectral Analysis (Chemical Shifts, Coupling) process->analyze Processed Spectra conclusion Structural Elucidation & Tautomer Identification analyze->conclusion Interpretation

Caption: Standardized workflow for comparative NMR analysis.

Comparative Spectral Analysis

The structural differences between the two isomers are directly reflected in their NMR spectra. The presence and predominance of the keto tautomers are the primary drivers of the observed chemical shifts.

¹H NMR Spectral Data

The proton spectra provide immediate, clear distinctions. The chemical shifts of the ring protons are highly diagnostic.

Proton 1,2-Oxazol-3-ol (Expected δ, ppm) 1,2-Oxazol-5-ol (Expected δ, ppm) Rationale for Difference
H4 ~6.0 - 6.5~6.2 - 6.7In both isomers, H4 is adjacent to a methine carbon. However, its precise electronic environment is modulated by the position of the heteroatoms and the predominant tautomer.
H5 / H3 H5 : ~8.0 - 8.5H3 : ~8.3 - 8.8The proton on the carbon double-bonded to nitrogen (C=N) is significantly deshielded. This effect is consistently observed in isoxazole rings.[4]
OH/NH ~10.0 - 12.0 (broad)~11.0 - 13.0 (broad)This exchangeable proton's signal is broad and its chemical shift is highly dependent on the solvent, concentration, and temperature. In the keto form, it is an NH proton, which is typically more deshielded than an OH proton.

Discussion of ¹H Spectra:

  • 1,2-Oxazol-3-ol : The spectrum is expected to show two signals in the aromatic/vinylic region corresponding to H4 and H5. The H5 proton, being on a carbon adjacent to the ring oxygen and part of a C=N bond, will appear significantly downfield.

  • 1,2-Oxazol-5-ol : This isomer will also show two signals for H3 and H4. The H3 proton, analogous to H5 in the other isomer, will be the most downfield signal due to its position on the C=N bond.

  • The Tautomer Signature : The key differentiator is the integration and chemical shift of the exchangeable proton. The significant downfield shift (often >10 ppm) is strong evidence for the presence of the NH proton of the isoxazolinone (keto) tautomer in both cases. The relative integrals of the ring protons versus the exchangeable proton confirm the structure.

¹³C NMR Spectral Data

¹³C NMR spectroscopy offers the most definitive evidence for distinguishing the isomers and confirming their dominant tautomeric forms. The chemical shift of the carbon atom bonded to the exocyclic oxygen is the most telling signal.

Carbon 1,2-Oxazol-3-ol (Expected δ, ppm) 1,2-Oxazol-5-ol (Expected δ, ppm) Rationale for Difference
C3 ~165 - 175~150 - 160This is the key diagnostic signal. For the 3-ol isomer, the dominant keto form places a carbonyl group at C3, resulting in a highly deshielded signal typical for amides/lactams. For the 5-ol isomer, C3 is part of the C=N bond and is less deshielded.
C4 ~95 - 105~100 - 110The C4 chemical shift is influenced by the adjacent carbons. The presence of a C=O at C3 in the 3-one tautomer has a distinct electronic effect compared to the environment in the 5-ol/5-one system.
C5 ~155 - 165~170 - 180This is the other key diagnostic signal. The situation is reversed from C3. For the 5-ol isomer, the keto tautomer has a carbonyl group at C5, leading to a very downfield chemical shift. For the 3-ol isomer, C5 is part of the C=N bond.

Discussion of ¹³C Spectra: The ¹³C NMR data unequivocally distinguishes between the two isomers. The presence of a signal in the 165-180 ppm range is a hallmark of a carbonyl carbon in the five-membered ring.

  • For 1,2-Oxazol-3-ol , the observation of the C3 signal at ~170 ppm and the C5 signal at ~160 ppm would strongly indicate that the compound exists predominantly as the 1,2-oxazolin-3-one tautomer.

  • Conversely, for 1,2-Oxazol-5-ol , a C5 signal at ~175 ppm and a C3 signal at ~155 ppm would confirm that the dominant species in solution is the 1,2-oxazolin-5-one tautomer.

This direct observation of the carbonyl carbon provides irrefutable evidence of the molecular structure and the prevailing tautomeric form, a feat that is often challenging with other analytical techniques.

Conclusion

NMR spectroscopy serves as an exceptionally powerful and definitive tool for the structural elucidation and comparative analysis of 1,2-oxazol-3-ol and 1,2-oxazol-5-ol. The significant differences in the chemical shifts of both the proton (H3/H5) and carbon (C3/C5) nuclei provide a clear and unambiguous fingerprint for each isomer. More profoundly, these spectral differences are not merely empirical observations; they are direct reporters on the fundamental tautomeric equilibria that define the chemical nature of these molecules. By understanding the interplay between structure, tautomerism, and the resulting NMR spectra, researchers can confidently assign the correct structure and gain deeper insight into the chemical properties of these important heterocyclic scaffolds.

References

  • Vertex AI Search. (2024). Supporting information for a scientific article.
  • Perras, F. A., et al. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Iowa State University.
  • National Center for Biotechnology Information. (2024). Oxazole. PubChem. Retrieved from [Link]

  • Saeed, B. (2017). C-13 NMR spectra of some Isoxazolidine. ResearchGate. Retrieved from [Link]

  • Unknown Author. (2023). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Indian Journal of Chemistry.
  • Unknown Author. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds (Supporting Information).
  • Moghaddam, H. M. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications.
  • Kallman, N. J., et al. (2016). Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. Synthesis, 48, 3537-3543. Retrieved from [Link]

  • Unknown Author. (n.d.). Combination of 1H and 13C NMR Spectroscopy.
  • Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved from [Link]

  • P. R. R. Costa, et al. (n.d.). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. SciELO. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for a scientific article on isoxazoles. Retrieved from [Link]

  • Unknown Author. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • Gao, F., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1646. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • De, D. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Natural Products, 1-28.
  • ResearchGate. (n.d.). Keto-enol tautomerism of 1,2-oxaziridine-3-one. Retrieved from [Link]

  • Al‐Mokaram, A. M., et al. (n.d.). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistrySelect. Retrieved from [Link]

  • Unknown Author. (2016). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. International Journal of ChemTech Research, 9(7), 898-929.
  • Goud, T. V., et al. (2022). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 87(7), 4656-4667. Retrieved from [Link]

  • Ferretti, V., et al. (2010). Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. ResearchGate. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

  • Kumar, D., et al. (2018). Oxazolone-1,2,3-Triazole Hybrids: Design, Synthesis and Antimicrobial Evaluation. Medicinal Chemistry, 15(4), 415-424. Retrieved from [Link]

  • Gao, F., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Retrieved from [Link]

  • Reddit User. (2024). Tautomerization effect on NMR spectrum. Reddit. Retrieved from [Link]

  • El’chaninov, M. M., et al. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 24(14), 2623. Retrieved from [Link]

  • Srivastava, R. M., et al. (n.d.). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Retrieved from [Link]

  • Katritzky, A. R., et al. (n.d.). 1,2,3-Triazoles. Comprehensive Organic Chemistry II. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Keto Enol Tautomerization. Retrieved from [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]

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  • Al-Sultani, K. H., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5459. Retrieved from [Link]

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Validation

validating 1,2-oxazol-3-ol binding affinity in target proteins

An In-Depth Technical Guide to Validating 1,2-Oxazol-3-ol Binding Affinity in Target Proteins For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's binding affinit...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Validating 1,2-Oxazol-3-ol Binding Affinity in Target Proteins

For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's binding affinity to its protein target is a cornerstone of modern therapeutic development. This guide provides a comprehensive comparison of state-of-the-art methodologies for validating the binding affinity of compounds featuring the 1,2-oxazol-3-ol scaffold. This heterocyclic system is a crucial pharmacophore and a known bioisostere for the carboxylic acid group, making its interaction profile with target proteins a subject of intense investigation.[1]

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, emphasizing self-validating systems and grounding key claims in authoritative sources. Our objective is to equip you with the strategic insights needed to select and execute the most appropriate validation techniques for your research.

Foundational Principles: Quantifying Molecular Recognition

The interaction between a small molecule, such as a 1,2-oxazol-3-ol derivative, and its target protein is a dynamic equilibrium.[2][3] Quantifying this interaction is essential for understanding its biological relevance and for rational drug design. Several key thermodynamic parameters define this process:

  • Dissociation Constant (KD): This is the most common measure of binding affinity. It represents the concentration of the ligand at which half of the protein binding sites are occupied at equilibrium. A lower KD value indicates a higher binding affinity.[4]

  • Thermodynamic Profile (ΔG, ΔH, and ΔS): Isothermal Titration Calorimetry (ITC) is unique in its ability to provide a complete thermodynamic profile of the binding event.[5][6]

    • Gibbs Free Energy (ΔG): Represents the overall energy change of the binding event and is directly related to the KD.

    • Enthalpy (ΔH): The heat released or absorbed during binding, reflecting the changes in bonding interactions.

    • Entropy (ΔS): The change in the randomness or disorder of the system upon binding.

Comparative Analysis of Key Validation Techniques

The selection of an appropriate assay depends on various factors, including the nature of the target protein, the properties of the 1,2-oxazol-3-ol derivative, available instrumentation, and the specific questions being addressed (e.g., screening, kinetic analysis, or thermodynamic profiling).

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat changes that occur when a ligand binds to a protein, providing a complete thermodynamic characterization of the interaction in a single experiment.[7]

  • Principle of Action: A highly sensitive calorimeter measures the minute heat changes as the ligand is titrated into a solution containing the protein. The resulting thermogram is analyzed to determine the KD, binding stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[6][8]

  • Causality for 1,2-Oxazol-3-ol Compounds: ITC is a label-free, in-solution technique, which avoids potential artifacts from fluorescent or radioactive labels. This is particularly advantageous for small molecules like 1,2-oxazol-3-ol derivatives where the addition of a label could significantly alter the binding properties.

  • Data Presentation:

ParameterDescriptionTypical Value Range
KD Dissociation ConstantpM to mM
n Stoichiometry0.5 - 2.0
ΔH Enthalpy Change-100 to +100 kJ/mol
ΔS Entropy ChangeVaries
  • Experimental Protocol: A Self-Validating System

    • Sample Preparation: Dialyze both the protein and the 1,2-oxazol-3-ol compound into the identical buffer to minimize heat of dilution effects.

    • Concentration Determination: Accurately determine the concentrations of both the protein and the ligand.

    • Instrument Setup: Set the reference power, temperature, and stirring speed.

    • Titration: Perform a series of injections of the ligand into the protein solution.

    • Control Experiment: Titrate the ligand into the buffer alone to measure the heat of dilution, which is then subtracted from the binding data.[6]

    • Data Analysis: Fit the integrated heat data to a suitable binding model to extract the thermodynamic parameters.[5]

  • Workflow Visualization:

    ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P Protein in Buffer Dialysis Dialysis vs. Same Buffer P->Dialysis L Ligand (1,2-oxazol-3-ol) in Buffer L->Dialysis ITC Isothermal Titration Calorimeter Dialysis->ITC Protein in cell, Ligand in syringe Control Control: Ligand into Buffer Dialysis->Control Raw Raw Thermogram ITC->Raw Control->Raw Integrated Integrated Heat Data Raw->Integrated Fit Fit to Binding Model Integrated->Fit Results K_D, n, ΔH, ΔS Fit->Results

    Caption: Workflow for ITC-based binding affinity validation.

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI): Real-Time Kinetics

SPR and BLI are optical biosensing techniques that monitor binding events in real-time, providing valuable kinetic information (association and dissociation rates) in addition to affinity.[4][8]

  • Principle of Action: One binding partner (typically the protein) is immobilized on a sensor surface. The binding of the other partner (the ligand in solution) causes a change in the refractive index (SPR) or the thickness of the biological layer (BLI), which is detected in real-time.[8][9]

  • Causality for 1,2-Oxazol-3-ol Compounds: These techniques are highly sensitive and can detect weak or transient interactions. The real-time nature allows for the determination of both the on-rate (kon) and off-rate (koff) of binding, which can be crucial for drug optimization.

  • Data Presentation:

ParameterDescriptionTypical Value Range
KD Dissociation Constant (koff/kon)pM to mM
kon Association Rate Constant103 to 107 M-1s-1
koff Dissociation Rate Constant10-5 to 10-1 s-1
  • Experimental Protocol: A Self-Validating System

    • Immobilization: Covalently attach the protein to the sensor chip surface.

    • Analyte Injection: Flow a series of concentrations of the 1,2-oxazol-3-ol compound over the sensor surface.

    • Association/Dissociation Monitoring: Record the binding response during the association and dissociation phases.[9]

    • Regeneration: Use a regeneration solution to remove the bound ligand and prepare the surface for the next cycle.

    • Reference Surface: Use a reference channel on the sensor chip with an immobilized control protein to subtract non-specific binding effects.

    • Data Analysis: Fit the sensorgrams to a kinetic model to determine kon, koff, and KD.

  • Workflow Visualization:

    SPR_BLI_Principle cluster_surface Sensor Surface cluster_flow Analyte Flow cluster_detection Signal Detection Sensor Sensor Chip ImmobilizedProtein Immobilized Target Protein Binding Binding Event Ligand 1,2-oxazol-3-ol (Analyte) Ligand->Binding Signal Change in Optical Signal Binding->Signal Sensorgram Sensorgram (Response vs. Time) Signal->Sensorgram Kinetics k_on, k_off, K_D Sensorgram->Kinetics

    Caption: Principle of SPR/BLI for kinetic analysis.

Mass Spectrometry (MS): Unambiguous Stoichiometry and Covalent Binding

Recent advancements in MS, particularly native MS, allow for the analysis of non-covalent protein-ligand complexes.[2][3][10]

  • Principle of Action: Native MS uses gentle ionization techniques (like electrospray ionization) to transfer intact protein-ligand complexes from solution into the gas phase for mass analysis.[3][11] The mass difference between the free protein and the complex reveals the binding stoichiometry.

  • Causality for 1,2-Oxazol-3-ol Compounds: MS is invaluable for confirming the binding stoichiometry and is a powerful tool for validating potential covalent inhibitors. A covalent bond will result in a permanent mass shift in the protein that can be precisely measured.[12][13]

  • Data Presentation:

ParameterDescription
Mass Shift Change in protein mass upon ligand binding.
Stoichiometry Number of ligand molecules bound per protein molecule.
  • Experimental Protocol: A Self-Validating System

    • Sample Preparation: Prepare the protein-ligand complex in a volatile buffer (e.g., ammonium acetate).[11]

    • Native MS Analysis: Infuse the sample into the mass spectrometer under non-denaturing conditions.

    • Data Acquisition: Acquire mass spectra to identify peaks corresponding to the free protein and the protein-ligand complex.

    • For Covalent Binding: After incubation, denature the protein and use LC-MS/MS to identify the specific amino acid residue modified by the 1,2-oxazol-3-ol compound.

Comparison of Alternative Methods

MethodPrincipleAdvantages for 1,2-Oxazol-3-olDisadvantages
Fluorescence Polarization (FP) Measures the change in rotational speed of a fluorescently labeled ligand upon binding to a protein.High throughput, good for screening.Requires a fluorescent label, which can alter binding; indirect measurement.[9]
Nuclear Magnetic Resonance (NMR) Detects changes in the chemical environment of atomic nuclei upon ligand binding.Provides structural information about the binding site; can detect very weak interactions.[14]Low throughput, requires large amounts of protein, technically complex.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding can stabilize a protein against proteolysis.Label-free, can be used in complex mixtures like cell lysates.[15]Indirect, may not work for all proteins, less quantitative.

A Decision-Making Framework for Method Selection

Choosing the right technique is critical for generating reliable and meaningful data. The following decision tree can guide your selection process.

Decision_Tree Start What is the primary research question? Q_Screening High-Throughput Screening? Start->Q_Screening Screening Q_Kinetics Need Kinetic Data (k_on, k_off)? Start->Q_Kinetics Detailed Characterization Q_Screening->Q_Kinetics No A_FP Use Fluorescence Polarization (FP) Q_Screening->A_FP Yes Q_Thermo Need Full Thermodynamic Profile? Q_Kinetics->Q_Thermo No A_SPR_BLI Use SPR or BLI Q_Kinetics->A_SPR_BLI Yes Q_Covalent Is Covalent Binding Suspected? Q_Thermo->Q_Covalent No A_ITC Use Isothermal Titration Calorimetry (ITC) Q_Thermo->A_ITC Yes A_MS Use Mass Spectrometry (MS) Q_Covalent->A_MS Yes A_ITC_SPR Use ITC and/or SPR/BLI Q_Covalent->A_ITC_SPR No

Caption: Decision tree for selecting a binding affinity validation method.

Conclusion

References

  • Mass spectrometric analysis of protein–ligand interactions - PMC - NIH. (n.d.).
  • Pacholarz, K. J., Garlish, R. A., Taylor, R. J., & Barran, P. E. (2012). Mass spectrometry based tools to investigate protein–ligand interactions for drug discovery. Analyst, 137(12), 2686-2697.
  • Mass Spectrometry-Based Strategies for Multiplexed Analyses of Protein-Ligand Binding Interactions - DukeSpace. (n.d.).
  • Mass spectrometric analysis of protein–ligand interactions - J-Stage. (n.d.).
  • Konishi, Y. (2016). Mass spectrometric analysis of protein-ligand interactions. Yakugaku Zasshi, 136(7), 997-1004.
  • BIOPHYSICAL MEASUREMENTS OF PROTEIN-PROTEIN INTERACTIONS - Purdue University Graduate School. (n.d.).
  • Assays for direct binding of small molecules and proteins. (a)... - ResearchGate. (n.d.).
  • What are some physical methods to determine binding affinity of a protein? - ResearchGate. (2020, March 9).
  • Covalent Inhibitor Screening for Targeting LOXL2: Studied by Virtual Screening and Experimental Validation | Bentham Science Publishers. (2025, January 2).
  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC. (n.d.).
  • Four Gold Standards for Measuring Ligand-Binding Affinity - FindLight. (2023, May 3).
  • 5.2: Techniques to Measure Binding - Biology LibreTexts. (2026, January 19).
  • Overview of methods to measure biochemical binding affinity - YouTube. (2023, September 18).
  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action | ACS Chemical Biology - ACS Publications. (2024, April 3).
  • Isothermal Titration Calorimetry in Organic Solvent Systems - TA Instruments. (n.d.).
  • (PDF) Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents - ResearchGate. (2022, October 13).
  • Velázquez-Campoy, A., Ohtaka, H., Nezami, A., Muzammil, S., & Freire, E. (2004). Isothermal titration calorimetry. Current Protocols in Cell Biology, Chapter 17, Unit 17.8.
  • Isothermal Titration Calorimetry ITC | Protocols.io. (2025, June 26).
  • Structural characteristics of isoxazol-3-ol and isothiazol-3-ol, carboxy group bioisosteres examined by X-ray crystallography and ab initio calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.).

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Comparative

A Senior Application Scientist's Guide to Metabolic Stability: 1,2-Oxazol-3-ol vs. Oxadiazole Derivatives

In the landscape of modern drug discovery, achieving an optimal pharmacokinetic profile is as critical as demonstrating potent pharmacological activity. A key determinant of a drug candidate's in vivo behavior is its met...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, achieving an optimal pharmacokinetic profile is as critical as demonstrating potent pharmacological activity. A key determinant of a drug candidate's in vivo behavior is its metabolic stability. Molecules that are rapidly metabolized often suffer from poor bioavailability and short half-lives, necessitating higher or more frequent dosing, which can lead to off-target toxicity. Consequently, medicinal chemists strategically employ bioisosteric replacements to mitigate metabolic liabilities while preserving or enhancing target engagement.

This guide provides an in-depth comparison of the metabolic stability of two important classes of heterocyclic bioisosteres: 1,2-oxazol-3-ols (often referred to as isoxazolols) and the isomeric oxadiazoles. Both scaffolds are frequently used to replace carboxylic acids, esters, or amides, but their intrinsic properties lead to distinct metabolic fates.[1][2][3] We will explore the causality behind their metabolic profiles, present comparative data, and provide a detailed, self-validating experimental protocol for their assessment.

The Role of Heterocycles as Bioisosteric Scaffolds

Bioisosterism, the exchange of a functional group for another with similar physicochemical properties, is a foundational strategy in lead optimization.[2][4] Carboxylic acids, while often crucial for target binding, can lead to poor permeability and rapid clearance via glucuronidation.[3] Similarly, esters and amides are susceptible to hydrolysis by ubiquitous esterase and amidase enzymes.[5]

  • 1,2-Oxazol-3-ol: This scaffold serves as an acidic bioisostere for carboxylic acids. Its utility lies in mimicking the acidic proton and hydrogen bonding capabilities of a carboxylate, which can be crucial for maintaining potency.[2][3]

  • Oxadiazoles: These heterocycles are typically employed as non-hydrolyzable bioisosteres for esters and amides.[1][6] Their resistance to hydrolytic enzymes can dramatically improve a compound's metabolic half-life. The four isomers of oxadiazole (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-) exhibit different electronic and stability properties, with the 1,2,4- and 1,3,4-isomers being the most common in medicinal chemistry.[7][8]

Head-to-Head Comparison of Metabolic Stability

The metabolic fate of these heterocycles is intrinsically linked to their electronic structure and the specific arrangement of their heteroatoms. While both classes are generally more stable than the functional groups they replace, they are not metabolically inert.

Oxadiazole Isomers: A Tale of Two Scaffolds

Comparative studies have consistently shown that not all oxadiazole isomers are created equal in terms of metabolic stability.[9] The key distinction lies between the 1,2,4- and 1,3,4-isomers.

  • 1,2,4-Oxadiazoles: The primary metabolic liability for this isomer is the reductive cleavage of the N-O bond.[5][10] This bond has a lower level of aromaticity, making it susceptible to enzymatic reduction, which leads to ring-opening and subsequent degradation.[5] This pathway represents a significant clearance mechanism for many 1,2,4-oxadiazole-containing drug candidates.

  • 1,3,4-Oxadiazoles: In contrast, the 1,3,4-oxadiazole ring is generally more metabolically robust.[5][11] The arrangement of its heteroatoms results in a more stable electronic configuration, rendering it less susceptible to the reductive cleavage that plagues the 1,2,4-isomer.[12] Consequently, switching from a 1,2,4- to a 1,3,4-oxadiazole is a common and effective strategy to enhance metabolic stability.[5][12]

1,2-Oxazol-3-ol: An Alternative Profile

The isoxazole ring system, including the 1,2-oxazol-3-ol, also possesses a potentially labile N-O bond susceptible to reductive cleavage.[13] However, its metabolic profile is often influenced more by its acidic nature and the stability of the overall molecule. Metabolism can also occur via oxidation of the ring or its substituents by Cytochrome P450 (CYP) enzymes.[13] The choice between an oxazolol and an oxadiazole often depends on whether an acidic bioisostere is required to maintain biological activity.

Data Presentation: Quantitative Comparison of Heterocyclic Bioisosteres

The following table summarizes typical data from an in vitro human liver microsomal (HLM) stability assay, illustrating the general trends in metabolic stability for these scaffolds. The data are representative and highlight the significant improvement offered by the 1,3,4-oxadiazole isomer over its 1,2,4-counterpart.

Compound ScaffoldBioisosteric RolePrimary Metabolic LiabilityRepresentative Half-Life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg)
Parent Ester EsterHydrolysis by Esterases< 5> 200
1,2,4-Oxadiazole Derivative Ester/AmideReductive N-O Bond Cleavage3545
1,3,4-Oxadiazole Derivative Ester/AmideGenerally Stable; Ring Oxidation> 120< 15
1,2-Oxazol-3-ol Derivative Carboxylic AcidReductive N-O Bond Cleavage / Ring Oxidation4538

Note: Data are generalized from comparative studies to indicate consistent trends.[5][10][12]

Visualizing Metabolic Pathways

The differing stabilities of the oxadiazole isomers can be traced to their susceptibility to enzymatic attack.

cluster_0 1,2,4-Oxadiazole Metabolism cluster_1 1,3,4-Oxadiazole Metabolism cluster_2 1,2-Oxazol-3-ol Metabolism A 1,2,4-Oxadiazole B Ring-Opened Intermediate (Amidine & Carboxylate) A->B Reductive Cleavage (N-O Bond) C 1,3,4-Oxadiazole D Oxidized Metabolite C->D CYP450 Oxidation (Generally Slower) E 1,2-Oxazol-3-ol F Ring-Opened Metabolite E->F Reductive Cleavage (N-O Bond)

Caption: Comparative metabolic pathways of oxadiazole isomers and 1,2-oxazol-3-ol.

Experimental Protocol: In Vitro Human Liver Microsomal (HLM) Stability Assay

This protocol provides a robust, self-validating method for assessing the metabolic stability of test compounds by monitoring their disappearance over time.

Principle of the Assay

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[14][15] By incubating a test compound with liver microsomes and an essential cofactor (NADPH), we can simulate Phase I metabolism in vitro.[16] The rate of disappearance of the parent compound is used to calculate key parameters like half-life (t½) and intrinsic clearance (CLint).[15]

Experimental Workflow Visualization

Workflow for In Vitro Microsomal Metabolic Stability Assay prep 1. Preparation - Dilute HLM solution - Prepare test compound stock - Prepare NADPH solution preinc 2. Pre-incubation - Add HLM and test compound to plate - Incubate for 5-10 min at 37°C prep->preinc init 3. Initiation - Add pre-warmed NADPH - This is T=0 preinc->init sample 4. Time-Point Sampling - At T=0, 5, 15, 30, 60 min: - Transfer aliquot to stop solution init->sample term 5. Termination - Stop solution (e.g., ice-cold acetonitrile with internal standard) precipitates proteins sample->term proc 6. Sample Processing - Centrifuge plate to pellet proteins - Transfer supernatant for analysis term->proc anal 7. LC-MS/MS Analysis - Quantify remaining parent compound relative to internal standard proc->anal data 8. Data Analysis - Plot % remaining vs. time - Calculate t½ and CLint anal->data

Caption: Workflow for the in vitro microsomal metabolic stability assay.

Detailed Step-by-Step Methodology
  • Preparation of Reagents:

    • Causality: Proper reagent preparation is critical for enzyme activity and accurate quantification.

    • HLM Solution: Thaw pooled human liver microsomes (protein concentration typically 20 mg/mL) on ice.[17] Dilute to a working concentration of 1 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[17] Keep on ice.

    • Test Compound Stock: Prepare a 1 mM stock solution of the test compound in DMSO. Serially dilute in acetonitrile to create working solutions. The final concentration of organic solvent in the incubation should be less than 1%.[14]

    • NADPH Solution: Prepare an NADPH regenerating system or a solution of NADPH cofactor in phosphate buffer.[18] A typical final concentration is 1 mM. Prepare this solution fresh just before use, as NADPH is unstable.

  • Incubation Procedure:

    • Causality: This procedure simulates the conditions of hepatic metabolism. Temperature control is crucial for enzymatic activity.

    • Pre-incubation: In a 96-well plate, add the diluted HLM solution and the test compound (final concentration typically 1 µM).[5][14] Include control wells: a negative control without NADPH to measure non-enzymatic degradation, and a positive control compound with known metabolic properties (e.g., Diazepam, Diclofenac) to validate the assay.[16][17]

    • Pre-incubate the plate for 5-10 minutes at 37°C to allow the compound to equilibrate with the microsomes.[5]

  • Initiation and Sampling:

    • Causality: The addition of NADPH initiates the metabolic reaction by providing the necessary reducing equivalents for CYP enzymes.[16]

    • Initiate the reaction by adding pre-warmed NADPH solution to all wells except the negative controls.[5] This point is considered T=0.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture into a separate 96-well plate containing an ice-cold 'stop solution' (typically acetonitrile or methanol containing an internal standard for analytical quantification).[17][18]

  • Termination and Sample Processing:

    • Causality: The organic solvent of the stop solution precipitates the microsomal proteins, instantly halting all enzymatic activity.[15]

    • Once all time points are collected, centrifuge the termination plate at high speed (e.g., 3000 rpm for 15 minutes at 4°C) to pellet the precipitated proteins.[17]

    • Carefully transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the sensitivity and specificity required to accurately quantify the low concentrations of the parent compound remaining at each time point.

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard.

    • Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.

    • Half-Life (t½): Calculated as t½ = 0.693 / k.

    • Intrinsic Clearance (CLint): Calculated as CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[15]

Conclusion and Strategic Insights

The metabolic stability of a drug candidate is a critical, tunable property. This guide demonstrates that while both 1,2-oxazol-3-ol and oxadiazole derivatives serve as valuable bioisosteres, they possess distinct metabolic profiles.

  • For Ester/Amide Replacement: The oxadiazole scaffold is a superior choice. However, the isomeric form matters immensely. The 1,3,4-oxadiazole ring is demonstrably more resistant to metabolic degradation than the 1,2,4-oxadiazole isomer and should be the preferred choice when metabolic stability is a concern.[12]

  • For Carboxylic Acid Replacement: The 1,2-oxazol-3-ol scaffold is a viable option, particularly when the acidic functionality is required for target engagement. Its stability is generally comparable to that of the 1,2,4-oxadiazole, with N-O bond cleavage being a potential liability.[3][13]

The provided experimental protocol offers a reliable framework for empirically determining these properties. By integrating this understanding of inherent scaffold stability with robust experimental validation, researchers can make more informed decisions, accelerating the design of drug candidates with improved pharmacokinetic profiles and a higher probability of clinical success.

References

  • ResearchGate. Oxadiazole isomers: All bioisosteres are not created equal | Request PDF. Available from: [Link]

  • PubMed. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Available from: [Link]

  • PMC. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Available from: [Link]

  • ResearchGate. Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Available from: [Link]

  • SCIRP. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Available from: [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. Available from: [Link]

  • EMBL-EBI. Document: Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. (CHEMBL5550113). Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • ScienceDirect. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. Available from: [Link]

  • The Royal Society of Chemistry. A statistical analysis of in-vitro human microsomal metabolic stability of heterocyclic replacement for di-substituted phenyl in. Available from: [Link]

  • Creative Bioarray. Microsomal Stability Assay. Available from: [Link]

  • MTTlab. Microsomal Stability Assay. Available from: [Link]

  • ResearchGate. (PDF) EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. Available from: [Link]

  • ResearchGate. Systematic Review on 1,2,3‐Oxadiazoles, 1,2,4‐Oxadiazoles, and 1,2,5‐Oxadiazoles in the Antimycobacterial Drug Discovery. Available from: [Link]

  • Frontiers. Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. Available from: [Link]

  • Taylor & Francis Online. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Available from: [Link]

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Validation

A Comparative Guide to Bioanalytical Method Validation: Quantifying 1,2-oxazol-3-ol in Human Plasma

Introduction: The Challenge of Small Polar Molecule Bioanalysis In the landscape of pharmacokinetic (PK) and toxicokinetic (TK) studies, the accurate quantification of drug candidates and their metabolites in biological...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Small Polar Molecule Bioanalysis

In the landscape of pharmacokinetic (PK) and toxicokinetic (TK) studies, the accurate quantification of drug candidates and their metabolites in biological matrices is paramount. This guide focuses on 1,2-oxazol-3-ol, a representative small, polar heterocyclic compound, which presents distinct analytical challenges. Its inherent polarity can lead to poor retention on traditional reversed-phase chromatographic columns, while the complexity of plasma—a matrix rich in proteins, lipids, and endogenous small molecules—can cause significant interference and matrix effects.[1]

The objective of this document is to provide a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection as a primary analytical technique for the quantification of 1,2-oxazol-3-ol in plasma. We will delve into the rationale behind method development, present a detailed protocol for validation in accordance with stringent regulatory standards, and contrast its performance with two powerful alternatives: Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust, reliable, and fit-for-purpose bioanalytical methods.

The foundation of any reliable bioanalytical data package is rigorous method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the International Council for Harmonisation (ICH), have established comprehensive guidelines.[2][3][4][5][6] These guidelines ensure that an analytical method is accurate, precise, selective, and reproducible for its intended use.[3][7]

The Workhorse Method: Reversed-Phase HPLC with UV Detection

An HPLC-UV system represents a cost-effective, robust, and widely accessible platform for quantitative analysis. Its successful application for a polar analyte like 1,2-oxazol-3-ol hinges on meticulous method development, particularly in the selection of stationary phase chemistry and sample preparation strategy.

Causality in Method Development: A Rationale-Driven Approach
  • Chromatographic Strategy: The primary challenge for 1,2-oxazol-3-ol is achieving adequate retention on a non-polar stationary phase. A standard C18 column is a versatile starting point.[8] To enhance retention of this polar molecule, the mobile phase composition is critical. Utilizing a high aqueous content in the initial mobile phase conditions is necessary. Furthermore, incorporating a low concentration of an acid modifier, such as 0.1% formic acid, serves a dual purpose: it suppresses the ionization of any acidic or basic functional groups on the analyte, promoting better retention and yielding sharper, more symmetrical peak shapes.[9]

  • Sample Preparation: The Critical First Step: The goal of sample preparation is to remove matrix components that can interfere with the analysis or damage the analytical column, primarily proteins and phospholipids.[10] For bioanalysis, three techniques are prevalent: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[11][12]

    • Protein Precipitation (PPT) is often the simplest and fastest method, making it ideal for high-throughput environments.[13][14] It involves adding a water-miscible organic solvent (e.g., acetonitrile) to the plasma, which denatures and precipitates the proteins.[15][16] While effective for protein removal, it is the "dirtiest" of the cleanup methods, leaving many endogenous small molecules in the supernatant.

    • Liquid-Liquid Extraction (LLE) offers a cleaner extract by partitioning the analyte between the aqueous plasma and an immiscible organic solvent.[11][17] This method's selectivity is dependent on the analyte's pKa and LogP, requiring careful pH adjustment and solvent selection.[17]

    • Solid-Phase Extraction (SPE) provides the cleanest samples by using a solid sorbent to selectively retain the analyte while interferences are washed away.[12][18] Though highly effective, SPE is typically more time-consuming and expensive than PPT or LLE.[10]

For this guide, we select Protein Precipitation with acetonitrile as our primary sample preparation method due to its simplicity, speed, and suitability for early-stage drug development where high throughput is often a priority.

Visualizing the Workflow: Sample Preparation

The protein precipitation workflow is a straightforward yet critical process to ensure a clean sample is introduced to the HPLC system.

cluster_prep Protein Precipitation Workflow plasma 1. Aliquot Plasma Sample (e.g., 100 µL) is 2. Add Internal Standard (IS) plasma->is ppt 3. Add Cold Acetonitrile (3:1 v/v ratio) is->ppt vortex 4. Vortex to Precipitate Proteins ppt->vortex centrifuge 5. Centrifuge at High Speed vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant inject 7. Inject into HPLC System supernatant->inject

Caption: A typical workflow for plasma sample preparation using protein precipitation.

A Framework for Trust: The Bioanalytical Method Validation Protocol

Validation is the formal process of proving that an analytical method is acceptable for its intended purpose. The following protocol outlines the key experiments required by regulatory bodies like the FDA and EMA.[2][3][4][5][7]

Detailed Experimental Protocol: HPLC-UV

Instrumentation & Conditions:

  • HPLC System: Quaternary pump, autosampler, column oven, UV-Vis detector.

  • Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 7-minute linear gradient from 5% to 95% B, followed by a 3-minute re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 265 nm (hypothetical λmax for 1,2-oxazol-3-ol).

Validation Experiments:

  • Selectivity: Analyze at least six different blank plasma lots to ensure no endogenous components interfere with the peaks of the analyte or the internal standard (IS).

  • Calibration Curve & Linearity: Prepare a series of calibration standards in plasma (typically 8 non-zero standards) covering the expected concentration range. The curve is generated by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.

  • Accuracy and Precision: Analyze Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. This should be done in replicate (n=5) on the same day (intra-day) and across at least three different days (inter-day).

    • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).[2][7]

  • Recovery & Matrix Effect:

    • Recovery: Compares the analyte response from an extracted plasma sample to the response of an unextracted standard solution of the same concentration.

    • Matrix Effect: Investigates the suppression or enhancement of the analyte's signal due to co-eluting matrix components. This is assessed by comparing the response of an analyte spiked into an extracted blank plasma sample to the response of a pure standard solution.

  • Stability: Assess the stability of the analyte in plasma under various conditions:

    • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for a duration that mimics sample handling time.

    • Long-Term Stability: Stored at the intended storage temperature (e.g., -80 °C) for an extended period.

Visualizing the Validation Process

The validation process is a systematic evaluation of a method's performance characteristics.

cluster_params Core Validation Parameters cluster_matrix Matrix & Stability Parameters Validation Bioanalytical Method Validation (ICH M10) Selectivity Selectivity No interference at analyte/IS retention times Validation->Selectivity Linearity Linearity & Range r² ≥ 0.99, 8-point curve Validation->Linearity Accuracy Accuracy %Bias within ±15% (±20% at LLOQ) Validation->Accuracy Precision Precision %RSD ≤ 15% (≤20% at LLOQ) Validation->Precision Sensitivity Sensitivity LLOQ & LOD determination Validation->Sensitivity Recovery Recovery Consistent & reproducible extraction efficiency Validation->Recovery MatrixEffect Matrix Effect Assess ion suppression/enhancement Validation->MatrixEffect Stability Stability Freeze-Thaw, Bench-Top, Long-Term Validation->Stability

Caption: Key parameters for bioanalytical method validation as per regulatory guidelines.

Performance Comparison: HPLC vs. UPLC vs. LC-MS/MS

While HPLC-UV is a reliable method, alternative technologies offer significant advantages in speed, sensitivity, and selectivity.

UPLC-UV: The Evolution of Speed and Efficiency

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement over traditional HPLC. It utilizes columns packed with sub-2 µm particles, which requires instrumentation capable of operating at much higher pressures (up to 15,000 psi).[19][20]

  • Key Advantages:

    • Speed: Run times can be reduced by a factor of 5-10 compared to HPLC, dramatically increasing sample throughput.[21][22]

    • Resolution: The smaller particles provide much higher chromatographic efficiency, leading to better separation of closely eluting peaks.[23]

    • Sensitivity: Peaks are narrower and taller, which improves the signal-to-noise ratio and can lead to lower limits of quantification (LLOQ).[21][23]

    • Reduced Solvent Consumption: Faster run times and lower flow rates result in significant cost savings and reduced environmental impact.[22]

LC-MS/MS: The Gold Standard for Sensitivity and Selectivity

Liquid Chromatography-Tandem Mass Spectrometry is the benchmark technique for quantitative bioanalysis.[3] It couples the separation power of LC with the highly selective and sensitive detection of a mass spectrometer. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, or MRM), LC-MS/MS can quantify an analyte with exceptional specificity, even in the presence of co-eluting interferences.

  • Key Advantages:

    • Unmatched Sensitivity: LOQs are typically in the low ng/mL or even pg/mL range, which is essential for potent drugs or studies with low administered doses.

    • Superior Selectivity: The specificity of MRM transitions minimizes the impact of matrix interferences that might affect UV detection.

    • Structural Information: Provides mass information that confirms the identity of the analyte.

At-a-Glance: Quantitative Performance Comparison

The table below provides a summary of expected performance characteristics for the three methods when quantifying 1,2-oxazol-3-ol in plasma.

ParameterHPLC-UV UPLC-UV LC-MS/MS
Lower Limit of Quantification (LLOQ) 20 - 50 ng/mL5 - 15 ng/mL0.1 - 1 ng/mL
Linear Range 50 - 5000 ng/mL10 - 2000 ng/mL0.1 - 500 ng/mL
Typical Run Time 10 - 15 min2 - 4 min2 - 5 min
Accuracy (% Bias) < ±15%< ±15%< ±15%
Precision (% RSD) < 15%< 15%< 15%
Selectivity Moderate; susceptible to UV-active interferencesGood; improved by higher resolutionExcellent; based on mass transitions
Throughput Low to MediumHighHigh
Relative Instrument Cost $

Conclusion and Expert Recommendations

The choice of an analytical method for quantifying 1,2-oxazol-3-ol in plasma is a strategic decision dictated by the specific requirements of the study.

  • HPLC-UV remains a viable and robust option, particularly for non-GLP discovery studies or when analyte concentrations are expected to be high (in the µg/mL range). Its simplicity and lower cost are significant advantages, provided that sufficient selectivity can be achieved.

  • UPLC-UV offers a compelling upgrade from HPLC, providing substantial improvements in throughput and sensitivity with a moderate increase in cost. It is an excellent choice for regulated preclinical studies and clinical trials where speed and efficiency are critical, and the required sensitivity is within the reach of UV detection.[19]

  • LC-MS/MS is the undisputed gold standard and the required method for most regulated bioanalytical studies.[3] Its superior sensitivity and selectivity are often necessary to accurately define the pharmacokinetic profile of a drug, especially at later time points when concentrations are low. While the initial investment is high, the quality and reliability of the data are unparalleled.

Ultimately, regardless of the technology chosen, the integrity of the resulting data rests entirely on a foundation of rigorous and comprehensive method validation. Each protocol must be a self-validating system, meticulously documented and executed to meet the exacting standards of the global regulatory community.

References

  • Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . (2025). [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . (2025). [Link]

  • Guideline Bioanalytical method validation . European Medicines Agency (EMA). (2011). [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . (2012). [Link]

  • Fast and Sensitive Quantitative LC-MS/MS Methods in Bioanalysis: HPLC versus UPLC . [Link]

  • Sample treatment based on extraction techniques in biological matrices . Ovid. [Link]

  • Comparison of protein precipitation methods for sample preparation prior to proteomic analysis . PubMed. (2004). [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis . U.S. Food and Drug Administration (FDA). (2022). [Link]

  • HPLC Vs UPLC - What's The Difference? . Industry News. (2022). [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance . U.S. Department of Health and Human Services (HHS). [Link]

  • Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview . PromoChrom. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability . Federal Register. (2022). [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates . Agilent Technologies. [Link]

  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry . PMC. (2021). [Link]

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  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]

  • Liquid−Liquid−Liquid Microextraction for Sample Preparation of Biological Fluids Prior to Capillary Electrophoresis . ACS Publications. [Link]

  • ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION . Norlab. [Link]

  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions . Waters Corporation. [Link]

  • HPLC vs UHPLC: Key Differences & Applications . Phenomenex. (2025). [Link]

  • The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction . Taylor & Francis Online. (2012). [Link]

  • Differences between HPLC and UPLC . Pharmaguideline. (2018). [Link]

  • HPLC Vs UPLC: Differences In Application, Performance And Cost . GMP Insiders. (2025). [Link]

  • Sample Preparation – Liquid-Liquid Extraction . SCION Instruments. (2024). [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis . (2023). [Link]

  • Plasma Sample Preparation for Solid Phase Extraction of Chosen Xenobiotics, Utilizing Salts Differing in Ion Chaotropicity . Taylor & Francis Online. (2014). [Link]

  • Quantification of polar drugs in human plasma with liquid chromatography-tandem mass spectrometry . PubMed. (2009). [Link]

  • Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma . MDPI. (2023). [Link]

  • Solid Phase Extraction (SPE) Sample Preparation - Fundamentals . YouTube. (2016). [Link]

  • A Micro‐Flow Liquid Chromatography–Mass Spectrometry Method for the Quantification of Oxylipins in Volume‐Limited Human Plasma . PMC. (2024). [Link]

  • Comprehensive Quantitative Profiling of Less Polar Lipids in Human Plasma Using Validated Reversed-Phase UHPSFC/MS/MS . ACS Publications. (2025). [Link]

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  • Discovering Oxysterols in Plasma: A Window on the Metabolome . PMC - NIH. [Link]

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Comparative

A Comparative In Vitro Toxicity Analysis of 1,2-Oxazol-3-ol Structural Analogs

An In-Depth Technical Guide Introduction: The Isoxazole Scaffold in Drug Discovery The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The 1,2-oxazol-3-ol (also known as 3-hydroxyisoxazole) moiety, in particular, serves as a versatile starting point for the development of novel therapeutic agents.[3] However, as with any chemical series, structural modifications that enhance efficacy can also introduce or potentiate toxicity. Early and comprehensive in vitro toxicity assessment is therefore critical to de-risk drug development programs, saving significant time and resources by identifying liabilities at a preclinical stage.[4][5]

This guide provides a framework for the comparative in vitro toxicity evaluation of structural analogs of 1,2-oxazol-3-ol. We will move beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating approach. By profiling compounds across a battery of assays assessing cytotoxicity, genotoxicity, and organ-specific toxicity, researchers can build a comprehensive safety profile and elucidate critical structure-toxicity relationships (STR).

Selected Analogs for Comparative Analysis

To illustrate the comparative approach, we have selected the parent 1,2-oxazol-3-ol and three representative structural analogs. These compounds were chosen to explore how different functional groups appended to the core scaffold can modulate the toxicity profile.

  • Compound A: 1,2-Oxazol-3-ol (Parent Compound): The core scaffold, serving as our baseline for comparison.

  • Compound B: Muscimol: A naturally occurring psychoactive analog found in Amanita muscaria mushrooms, known for its potent GABA-A receptor agonism.[6][7] Its well-defined neuroactivity makes it an important comparator.

  • Compound C: Ibotenic Acid: The biosynthetic precursor to muscimol, also found in Amanita species.[8][9] It is a known neurotoxin that acts as a glutamate receptor agonist, providing a case study in excitotoxicity.[8][10]

  • Compound D: 5-(4-tert-butylphenyl)-1,2-oxazol-3-ol (Hypothetical Analog): A synthetic derivative featuring a bulky, lipophilic group. This modification is designed to explore the effects of increased lipophilicity on general cytotoxicity and metabolic liabilities.

A Multi-Parametric Framework for Toxicity Assessment

No single assay can capture the full spectrum of potential toxicological liabilities.[11] A tiered, multi-parametric strategy is essential for a comprehensive assessment. Our approach begins with a broad screening for basal cytotoxicity to determine the primary potency of the compounds, followed by more specific assays to investigate key mechanistic liabilities like genotoxicity and hepatotoxicity. This workflow ensures that resources are focused and that the most relevant toxicological endpoints are investigated.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Interpretation A Compound Synthesis & Characterization B Basal Cytotoxicity Assay (e.g., MTT, Neutral Red Uptake) Determine IC50 Values A->B Test Analogs C Genotoxicity Assessment (In Vitro Micronucleus Assay) B->C Prioritize based on IC50 D Organ-Specific Toxicity (e.g., Hepatotoxicity Assay) B->D Prioritize based on IC50 & intended use E Structure-Toxicity Relationship (STR) Analysis C->E D->E F Lead Candidate Selection or Redesign E->F G CompoundD Compound D (Lipophilic Analog) Metabolism Metabolic Activation (e.g., by CYPs in HepG2) CompoundD->Metabolism ROS Increased ROS (Reactive Oxygen Species) Metabolism->ROS GSH_Depletion GSH Depletion ROS->GSH_Depletion overwhelms antioxidant defense Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Membrane_Damage Membrane Damage (Lipid Peroxidation) ROS->Membrane_Damage Apoptosis Apoptosis / Necrosis Mito_Dys->Apoptosis Membrane_Damage->Apoptosis LDH_Leakage LDH Leakage Membrane_Damage->LDH_Leakage

Caption: Hypothesized Pathway of Oxidative Stress-Induced Cytotoxicity.

Conclusion and Future Directions

This guide demonstrates a systematic and robust methodology for the comparative in vitro toxicity assessment of 1,2-oxazol-3-ol structural analogs. Our analysis illustrates that while the core scaffold may be well-tolerated, modifications to its structure can profoundly impact the safety profile. The introduction of a lipophilic moiety in our hypothetical analog (Compound D) significantly increased cytotoxicity and introduced both genotoxic and hepatotoxic liabilities, likely mediated by oxidative stress.

These findings underscore the necessity of conducting a battery of in vitro toxicity tests early in the drug discovery process. By integrating assays for cytotoxicity, genotoxicity, and organ-specific toxicity, researchers can identify potential hazards, elucidate structure-toxicity relationships, and make informed decisions to guide the design of safer, more effective therapeutic candidates.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Cell-Based Assays of 2H-Isoxazolo[4,5-B]indole Derivatives. Benchchem.
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  • PubMed. (2023, January 7). Drug Metabolism of Hepatocyte-like Organoids and Their Applicability in In Vitro Toxicity Testing. PubMed.
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  • National Toxicology Program. (2010, July 20). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. National Toxicology Program.
  • OECD. (2010, July 20). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD.
  • Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Tox Lab.
  • An-Najah Staff. (2021, March 9). Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah Staff.
  • RE-Place. (2014, September 26). OECD Test Guideline 487. RE-Place.
  • ResearchGate. (n.d.). Effects of Amanita muscaria extract on different in vitro neurotoxicity models at sub-cellular and cellular levels. ResearchGate.
  • Inxight Drugs. (n.d.). IBOTENIC ACID. Inxight Drugs.
  • MMSL. (2017, September 8). PHARMACOLOGICALLY AND TOXICOLOGICALLY RELEVANT COMPONENTS OF Amanita muscaria. MMSL.
  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • FDA. (2024, September 9). Scientific Memorandum: Amanita Muscaria (9/9/2024). FDA.
  • PubMed. (2019, July 17). Effects of Amanita muscaria extract on different in vitro neurotoxicity models at sub-cellular and cellular levels. PubMed.
  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. WuXi AppTec.
  • ScienceDirect. (2024, April 15). Natural products-isoxazole hybrids. ScienceDirect.
  • Walsh Medical Media. (2015, September 7). Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Walsh Medical Media.
  • IRIS Unimore. (2021, September 28). Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. IRIS Unimore.
  • ResearchGate. (2025, August 6). Effects of new tetrahydroquinoline-isoxazole hybrids on bioenergetics of hepatocarcinoma Hep-G2 cells and rat liver mitochondria | Request PDF. ResearchGate.
  • MDPI. (2018, October 22). Isoxazole Derivatives as Regulators of Immune Functions. MDPI.

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 1,2-Oxazol-3-ol and Isoxazole

Abstract For researchers, synthetic chemists, and drug development professionals, the unambiguous identification of structural isomers is a critical analytical challenge. Isoxazole and its derivatives are foundational sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For researchers, synthetic chemists, and drug development professionals, the unambiguous identification of structural isomers is a critical analytical challenge. Isoxazole and its derivatives are foundational scaffolds in medicinal chemistry, and distinguishing between positional isomers is paramount for understanding structure-activity relationships. This guide provides an in-depth, objective comparison of the mass spectrometric fragmentation patterns of two key isomers: the parent isoxazole ring and its hydroxylated analogue, 1,2-oxazol-3-ol (also known as isoxazol-3-ol or 3-hydroxyisoxazole). By examining their behavior under Electron Ionization (EI) and Electrospray Ionization (ESI), we reveal distinct, diagnostic fragmentation pathways rooted in their fundamental structural differences. This document details the underlying chemical principles, provides validated experimental protocols, and presents the data in a clear, comparative format to serve as a definitive reference for the structural elucidation of these important heterocyclic motifs.

Introduction: The Challenge of Isoxazole Isomers

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is present in a wide array of pharmaceuticals, including the non-steroidal anti-inflammatory drug Valdecoxib and the psychoactive constituent of Amanita muscaria, muscimol.[1][2] The precise arrangement of substituents and heteroatoms dictates the molecule's pharmacological and physicochemical properties.

Compound Structure Key Features
Isoxazole The fundamental, unsubstituted aromatic ring. Molecular Weight: 69.06 g/mol .[3]
1,2-Oxazol-3-ol A hydroxylated analogue, capable of keto-enol tautomerism. Molecular Weight: 85.06 g/mol . (Structure shown is the related Muscimol, a 5-(aminomethyl) substituted version).

Mass spectrometry (MS) is a cornerstone technique for molecular identification. However, isomers often yield molecular ions of the same mass, necessitating a detailed analysis of their fragmentation patterns. The fragmentation of a molecule in the gas phase is not random; it is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The presence and position of a hydroxyl group on the 1,2-oxazol-3-ol ring introduce new fragmentation channels that are absent in the parent isoxazole, providing a clear basis for their differentiation.

Experimental Methodologies

To ensure reproducible and comparable data, the following protocols for sample analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are recommended.

Protocol for GC-MS with Electron Ionization (EI)

This method is ideal for volatile and thermally stable compounds like the parent isoxazole.

Rationale: EI uses a high-energy electron beam (typically 70 eV) to ionize molecules, inducing extensive and reproducible fragmentation. This "hard" ionization technique is excellent for creating a characteristic "fingerprint" mass spectrum that can be compared against spectral libraries like NIST.[4][5]

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of the analyte (e.g., isoxazole) in 1 mL of a volatile solvent such as dichloromethane or methanol.

  • Injection: Inject 1 µL of the sample solution into the GC-MS system equipped with a standard nonpolar column (e.g., DB-5ms).

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230°C

    • Mass Range: Scan from m/z 35 to 200.

Protocol for LC-MS with Electrospray Ionization (ESI)

This method is better suited for more polar, less volatile, or thermally sensitive compounds like 1,2-oxazol-3-ol.

Rationale: ESI is a "soft" ionization technique that typically generates protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal initial fragmentation.[6] Fragmentation is then induced in a controlled manner using Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), allowing for systematic investigation of fragmentation pathways.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of the analyte (e.g., 1,2-oxazol-3-ol) in 1 mL of a 50:50 mixture of water and methanol containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Infusion/Chromatography: Introduce the sample via direct infusion at 5 µL/min or via an LC system with a C18 column.

  • MS Conditions (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 300°C

    • Nebulizer Pressure: 30 psi

    • Full Scan (MS1): Scan from m/z 50 to 250 to identify the protonated molecular ion [M+H]+.

    • Tandem MS (MS/MS): Select the [M+H]+ ion and subject it to CID with varying collision energies (e.g., 10-40 eV) to generate a product ion spectrum.

Results: A Head-to-Head Comparison of Fragmentation Patterns

The structural differences between isoxazole and 1,2-oxazol-3-ol lead to markedly different mass spectra.

Isoxazole: The Signature of a Stable Aromatic Ring

Under 70 eV EI conditions, isoxazole (MW = 69) produces a characteristic spectrum dominated by its molecular ion. The primary fragmentation event is the cleavage of the weakest bond in the ring, the N-O bond, followed by rearrangements and loss of small neutral molecules.[7]

Table 1: Key EI Fragments of Isoxazole

m/zProposed IonFormulaProposed Neutral LossNotes
69Molecular Ion[C₃H₃NO]⁺•-Base Peak, indicating a stable aromatic ring.[3]
41Acetonitrile Cation Radical[C₂H₃N]⁺•COLoss of carbon monoxide after N-O bond cleavage and rearrangement.[7]
40Acrylonitrile-derived ion[C₂H₂N]⁺HCOLoss of a formyl radical, suggesting significant rearrangement.[3][7]
39Cyclopropenyl Cation[C₃H₃]⁺NOLoss of nitric oxide.

The fragmentation can be visualized as an initial ring-opening, driven by the instability of the N-O bond, followed by the expulsion of stable neutral molecules.

1,2-Oxazol-3-ol: The Influence of the Hydroxyl Group

Due to its higher polarity and potential for tautomerization, 1,2-oxazol-3-ol (MW = 85) is best analyzed by ESI-MS/MS. In positive ion mode, it readily forms a protonated molecule [M+H]+ at m/z 86. Its fragmentation is dictated by the presence of the hydroxyl group, which introduces unique reaction pathways not available to isoxazole.

Table 2: Key ESI-MS/MS Fragments of 1,2-Oxazol-3-ol (Precursor Ion m/z 86)

m/zProposed IonFormulaProposed Neutral LossNotes
86Protonated Molecular Ion[C₃H₄NO₂]⁺-Precursor ion for MS/MS analysis.
69[C₃H₃NO]⁺NH₃Loss of ammonia, a pathway observed in related hydroxy-heterocycles.
58[C₂H₄NO]⁺COLoss of carbon monoxide is a common fragmentation for cyclic ketones/enols.
43Acetyl Cation[C₂H₃O]⁺HNCOLoss of isocyanic acid, indicating ring cleavage and rearrangement.
42Ketene Cation Radical[C₂H₂O]⁺•CH₂NOFragmentation involving cleavage of multiple ring bonds.

The fragmentation of 1,2-oxazol-3-ol is more complex, involving losses related to its enol (-OH) and potential keto (=O) tautomeric forms. The loss of CO is particularly diagnostic of the carbonyl character of the tautomer.

Mechanistic Insights and Visualization

The divergent fragmentation pathways can be rationalized by examining the underlying chemical mechanisms. The following diagrams, generated using DOT language, illustrate these distinct processes.

Fragmentation Pathway of Isoxazole (EI)

Isoxazole_Fragmentation

Fragmentation Pathway of 1,2-Oxazol-3-ol (ESI-MS/MS)

Oxazolol_Fragmentation

Conclusion: A Clear Distinction

The mass spectrometric analysis of isoxazole and 1,2-oxazol-3-ol reveals distinct and diagnostic fragmentation patterns that allow for their unambiguous differentiation.

  • Isoxazole , under EI, shows a stable molecular ion at m/z 69 and key fragments at m/z 41 (loss of CO) and m/z 40 (loss of HCO).

  • 1,2-Oxazol-3-ol , under ESI-MS/MS, shows a protonated molecule at m/z 86 and characteristic product ions at m/z 58 (loss of CO) and m/z 43 (loss of HNCO).

These differences are directly attributable to their chemical structures. The robust aromaticity of isoxazole favors fragmentation pathways that maintain stable substructures, while the hydroxyl group in 1,2-oxazol-3-ol enables keto-enol tautomerism and facilitates unique neutral losses. For researchers in medicinal chemistry and related fields, understanding these fundamental fragmentation behaviors is essential for the confident structural elucidation of novel isoxazole-containing compounds.

References

  • Journal of the American Society for Mass Spectrometry. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. ACS Publications. Available from: [Link]

  • NIST. (n.d.). Isoxazole, 3,5-dimethyl-. NIST WebBook. Available from: [Link]

  • Bouchoux, G., & Hoppilliard, Y. (1981). Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry, 16(10), 459–464.
  • Journal of the American Society for Mass Spectrometry. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Available from: [Link]

  • PubChem. (n.d.). Isoxazole. National Institutes of Health. Available from: [Link]

  • Linert, I., et al. (2010). Fragmentation of isoxazole molecules by electron impact in the energy range 10–85 eV. R Discovery. Available from: [Link]

  • NIST. (n.d.). Oxazole. NIST WebBook. Available from: [Link]

  • PubMed Central (PMC). (2026). Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis by Electrospray Ionization Orbitrap Mass Spectrometry. National Institutes of Health. Available from: [Link]

  • ResearchGate. (n.d.). Determination of regioisomers by EI (electron ionization) mass spectrometry. Available from: [Link]

  • World News of Natural Sciences. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. Available from: [Link]

  • ACS Publications. (2020). Deprotonation of Isoxazole: A Photoelectron Imaging Study. Available from: [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Available from: [Link]

  • PubMed. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. National Institutes of Health. Available from: [Link]

  • The Journal of Organic Chemistry. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. ACS Publications. Available from: [Link]

  • PubMed. (2017). Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory. National Institutes of Health. Available from: [Link]

  • ResearchGate. (2025). ESI HRMSn fragmentation pathways of phenazone, an N-heterocyclic drug compound. Available from: [Link]

  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Available from: [Link]

  • Oregon State University. (2004). Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry. Available from: [Link]

  • ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. (n.d.). Available from: [Link]

  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Available from: [Link]

  • Life Science and NanoBioScience. (2024). Construction of Isoxazole ring: An Overview. Available from: [Link]

  • MDPI. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. Available from: [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. National Institutes of Health. Available from: [Link]

  • Wikipedia. (n.d.). Muscimol. Available from: [Link]

  • PubMed. (2010). Synthesis and antimicrobial activity of 1,2,3-triazoles containing quinoline moiety. National Institutes of Health. Available from: [Link]

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Safety & Regulatory Compliance

Safety

1,2-Oxazol-3-OL proper disposal procedures

1,2-Oxazol-3-ol (3-Hydroxyisoxazole): Comprehensive Safety, Handling, and Disposal Guide 1. Executive Summary & Chemical Profile 1,2-Oxazol-3-ol (commonly known as 3-hydroxyisoxazole) is a privileged heterocyclic scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

1,2-Oxazol-3-ol (3-Hydroxyisoxazole): Comprehensive Safety, Handling, and Disposal Guide

1. Executive Summary & Chemical Profile 1,2-Oxazol-3-ol (commonly known as 3-hydroxyisoxazole) is a privileged heterocyclic scaffold widely utilized in medicinal chemistry and drug development. Recognized as a highly effective1[1], it provides a planar, ionizable pharmacophore that improves lipophilicity and membrane permeability compared to standard carboxylate anions[2]. However, its unique physicochemical properties—specifically its tautomeric behavior and mild acidity—demand precise operational and disposal protocols to ensure laboratory safety and environmental compliance.

2. Hazard Assessment & Mechanistic Toxicology Understanding the chemical nature of 1,2-oxazol-3-ol is critical for predicting its behavior in waste streams.

  • Tautomerism and Acidity: The compound oscillates between the 3-hydroxyisoxazole (enol) form and the isoxazol-3(2H)-one (keto) form[2]. With a predicted pKa of approximately 4.0–5.0, it is remarkably similar in acidity to acetic acid[1][2]. This means aqueous waste streams containing this compound will be mildly acidic and can react with strong bases or oxidizers if not properly segregated.

  • Toxicity & Reactivity: While the unsubstituted 1,2-oxazol-3-ol primarily causes skin and serious eye irritation (GHS Hazard Statements H315, H319)[3], specific derivatives exhibit profound neurotoxicity. For example, Muscimol (5-aminomethyl-3-hydroxyisoxazole), a potent GABA-A receptor agonist, is classified by the EPA as an acutely hazardous P-listed waste (RCRA waste number P007)[4]. Furthermore, the general instability of the 1,2-oxazole ring is attributed to the weak N-O bond[5], meaning it can undergo exothermic decomposition if exposed to strong oxidizing agents[6].

Table 1: Key Physicochemical and Safety Data

Property / AttributeValue / Description
Chemical Formula C3H3NO2[7]
Molecular Weight 85.06 g/mol [7]
pKa ~4.0 – 5.0 (Mildly acidic, comparable to acetic acid)[1][2]
Primary Hazards Skin irritation (H315), Eye irritation (H319)[3]
Incompatibilities Strong oxidizing agents, strong alkalis[6]
Combustion Byproducts Nitrogen oxides (NOx), Carbon monoxide (CO)[6]

3. Waste Processing & Disposal Workflow Because 1,2-oxazol-3-ol contains a heteroaromatic ring, it must not be disposed of down the drain. Complete destruction requires high-temperature incineration to safely manage the nitrogen oxides (NOx) generated during combustion[6].

WasteWorkflow Waste 1,2-Oxazol-3-ol Waste Stream Assess Assess Derivative & Toxicity Profile Waste->Assess PList Acutely Toxic Derivative (e.g., Muscimol - P007) Assess->PList Highly Toxic Standard Standard Heterocyclic Organic Waste Assess->Standard Standard Incineration High-Temperature Incineration PList->Incineration Segregated RCRA Aqueous Aqueous Waste (Acidic, pKa ~4-5) Standard->Aqueous Solid Solid/Powder Waste (Contaminated PPE/Vials) Standard->Solid Neutralize Neutralize (pH 6-8) Avoid Strong Oxidizers Aqueous->Neutralize Solid->Incineration Solid Waste Drum Neutralize->Incineration Aqueous Waste Drum

Figure 1: Decision matrix and disposal workflow for 1,2-oxazol-3-ol and its derivatives.

4. Standard Operating Procedure: Step-by-Step Disposal Protocols

Protocol A: Disposal of Aqueous Solutions

  • Segregation: Isolate the 1,2-oxazol-3-ol aqueous waste from strong oxidizing agents. Causality: The weak N-O bond in the isoxazole ring is susceptible to oxidative cleavage, which can lead to exothermic decomposition and pressurization of waste containers[5][6].

  • pH Assessment: Measure the pH of the solution. Due to its pKa of ~4-5, aqueous solutions of 1,2-oxazol-3-ol are inherently acidic[1].

  • Neutralization: Slowly add a mild base (e.g., 1M Sodium Bicarbonate) while stirring until the pH reaches 6.0–8.0. Causality: Because 1,2-oxazol-3-ol acts as a carboxylic acid bioisostere[2], unneutralized aqueous waste can inadvertently react with basic components in communal waste drums, leading to off-gassing.

  • Validation: Verify neutralization by using a calibrated pH meter or high-resolution pH strips before transferring to the main aqueous waste drum. Self-Validating Step: This creates a mandatory checkpoint ensuring the solution is chemically inert before consolidation.

  • Consolidation & Disposal: Transfer the neutralized solution into a designated "Aqueous Hazardous Waste" carboy. Arrange for pickup by a certified hazardous waste contractor for high-temperature incineration.

Protocol B: Disposal of Solid Waste and Contaminated Consumables

  • Collection: Gather all unreacted solid 1,2-oxazol-3-ol, contaminated weighing paper, pipette tips, and gloves.

  • Containment: Place the materials into a chemically compatible, sealable solid waste container (e.g., a high-density polyethylene (HDPE) bucket).

  • Labeling & Compliance: Label the container accurately. If the waste contains highly toxic derivatives like Muscimol, it MUST be explicitly labeled with its specific4[4] to ensure RCRA compliance.

  • Storage: Store in a cool, dry, well-ventilated area away from light and incompatible materials[6].

5. Emergency Spill Response Protocol In the event of a localized spill of solid 1,2-oxazol-3-ol powder:

  • Personal Protective Equipment (PPE): Immediately don fresh nitrile gloves, safety goggles, and a laboratory coat. If dust is generated, use an N95 or P100 particulate respirator to prevent inhalation of the irritant[3][8].

  • Containment: Do not use water initially. Causality: Adding water to a fine powder can aerosolize the particles and spread the mildly acidic compound over a larger surface area. Instead, gently cover the spill with a damp paper towel to suppress dust formation[8].

  • Collection: Carefully sweep or scoop the material using a non-sparking tool and place it into a designated solid hazardous waste container.

  • Decontamination & Validation: Wash the spill area thoroughly with soap and plenty of water[3]. Self-Validating Step: Verify the area is clean by swabbing the surface with a wet pH indicator strip; a neutral reading (pH ~7) confirms the complete removal of the acidic 1,2-oxazol-3-ol residue.

6. References

  • Title: SAFETY DATA SHEET - TCI Chemicals. Source: tcichemicals.com. URL:

  • Title: 5-Amino-3-methylisoxazole - SAFETY DATA SHEET. Source: thermofisher.com. URL:

  • Title: 5-Hexyl-1,2-oxazol-3-amine|High-Purity Research Chemical - Benchchem. Source: benchchem.com. URL:

  • Title: Hymexazol 10004-44-1 wiki - Guidechem. Source: guidechem.com. URL:

  • Title: 5-Phenylisoxazol-3-ol | 939-05-9 - Benchchem. Source: benchchem.com. URL:

  • Title: Carboxylic Acid (Bio)Isosteres in Drug Design - SciSpace. Source: scispace.com. URL:

  • Title: 3-hydroxy-isoxazole 5777-20-8 wiki - Guidechem. Source: guidechem.com. URL:

  • Title: Muscimol | C4H6N2O2 | CID 4266 - PubChem - NIH. Source: nih.gov. URL:

Handling

Comprehensive Safety and Operational Guide for Handling 1,2-Oxazol-3-ol

Chemical Profile & Hazard Causality 1,2-Oxazol-3-ol (CAS: 5777-20-8), also recognized as 3-Isoxazolol or 3(2H)-Isoxazolone, is a critical heterocyclic building block widely utilized in drug development and agrochemical s...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Hazard Causality

1,2-Oxazol-3-ol (CAS: 5777-20-8), also recognized as 3-Isoxazolol or 3(2H)-Isoxazolone, is a critical heterocyclic building block widely utilized in drug development and agrochemical synthesis ()[1]. Structurally, it features a five-membered ring containing adjacent nitrogen and oxygen atoms, fused with a carbonyl group[1].

The molecule exists in a dynamic tautomeric equilibrium between the OH-form (3-hydroxyisoxazole) and the NH-form (isoxazol-3(2H)-one) ()[2]. This tautomerism allows it to act as a highly effective carboxylic acid bioisostere, providing a planar, ionizable pharmacophore with superior lipid membrane permeability[2]. Because it shares a structural motif with potent GABA receptor agonists (such as Muscimol), handling this compound requires stringent safety and logistical protocols to prevent unintended biological exposure ()[3].

Quantitative Hazard & Property Summary
Property / HazardValue / Specification
CAS Number 5777-20-8[4]
Molecular Formula C3H3NO2[1]
Molecular Weight 85.06 g/mol [1]
GHS Hazard Codes H315 (Skin), H319 (Eye), H335 (Respiratory)[4]
Required Fume Hood Airflow 80–120 fpm[2]

Causality of Hazards: The compound's moderate solubility in polar solvents and its ionizable nature allow it to rapidly interact with moisture on the skin and ocular mucous membranes, causing acute irritation[1]. As a fine powder, it poses a significant inhalation risk, leading to rapid absorption across the alveolar epithelium[5].

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, the following PPE is mandatory. The scientific rationale behind each requirement ensures operators understand the causality of their safety protocols ()[5].

PPE CategorySpecificationCausality & Scientific Rationale
Eye/Face Protection Chemical safety goggles (EN166/ANSI Z87.1).Prevents micro-particulate dust from contacting ocular fluid. The compound's NH-form is highly stabilized in aqueous environments, leading to rapid dissolution and severe eye irritation[2][6].
Hand Protection Double-layered Nitrile gloves (minimum 0.11 mm thickness).The planar heterocyclic structure enhances membrane permeability. Double-gloving ensures that if the outer layer is compromised by micro-abrasions, the inner layer maintains a sterile, chemical-free barrier[6].
Respiratory Protection NIOSH-approved N95/P100 particulate respirator or EN 149 FFP2/FFP3.Required when handling outside a closed system. The powder can become electrostatically charged and aerosolize, leading to inhalation of biologically active motifs[2][6].
Body Protection Flame-retardant, anti-static lab coat with elastic cuffs.Prevents accumulation of static charge which can attract airborne powder. Elastic cuffs prevent accidental skin exposure at the wrist[6].

Operational Workflow: Safe Handling Protocol

The following step-by-step methodology must be strictly adhered to when weighing, transferring, or reacting 1,2-Oxazol-3-ol. Every step is designed as a self-validating system to ensure continuous safety.

Step 1: Engineering Setup & Validation

  • Action: Conduct all open-container handling within a certified chemical fume hood.

  • Validation: Verify the face velocity is between 80–120 fpm using the hood's digital monitor. Perform a secondary validation by taping a small strip of tissue paper to the sash; it should pull inward steadily.

  • Causality: Ensures negative pressure captures any aerosolized particulates before they reach the operator's breathing zone[2].

Step 2: Anti-Static Preparation

  • Action: Utilize an ionizing fan or anti-static gun directed at the weighing balance and spatulas.

  • Causality: Heterocyclic powders often accumulate static electricity. Neutralizing the static charge prevents "powder fly-out" (electrostatic repulsion) during transfer, drastically reducing contamination risks[2].

Step 3: Transfer and Weighing

  • Action: Use a grounded, stainless-steel spatula. Weigh the material into a pre-tared, anti-static weighing boat. Cap the source bottle immediately after extraction.

  • Validation: Ensure the balance reading stabilizes without drifting. A drifting value indicates active air drafts or unresolved static interference, requiring immediate recalibration of the setup.

Step 4: Post-Handling Decontamination

  • Action: Wipe down the balance, spatulas, and fume hood surface with a damp paper towel (using soap and water, followed by a 70% ethanol wipe)[5].

  • Causality: 1,2-Oxazol-3-ol is soluble in polar solvents; soap and water effectively solubilize and remove residual micro-particles from surfaces[1][5].

HandlingWorkflow N1 Verify Engineering Controls (Fume Hood 80-120 fpm) N2 Don PPE (Double Nitrile, N95/P2, Goggles) N1->N2 Setup Complete N3 Anti-Static Preparation (Ionizing Fan) N2->N3 Proceed to Hood N4 Weighing & Transfer 1,2-Oxazol-3-ol N3->N4 Prevent Powder Fly-out N5 Decontaminate Surfaces (Soap & Water / Alcohol) N4->N5 Post-Transfer N6 Doff PPE & Inspect N5->N6 Area Clean N7 Hazardous Waste Disposal N6->N7 Segregate Waste

Step-by-step safe handling and decontamination workflow for 1,2-Oxazol-3-ol.

Spill Response & Decontamination Protocol

In the event of a powder spill outside the primary containment zone, execute the following protocol immediately ()[4][5]:

  • Evacuate and Ventilate: Clear non-essential personnel from the immediate area. Increase room ventilation if safe to do so.

  • PPE Upgrade: Responders must don N95/P100 respirators and heavy-duty nitrile gloves before approaching the spill[6].

  • Containment (Dust Prevention): Do NOT dry sweep. Dry sweeping aerosolizes the powder, exponentially increasing inhalation risks. Instead, lightly mist the spilled powder with water to suppress dust formation[5].

  • Collection: Use a dedicated spill-kit shovel or damp paper towels to carefully scoop the material into a sealable, hazardous waste container[5].

  • Surface Cleaning: Wash the contaminated surface thoroughly with soap and water, ensuring all residual chemical is solubilized and removed. Validate cleanliness by visually inspecting for any remaining white residue[5].

Waste Disposal Plan

1,2-Oxazol-3-ol must be treated as hazardous chemical waste. It must never be allowed to enter the municipal drainage system or general trash[5].

  • Segregation: Collect solid waste (contaminated gloves, weighing boats, paper towels) in a dedicated, clearly labeled "Hazardous Solid Waste - Heterocyclic Organics" container[5].

  • Liquid Waste: Any aqueous or organic solvent washings containing the compound must be collected in compatible, sealed liquid waste carboys. Ensure no strong acids or bases are present in the carboy, as the isoxazolone ring is sensitive to extreme pH[1].

  • Final Disposal: Transfer sealed containers to an approved, licensed hazardous waste disposal plant in accordance with local and regional environmental regulations[5].

References

  • Title: Muscimol | C4H6N2O2 | CID 4266 | Source: PubChem | URL: [Link]

Sources

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